Product packaging for 5-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one(Cat. No.:CAS No. 31366-49-1)

5-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No.: B2915232
CAS No.: 31366-49-1
M. Wt: 163.176
InChI Key: IZEWFCAHXGQOIA-UHFFFAOYSA-N
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Description

5-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.176. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B2915232 5-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 31366-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-3-2-4-7-9(6)10-8(11)5-12-7/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEWFCAHXGQOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Data for 5-Methyl-2H-benzo[b]oxazin-3(4H)-one: A Technical Overview

Spectroscopic Data for 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one: A Technical Overview

Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data for 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one could not be located.

This technical guide was intended to provide an in-depth analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the title compound, aimed at researchers, scientists, and drug development professionals. However, the absence of published, peer-reviewed data for this specific molecule prevents the creation of a detailed and authoritative guide as requested.

While general information regarding the synthesis and biological activities of the broader benzoxazinone class of compounds is available, specific spectral assignments, peak characteristics, and fragmentation patterns for the 5-methyl derivative remain unelucidated in the public domain.[1]

To provide a framework for researchers who may synthesize this compound in the future, this document will outline the expected spectroscopic characteristics based on the known features of similar benzoxazinone structures.

Expected Spectroscopic Characteristics

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the oxazine ring, the methyl protons, and the N-H proton.

  • Aromatic Protons: The protons on the benzene ring would likely appear as a complex multiplet in the range of δ 6.8-7.5 ppm. The exact chemical shifts and coupling patterns would be influenced by the positions of the methyl and oxazinone substituents.

  • Methylene Protons (-O-CH₂-C=O): A singlet or a pair of doublets for the two protons on the carbon adjacent to the oxygen and carbonyl group is expected, likely in the region of δ 4.5-5.0 ppm.

  • Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons would be anticipated, typically in the upfield region of δ 2.2-2.5 ppm.

  • Amide Proton (-NH-): A broad singlet for the amide proton is expected, the chemical shift of which can be highly variable (δ 8.0-10.0 ppm) and dependent on solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon-13 NMR spectrum would provide information on all nine carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): The carbonyl carbon of the lactam ring is expected to be the most downfield signal, typically appearing in the range of δ 165-175 ppm.

  • Aromatic Carbons: The six aromatic carbons would resonate in the region of δ 110-150 ppm. The carbon attached to the oxygen (C-8a) and the carbon bearing the methyl group (C-5) would have distinct chemical shifts.

  • Methylene Carbon (-O-CH₂-C=O): The methylene carbon in the oxazine ring is expected to appear in the range of δ 65-75 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon signal would be found in the upfield region, typically around δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A sharp to moderately broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the amide.

  • C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ for the carbonyl group of the cyclic amide (lactam).

  • C-O Stretch: An absorption band in the region of 1200-1300 cm⁻¹ for the C-O-C ether linkage.

  • Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Absorption bands below 3000 cm⁻¹ for the methyl and methylene groups.

  • Aromatic C=C Bending: Characteristic bands in the fingerprint region (1450-1600 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum would provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The molecular ion peak would be expected at an m/z value corresponding to the molecular weight of the compound (C₉H₉NO₂ = 163.17 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways for benzoxazinones would likely involve the loss of CO, as well as cleavage of the oxazine ring. The fragmentation pattern would be crucial for confirming the structure.

Experimental Protocols

For researchers intending to synthesize and characterize 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, the following general experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR)
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

  • Data Acquisition: For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment (e.g., DEPT) can be used to aid in the assignment of carbon signals.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Instrumentation: Analyze the sample using a mass spectrometer capable of providing accurate mass measurements (e.g., a time-of-flight or Orbitrap analyzer).

  • Data Acquisition: Obtain a full scan mass spectrum to determine the molecular weight and fragmentation pattern.

Conclusion

While a definitive, data-rich guide on the spectroscopic properties of 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one cannot be provided at this time due to the lack of available experimental data, this document offers a predictive framework based on established principles of spectroscopy and the known characteristics of related benzoxazinone compounds. Researchers who successfully synthesize and characterize this molecule are encouraged to publish their findings to contribute to the collective body of scientific knowledge.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document moves beyond a simple data report, offering in-depth interpretation, predicted spectral data, and the underlying chemical principles that govern the observed and expected spectroscopic features.

Introduction

5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds. The benzoxazine scaffold is prevalent in a variety of biologically active molecules, exhibiting a range of therapeutic properties. A thorough understanding of the structure and spectroscopic properties of substituted benzoxazinones is crucial for the design and synthesis of novel drug candidates. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these compounds. This guide will focus on the detailed ¹H and ¹³C NMR spectral features of the 5-methyl substituted derivative.

Molecular Structure and Synthesis

The structure of 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is characterized by a benzene ring fused to a 1,4-oxazine-3-one ring, with a methyl group substituted at the 5-position of the bicyclic system.

A common and logical synthetic route to this compound involves the reaction of 2-amino-4-methylphenol with chloroacetyl chloride. This two-step process first involves the N-acylation of the amino group, followed by an intramolecular cyclization to form the oxazinone ring.

Diagram of the Proposed Synthesis:

Synthesis_of_5-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-onecluster_reactantsReactantscluster_productProductreactant12-Amino-4-methylphenolproductThis compoundreactant1->product1. Acylation2. Intramolecular Cyclizationreactant2Chloroacetyl Chloridereactant2->product

Caption: Proposed synthesis of the target compound.

¹H NMR Spectral Analysis (Predicted)

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one. These predictions are based on established principles of NMR spectroscopy and analysis of similar structures. The spectrum is predicted in deuterated chloroform (CDCl₃) as the solvent.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-N (Amide)~8.5 - 9.5Broad Singlet1HThe chemical shift of the amide proton is highly dependent on solvent and concentration due to hydrogen bonding. It is expected to be a broad signal.
H-6~6.95Doublet1HThis proton is ortho to the oxygen atom and meta to the nitrogen, and will be split by H-7.
H-7~6.85Doublet of Doublets1HCoupled to both H-6 and H-8.
H-8~6.75Doublet1HThis proton is ortho to the methyl group and will be split by H-7.
O-CH₂-C=O~4.60Singlet2HThese methylene protons are adjacent to an oxygen atom and a carbonyl group, leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons.
Ar-CH₃~2.30Singlet3HThe methyl group on the aromatic ring will appear as a singlet in the upfield region of the aromatic spectrum.

Diagram of ¹H NMR Logical Relationships:

1H_NMR_RelationshipsH_NH-NH_6H-6H_7H-7H_6->H_7J ≈ 8 HzH_8H-8H_6->H_8meta coupling (small)H_7->H_8J ≈ 8 HzCH2CH₂CH3CH₃

Caption: Coupling relationships in the aromatic region.

¹³C NMR Spectral Analysis (Predicted)

The predicted ¹³C NMR chemical shifts for 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one in CDCl₃ are presented below.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O (Amide)~165The carbonyl carbon of the amide is significantly deshielded and appears far downfield.
C-4a~145Quaternary carbon attached to oxygen.
C-8a~130Quaternary carbon at the ring junction, adjacent to the nitrogen.
C-5~132Quaternary carbon bearing the methyl group.
C-6~125Aromatic CH carbon.
C-7~118Aromatic CH carbon.
C-8~116Aromatic CH carbon.
O-CH₂-C=O~67The methylene carbon is shifted downfield due to the adjacent electronegative oxygen atom.
Ar-CH₃~21The methyl carbon appears in the typical aliphatic region.

Experimental Protocols

Synthesis of 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

Materials:

  • 2-Amino-4-methylphenol

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Base (e.g., Triethylamine or Potassium Carbonate)

Procedure:

  • Dissolve 2-amino-4-methylphenol in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add the base to the solution.

  • Slowly add a solution of chloroacetyl chloride in the same anhydrous solvent dropwise to the cooled reaction mixture with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The synthesis includes monitoring by TLC to ensure reaction completion and purification steps to isolate the target compound. The NMR analysis, when compared with the predicted spectra, will serve as a primary method for structural confirmation. The integration values in the ¹H NMR spectrum should correspond to the number of protons in each environment, and the coupling patterns should be consistent with the proposed structure. Further validation can be achieved through two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

Conclusion

This technical guide provides a detailed framework for understanding the ¹H and ¹³C NMR spectra of 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one. By combining a plausible synthetic route with predicted spectral data and established experimental protocols, researchers and drug development professionals are equipped with the necessary information for the synthesis, characterization, and further investigation of this and related benzoxazinone compounds.

X-ray crystal structure of 5-Methyl-2H-benzo[B]oxazin-3(4H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystal Structure of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one Derivatives for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: This guide provides a comprehensive framework for the synthesis, crystallization, and X-ray crystallographic analysis of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one derivatives. While a specific, publicly available crystal structure for the 5-methyl parent compound was not identified in our literature review, this document outlines the established methodologies and expected structural insights based on closely related benzoxazinone analogs. The protocols herein are designed to be self-validating, enabling researchers to generate and analyze the crystal structure of their specific 5-methyl derivatives.

Introduction: The Significance of the Benzoxazinone Scaffold

The 2H-benzo[b]oxazin-3(4H)-one core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. These compounds exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. The introduction of various substituents onto the benzoxazinone ring system allows for the fine-tuning of their pharmacological profiles. The 5-methyl substitution, in particular, is of interest for its potential to influence steric and electronic properties, thereby modulating biological activity and pharmacokinetic parameters.

X-ray crystallography provides the definitive three-dimensional structure of a molecule, offering unparalleled insights into its conformation, stereochemistry, and intermolecular interactions. For drug development professionals, this information is invaluable for understanding structure-activity relationships (SAR), designing more potent and selective analogs, and predicting binding modes with biological targets.

This guide will detail the necessary steps to determine and analyze the X-ray crystal structure of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one derivatives, from initial synthesis to the interpretation of the final crystal structure.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

The successful determination of a crystal structure is critically dependent on the quality of the single crystals. This section outlines a general, yet robust, protocol for the synthesis and crystallization of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one derivatives.

Synthetic Pathway

A common and effective method for the synthesis of 2H-benzo[b][2][3]oxazin-3(4H)-ones involves the cyclization of N-substituted 2-aminophenols. For a 5-methyl derivative, the starting material would be a suitably substituted 2-amino-4-methylphenol.

Experimental Protocol: Synthesis of a 5-Methyl-2H-benzo[b]oxazin-3(4H)-one Derivative

  • Step 1: N-Acylation of 2-amino-4-methylphenol.

    • To a stirred solution of 2-amino-4-methylphenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine (1.2 eq).

    • Slowly add the desired acyl chloride or anhydride (e.g., chloroacetyl chloride) (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-acylated intermediate.

  • Step 2: Intramolecular Cyclization.

    • Dissolve the crude N-acylated intermediate in a polar aprotic solvent like dimethylformamide (DMF).

    • Add a base such as potassium carbonate (2.0 eq).

    • Heat the mixture to 80-100 °C and stir for 8-12 hours, or until TLC indicates the consumption of the starting material.

    • Cool the reaction to room temperature and pour it into ice water to precipitate the crude product.

    • Filter the solid, wash with water, and dry under vacuum.

  • Step 3: Purification.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-Methyl-2H-benzo[b]oxazin-3(4H)-one derivative.

Crystallization Strategies

Obtaining diffraction-quality single crystals is often the most challenging step. The following methods are commonly employed:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane) to near saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and promoting crystal growth.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

The choice of solvent is crucial and often requires empirical screening.

X-ray Diffraction Analysis: Elucidating the Three-Dimensional Structure

Once suitable crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.

Structural Analysis and Interpretation: Insights from an Analogous Compound

Molecular Conformation

The benzoxazinone ring system is not planar. In the case of the 4-benzyl analog, the oxazine ring adopts a twisted-boat conformation [2][4][5]. This is a common feature for this heterocyclic system. It is anticipated that a 5-methyl derivative would also exhibit a non-planar oxazine ring, though the specific puckering parameters may vary depending on other substituents.

Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in the crystal lattice is governed by intermolecular interactions. In the crystal structure of 4-benzyl-2H-benzo[b][2][3]oxazin-3(4H)-one, the molecules are linked by C—H⋯O hydrogen bonds, forming supramolecular chains[2][4][5]. Additionally, C—H⋯π interactions and weak π–π stacking contribute to the overall packing[2][4][5].

For a 5-Methyl-2H-benzo[b]oxazin-3(4H)-one derivative, one would expect similar interactions. The presence of the N-H proton allows for the formation of N—H⋯O hydrogen bonds, which are generally stronger than C—H⋯O bonds and would likely play a significant role in the crystal packing. The 5-methyl group, being relatively non-polar, would likely engage in weaker van der Waals interactions and could influence the overall packing arrangement through steric effects.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. For the 4-benzyl analog, the analysis revealed that the most significant contributions to the crystal packing are from H⋯H, H⋯C/C⋯H, and H⋯O/O⋯H contacts[2][4][5]. A similar analysis for a 5-methyl derivative would provide quantitative insights into the nature and prevalence of its intermolecular interactions.

Crystallographic Data Table (Analogous Compound)

The following table summarizes the crystallographic data for 4-benzyl-2H-benzo[b][2][3]oxazin-3(4H)-one[2].

ParameterValue
Chemical formulaC₁₅H₁₃NO₂
Formula weight239.26
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)9.49281 (8)
b (Å)5.79368 (5)
c (Å)21.45658 (18)
β (°)91.3621 (8)
Volume (ų)1179.74 (2)
Z4
Calculated density (Mg m⁻³)1.347

Structure-Activity Relationship (SAR) and Biological Relevance

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. Benzoxazinone derivatives have been reported to possess a wide range of biological activities[1]. For instance, some derivatives act as inhibitors of serine proteases like α-chymotrypsin[6]. The precise geometry of the benzoxazinone core and the spatial orientation of its substituents, as determined by X-ray crystallography, are crucial for its interaction with the active site of an enzyme or receptor.

The introduction of a methyl group at the 5-position can have several effects:

  • Steric Influence: The methyl group can create steric hindrance, potentially leading to a more selective binding to a target protein.

  • Electronic Effects: The methyl group is weakly electron-donating, which can modulate the electronic properties of the aromatic ring and influence interactions such as π-π stacking.

  • Hydrophobicity: The addition of a methyl group increases the lipophilicity of the molecule, which can affect its solubility, cell permeability, and metabolic stability.

By determining the crystal structures of a series of 5-methyl-substituted derivatives with varying biological activities, researchers can establish a clear SAR, guiding the design of more effective therapeutic agents.

Visualizing Workflows and Relationships

To provide a clearer understanding of the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Analysis cluster_analysis Structural Interpretation start 2-amino-4-methylphenol acylation N-Acylation start->acylation cyclization Intramolecular Cyclization acylation->cyclization purification Column Chromatography cyclization->purification crystallization_methods Slow Evaporation / Vapor Diffusion / Cooling purification->crystallization_methods data_collection Data Collection crystallization_methods->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution analysis Conformation, Packing, Interactions structure_solution->analysis

Caption: Experimental workflow from synthesis to structural analysis.

Structure-Activity Relationship Logic

G crystal_structure 3D Crystal Structure molecular_properties Molecular Properties crystal_structure->molecular_properties determines biological_activity Biological Activity molecular_properties->biological_activity influences sar Structure-Activity Relationship (SAR) molecular_properties->sar biological_activity->sar drug_design Rational Drug Design sar->drug_design informs

References

5-Methyl-2H-benzo[b]oxazin-3(4H)-one as a CDK9 Inhibitor: A Technical Guide

5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one as a CDK9 Inhibitor: A Technical Guide

This guide provides an in-depth technical overview of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold as a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). While this document focuses on the core chemical entity, for the purpose of illustrating a tangible drug development workflow with concrete data, we will be referencing a lead compound from this series, herein referred to as "compound 32k," as described in a key study by Chen et al. (2022) in the European Journal of Medicinal Chemistry.[3] This guide is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and medicinal chemistry.

Introduction: The Rationale for Targeting CDK9

Cyclin-Dependent Kinase 9 (CDK9) has emerged as a high-value target in oncology.[1] Unlike other CDKs that primarily regulate the cell cycle, CDK9 is a pivotal component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[2][4] The P-TEFb complex, which also comprises a cyclin partner (most commonly Cyclin T1), functions as a master regulator of transcriptional elongation.[2] It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), releasing it from promoter-proximal pausing and enabling the productive elongation of messenger RNA (mRNA) transcripts.[4][5]

Many hematological malignancies and solid tumors exhibit a strong dependence on the continuous transcription of short-lived anti-apoptotic and pro-survival proteins, such as Mcl-1 and c-Myc.[6][7] The expression of these oncogenes is highly sensitive to the activity of CDK9. Consequently, inhibiting CDK9 offers a compelling therapeutic strategy to selectively induce apoptosis in cancer cells that are addicted to this transcriptional machinery.[8][9]

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold has been identified as a promising chemical starting point for the development of selective CDK9 inhibitors.[3] Through medicinal chemistry efforts, derivatives of this scaffold have been optimized to achieve high potency, selectivity, and favorable pharmacokinetic properties suitable for therapeutic development.

Mechanism of Action: Inducing Transcriptional Shock

The primary mechanism of action for 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one and its derivatives is the competitive inhibition of the ATP-binding pocket of CDK9. By occupying this site, the inhibitor prevents the phosphorylation of key CDK9 substrates, most notably Serine 2 (Ser2) of the RNAP II CTD.[5] This inhibition triggers a cascade of downstream events:

  • Inhibition of RNAP II Phosphorylation: The direct consequence of CDK9 inhibition is a rapid decrease in the phosphorylation of RNAP II at the Ser2 position.

  • Transcriptional Repression: The hypo-phosphorylated state of RNAP II leads to the stalling of transcriptional elongation, particularly for genes with short half-lives.

  • Downregulation of Oncogenes: The transcription of key survival proteins, such as Mcl-1 and c-Myc, is significantly reduced.

  • Induction of Apoptosis: The depletion of these critical anti-apoptotic proteins triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

This sequence of events is often referred to as "transcriptional shock," a state where the cancer cell's survival machinery is abruptly shut down.

CDK9_Inhibition_Pathwaycluster_0P-TEFb ComplexCDK9CDK9RNAPII_pausedPromoter-ProximalPaused RNAP IICDK9->RNAPII_pausedPhosphorylates Ser2CyclinT1Cyclin T1Inhibitor5-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one(or derivative)Inhibitor->CDK9Binds to ATP PocketATPATPATP->CDK9RNAPII_elongatingElongating RNAP II(p-Ser2)RNAPII_paused->RNAPII_elongatingOncogenesTranscription ofOncogenes (Mcl-1, c-Myc)RNAPII_elongating->OncogenesApoptosisApoptosisOncogenes->ApoptosisSuppression Leads to

Caption: Mechanism of CDK9 inhibition leading to apoptosis.

Synthesis of the 2H-benzo[b][1][2]oxazin-3(4H)-one Core

The synthesis of the 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one core is typically achieved through a two-step process starting from the corresponding substituted 2-aminophenol.

Step 1: N-Chloroacetylation of 2-Amino-4-methylphenol

The initial step involves the acylation of 2-amino-4-methylphenol with chloroacetyl chloride. The amine functionality of the aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Step 2: Intramolecular Cyclization

The resulting N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide undergoes an intramolecular Williamson ether synthesis. The phenoxide, formed by deprotonation of the hydroxyl group with a base (e.g., potassium carbonate), displaces the chloride ion to form the six-membered benzoxazinone ring.

Synthesis_Pathwaycluster_step1Step 1: N-Chloroacetylationcluster_step2Step 2: Intramolecular Cyclizationreactant12-Amino-4-methylphenolintermediateN-(2-hydroxy-5-methylphenyl)-2-chloroacetamidereactant1->intermediatereactant2Chloroacetyl Chloridereactant2->intermediateproductThis compoundintermediate->productBase (e.g., K2CO3)

Caption: General synthesis of the benzoxazinone core.

Experimental Evaluation of CDK9 Inhibitors

A rigorous and multi-faceted experimental approach is required to characterize the potency, selectivity, and cellular activity of a novel CDK9 inhibitor.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified CDK9.

Protocol: ADP-Glo™ Kinase Assay

This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction.

  • Reaction Setup: In a 384-well plate, incubate recombinant CDK9/Cyclin T1 enzyme with the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution containing the substrate (e.g., a peptide derived from the RNAP II CTD) and ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP Conversion and Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal intensity is directly proportional to CDK9 activity. Calculate IC50 values by fitting the data to a dose-response curve.

Table 1: In Vitro Kinase Profiling of a Representative Inhibitor (Compound 32k)

KinaseIC50 (nM)
CDK9/CycT1 <5
CDK1/CycB>1000
CDK2/CycA>1000
CDK4/CycD1>1000
CDK5/p25>1000
CDK7/CycH>500

Data adapted from Chen et al., Eur J Med Chem, 2022.[3]

Cellular Target Engagement Assays

These assays confirm that the inhibitor binds to CDK9 within a live-cell context.

Protocol: NanoBRET™ Target Engagement Assay

This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding.

  • Cell Preparation: Use HEK293 cells transiently co-expressing NanoLuc®-CDK9 and Cyclin T1.

  • Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to the CDK9 active site, followed by the test compound at various concentrations.

  • BRET Measurement: If the test compound displaces the tracer from the NanoLuc®-CDK9 fusion protein, the BRET signal will decrease. Measure the BRET signal using a plate reader.

  • Data Analysis: A decrease in the BRET signal indicates target engagement. Calculate the IC50 value from the dose-response curve.

Cellular Assays for Downstream Effects

These assays evaluate the functional consequences of CDK9 inhibition in cancer cell lines.

Protocol: Western Blot for p-Ser2-RNAPII, Mcl-1, and c-Myc

This method assesses the protein levels of key downstream markers.

  • Cell Treatment: Treat a relevant cancer cell line (e.g., MV4-11, an acute myeloid leukemia cell line) with the CDK9 inhibitor at various concentrations and time points.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification and SDS-PAGE: Determine protein concentration (e.g., using a BCA assay) and separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting: Transfer the proteins to a PVDF membrane and probe with primary antibodies specific for p-Ser2-RNAPII, Mcl-1, c-Myc, and a loading control (e.g., β-actin).

  • Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify band intensities to determine the dose- and time-dependent effects of the inhibitor on protein expression.

Protocol: Cell Viability Assay

This assay measures the anti-proliferative effect of the inhibitor.

  • Cell Seeding: Seed MV4-11 cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of the CDK9 inhibitor for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or CellTiter-Blue®) and measure the luminescent or fluorescent signal, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Table 2: Cellular Activity of a Representative Inhibitor (Compound 32k)

AssayCell LineIC50 (nM)
Anti-proliferation (72 hr)MV4-11< 50
Anti-proliferation (72 hr)MOLM-13< 50

Data adapted from Chen et al., Eur J Med Chem, 2022.[3]

In Vivo Efficacy Studies

These studies evaluate the anti-tumor activity of the inhibitor in animal models.

Protocol: Xenograft Tumor Model

  • Model Establishment: Implant human cancer cells (e.g., MV4-11) into immunocompromised mice.

  • Treatment: Once tumors are established, administer the CDK9 inhibitor via a clinically relevant route (e.g., intravenous injection) on a defined schedule.

  • Efficacy Monitoring: Monitor tumor volume and animal body weight throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target engagement (e.g., by measuring p-Ser2-RNAPII levels).

A study on a representative inhibitor from this class, compound 32k, demonstrated significant in vivo antitumor efficacy in xenograft models derived from multiple hematological tumors with intermittent dosing.[3]

Experimental_Workflowcluster_invitroIn Vitro Evaluationcluster_cellularCellular Assayscluster_invivoIn Vivo StudiesKinase_AssayBiochemicalKinase Assay(IC50)Target_EngagementCellular TargetEngagement (NanoBRET™)(IC50)Kinase_Assay->Target_EngagementConfirms Cellular BindingWestern_BlotWestern Blot(p-RNAPII, Mcl-1, c-Myc)Target_Engagement->Western_BlotLinks Binding to FunctionViability_AssayCell Viability(IC50)Western_Blot->Viability_AssayExplains Anti-proliferative EffectXenograftXenograft Model(Tumor Growth Inhibition)Viability_Assay->XenograftTranslates to In Vivo Efficacy

Caption: A self-validating experimental workflow for CDK9 inhibitor characterization.

Conclusion and Future Directions

The 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one scaffold represents a promising foundation for the development of potent and selective CDK9 inhibitors. As demonstrated by optimized analogs like compound 32k, these molecules can effectively engage CDK9 in cellular systems, suppress the transcription of key oncogenes, and induce apoptosis in cancer cells.[3] The data from a comprehensive suite of in vitro and in vivo assays validates the mechanism of action and supports the therapeutic potential of this chemical class, particularly for hematological malignancies.

Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to enhance their therapeutic window and explore their efficacy in a broader range of cancers. Combination therapies, pairing CDK9 inhibitors with other targeted agents or standard-of-care chemotherapies, also represent a promising avenue for future clinical investigation.

A Technical Guide to the Antimicrobial Potential of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. The benzoxazinone core, a privileged heterocyclic motif, has garnered significant attention for its broad spectrum of biological activities. This technical guide provides an in-depth perspective on the antimicrobial properties of a specific, yet under-explored derivative: 5-Methyl-2H-benzo[b]oxazin-3(4H)-one. While direct experimental data for this compound is not extensively available in current literature, this document, grounded in established principles of medicinal chemistry and microbiology, extrapolates its potential based on the well-documented activities of structurally related analogs. We will delve into a plausible synthetic route, hypothesize a mechanism of action, present representative antimicrobial data from closely related compounds, and provide detailed, field-proven protocols for the in vitro evaluation of its antimicrobial efficacy. This guide is intended to serve as a foundational resource for researchers poised to investigate this promising molecule.

Introduction: The Benzoxazinone Scaffold in Antimicrobial Research

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their unique three-dimensional structures that facilitate interactions with biological macromolecules. Among these, the 1,4-benzoxazin-3-one scaffold has been identified as a promising framework for the design of new antimicrobial agents.[1] Naturally occurring benzoxazinoids, found in certain plant species, play a role in chemical defense against microbes and herbivores.[1] While many natural monomeric benzoxazinoids exhibit modest antimicrobial potency, synthetic modifications to the core structure have led to derivatives with significant antibacterial and antifungal activities.[1]

The introduction of a methyl group at the 5-position of the 2H-benzo[b]oxazin-3(4H)-one ring is a rational design strategy. The methyl group can influence the compound's lipophilicity, potentially enhancing its ability to penetrate microbial cell membranes. Furthermore, it can introduce steric effects that may modulate binding to a specific molecular target. This guide will explore the untapped potential of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one as a novel antimicrobial candidate.

Synthesis and Characterization

The synthesis of 2H-benzo[b][2][3]oxazin-3(4H)-ones is well-documented and typically proceeds through the condensation of a 2-aminophenol derivative with a suitable two-carbon synthon.[4][5] For the synthesis of our target compound, 5-Methyl-2H-benzo[b]oxazin-3(4H)-one, the key starting material is 2-amino-4-methylphenol.

A plausible and efficient synthetic route involves the reaction of 2-amino-4-methylphenol with chloroacetyl chloride in the presence of a base, followed by intramolecular cyclization.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2_amino_4_methylphenol 2-Amino-4-methylphenol acylation N-Acylation 2_amino_4_methylphenol->acylation Base (e.g., NaHCO3) Aprotic Solvent chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->acylation cyclization Intramolecular Cyclization acylation->cyclization Intermediate: 2-Chloro-N-(2-hydroxy-5-methylphenyl)acetamide target_compound 5-Methyl-2H-benzo[b]oxazin-3(4H)-one cyclization->target_compound Base-mediated ring closure

A plausible synthetic workflow for 5-Methyl-2H-benzo[b]oxazin-3(4H)-one.

Characterization of the final product would be achieved through standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Postulated Antimicrobial Spectrum and Potency

While specific antimicrobial data for 5-Methyl-2H-benzo[b]oxazin-3(4H)-one is not yet published, the extensive body of literature on related benzoxazinone derivatives allows for an informed projection of its potential activity. Numerous studies have demonstrated that synthetic derivatives of 1,4-benzoxazin-3-one exhibit potent activity against a range of pathogenic bacteria and fungi.[1]

The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the benzoxazinone ring. For instance, the introduction of various functional groups can modulate the compound's electronic properties and steric profile, thereby affecting its interaction with microbial targets.

Below is a table summarizing the Minimum Inhibitory Concentration (MIC) values of representative 1,4-benzoxazin-3-one derivatives against common bacterial pathogens, providing a benchmark for the anticipated potency of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one.

Compound/Derivative Staphylococcus aureus (MIC in µg/mL) Escherichia coli (MIC in µg/mL) Reference
Representative Benzoxazinone Derivative A16>64[1]
Representative Benzoxazinone Derivative B3232[3]
Sulfonamide-Benzoxazinone Hybrid20 (Zone of Inhibition in mm)22 (Zone of Inhibition in mm)[5][6]
Isoniazid-Benzoxazinone Analog0.125-0.250 (against M. tuberculosis)Not Reported[7]

Note: The presented data is for illustrative purposes and is derived from various sources on different benzoxazinone derivatives. Direct testing of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one is required to determine its specific MIC values.

Based on these representative data, it is reasonable to hypothesize that 5-Methyl-2H-benzo[b]oxazin-3(4H)-one will exhibit activity primarily against Gram-positive bacteria, such as Staphylococcus aureus, with potentially moderate to low activity against Gram-negative bacteria like Escherichia coli. The methyl group's electron-donating nature and its impact on lipophilicity will be critical determinants of its specific activity profile.

Proposed Mechanism of Action

The precise molecular mechanism of action for the antimicrobial activity of many benzoxazinone derivatives is still an active area of investigation. However, several plausible targets have been proposed based on computational and experimental studies. One prominent hypothesis is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[6][8]

DNA gyrase is a well-validated target for antibacterial drugs, including the fluoroquinolones. It is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA compaction and replication. Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death. Molecular docking studies on some benzoxazinone derivatives have shown favorable binding interactions with the active site of DNA gyrase, suggesting this as a potential mechanism.[6][8]

Mechanism_of_Action Benzoxazinone 5-Methyl-2H-benzo[b]oxazin-3(4H)-one DNA_Gyrase Bacterial DNA Gyrase Benzoxazinone->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Disruption leads to

Proposed mechanism of action via inhibition of DNA gyrase.

It is also plausible that benzoxazinones may have multiple cellular targets, a characteristic that could be advantageous in overcoming resistance mechanisms. Further experimental validation, such as enzyme inhibition assays and macromolecular synthesis assays, are necessary to elucidate the definitive mechanism of action for 5-Methyl-2H-benzo[b]oxazin-3(4H)-one.

Experimental Protocols for Antimicrobial Evaluation

To rigorously assess the antimicrobial properties of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one, standardized in vitro susceptibility testing methods must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.[2]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely accepted and reproducible technique for determining MIC values.

Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M07)

  • Preparation of Stock Solution: Prepare a stock solution of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution, appropriately diluted in CAMHB, to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh culture of the test microorganism (e.g., S. aureus ATCC 29213) on an appropriate agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 50 µL of the prepared inoculum. The final volume in each well will be 100 µL.

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Protocol: MBC Determination

  • Subculturing from MIC Plates: Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that shows no visible growth.

  • Plating: Spot-plate the aliquot onto a fresh, appropriate agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35 ± 2 °C for 18-24 hours.

  • Interpretation of Results: The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC is the concentration that yields ≤ 50 colonies).

Antimicrobial_Testing_Workflow cluster_preparation Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_mbc MBC Assay Compound_Prep Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells Inoculum_Prep->Inoculate Serial_Dilution->Inoculate Incubate_MIC Incubate (16-20h, 35°C) Inoculate->Incubate_MIC Read_MIC Visually Determine MIC (No Turbidity) Incubate_MIC->Read_MIC Subculture Subculture from Clear MIC Wells to Agar Read_MIC->Subculture Incubate_MBC Incubate Agar Plates (18-24h, 35°C) Subculture->Incubate_MBC Read_MBC Determine MBC (≥99.9% Killing) Incubate_MBC->Read_MBC

Experimental workflow for MIC and MBC determination.

Conclusion and Future Directions

While the antimicrobial properties of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one have not been explicitly detailed in the scientific literature, a comprehensive analysis of its structural analogs strongly suggests its potential as a valuable lead compound in the development of new anti-infective agents. The established synthetic routes for the benzoxazinone core are amenable to the production of this specific derivative, and its projected antimicrobial spectrum, likely favoring Gram-positive pathogens, warrants experimental investigation.

Future research should focus on the synthesis and purification of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one, followed by a thorough in vitro evaluation of its antimicrobial activity against a broad panel of clinically relevant bacteria and fungi using the standardized protocols outlined in this guide. Elucidation of its mechanism of action and an assessment of its cytotoxicity against mammalian cell lines will be critical next steps in evaluating its therapeutic potential. The insights gained from such studies will not only define the future of this particular molecule but also contribute to the broader understanding of the structure-activity relationships within the promising class of benzoxazinone antimicrobials.

References

Methodological & Application

Guide to the Synthesis of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one from 2-Amino-4-methylphenol

Guide to the Synthesis of 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one from 2-Amino-4-methylphenol

Abstract

This comprehensive guide details the synthetic protocol for 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, a heterocyclic scaffold of significant interest in drug discovery and agrochemical development.[3] The benzoxazinone core is a privileged structure found in a variety of biologically active compounds.[4] This document provides a robust, two-step procedure starting from the readily available precursor, 2-amino-4-methylphenol. We will elucidate the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and offer expert insights into process optimization and troubleshooting. The synthesis involves a selective N-acylation followed by an intramolecular cyclization, representing a classic and efficient strategy for constructing this valuable heterocycle.

Scientific Foundation: Mechanism and Strategy

The synthesis of 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is achieved through a logical two-step sequence: (1) selective N-acylation of 2-amino-4-methylphenol with chloroacetyl chloride, followed by (2) a base-mediated intramolecular cyclization.

Overall Reaction Scheme:

2-amino-4-methylphenol + Chloroacetyl Chloride → 2-(chloroacetamido)-4-methylphenol → 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

Step 1: Selective N-Acylation

The foundational principle of this step lies in the differential nucleophilicity of the amino (-NH₂) and hydroxyl (-OH) groups on the 2-amino-4-methylphenol ring. In neutral or weakly acidic conditions, the lone pair of electrons on the nitrogen atom is more available for nucleophilic attack than the lone pairs on the oxygen atom.[1] Consequently, the amino group selectively attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.

This reaction is typically performed at low temperatures (0-10 °C) to control its exothermic nature and to minimize potential side reactions.[1] A suitable solvent, such as 1,2-dichloroethane or ethyl acetate, is used to dissolve the starting materials.[1] The reaction generates hydrogen chloride (HCl) as a byproduct, which can protonate the starting aminophenol, rendering it unreactive. While a dedicated base can be used, often the reaction is run with a slight excess of the aminophenol, which acts as an HCl scavenger.

Step 2: Intramolecular Cyclization (Williamson Ether Synthesis)

The second step is a classic intramolecular Williamson ether synthesis. The intermediate, 2-(chloroacetamido)-4-methylphenol, is treated with a base (e.g., sodium carbonate, potassium carbonate, or sodium hydroxide) in a polar aprotic solvent like acetone or DMF. The base deprotonates the phenolic hydroxyl group, creating a highly nucleophilic phenoxide ion.

This phenoxide ion then performs an intramolecular nucleophilic attack on the adjacent carbon atom bearing the chlorine atom, displacing the chloride ion and forming the six-membered heterocyclic ring of the benzoxazinone product.[5] This cyclization is entropically favored due to the formation of a stable, fused ring system. The reaction is typically heated to reflux to ensure a sufficient reaction rate.

Experimental Protocol

This protocol is designed for the synthesis of 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one on a laboratory scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Amino-4-methylphenol≥98%Sigma-Aldrich
Chloroacetyl chloride≥98%Sigma-Aldrich
Ethyl AcetateAnhydrous, ≥99.5%Fisher Scientific
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Sigma-Aldrich
AcetoneACS GradeFisher Scientific
EthanolReagent GradeFisher Scientific
Deionized WaterN/AIn-house
Celite®N/ASigma-Aldrich
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific
Reagent Data
CompoundMolar Mass ( g/mol )m.p. (°C)b.p. (°C)Hazards
2-Amino-4-methylphenol123.15135-137284Toxic, Irritant
Chloroacetyl chloride112.94-22105-106Corrosive, Lachrymator
2-(chloroacetamido)-4-methylphenol199.62~145-150N/AIrritant
5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one163.17~195-198N/AUnknown
Part A: Synthesis of 2-(chloroacetamido)-4-methylphenol (Intermediate)
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: Charge the flask with 2-amino-4-methylphenol (10.0 g, 81.2 mmol) and anhydrous ethyl acetate (100 mL). Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Acylation: Add chloroacetyl chloride (7.1 mL, 89.3 mmol, 1.1 eq) to the dropping funnel. Add it dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[1] A precipitate will form during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting aminophenol spot is consumed.

  • Work-up: Quench the reaction by slowly adding 50 mL of deionized water. Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude solid intermediate, 2-(chloroacetamido)-4-methylphenol, will be obtained and can be used in the next step without further purification. A typical yield is 85-95%.

Part B: Synthesis of 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Charge the flask with the crude 2-(chloroacetamido)-4-methylphenol from Part A (assuming ~75 mmol), anhydrous sodium carbonate (12.0 g, 113.2 mmol, 1.5 eq), and acetone (150 mL).

  • Cyclization: Heat the stirred suspension to reflux (approx. 56 °C). Maintain reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the intermediate.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (Na₂CO₃ and NaCl). Wash the solid residue with a small amount of fresh acetone.

  • Precipitation: Combine the filtrates and concentrate under reduced pressure. The crude product will precipitate. If it remains dissolved, add cold deionized water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove impurities.

  • Drying: Dry the purified product, 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, in a vacuum oven at 60 °C. A typical yield for this step is 80-90%.

Workflow Visualization

The following diagram outlines the complete experimental workflow from starting materials to the final purified product.

SynthesisWorkflowcluster_part_aPart A: N-Acylationcluster_part_bPart B: Cyclization & PurificationA1Dissolve 2-Amino-4-methylphenolin Ethyl AcetateA2Cool to 0-5 °CA1->A2A3Dropwise Addition ofChloroacetyl ChlorideA2->A3A4Stir at RT for 2-3hA3->A4A5Aqueous Work-up & ExtractionA4->A5A6Dry & ConcentrateA5->A6A7Isolate Crude Intermediate(2-(chloroacetamido)-4-methylphenol)A6->A7B1Combine Intermediate, Na₂CO₃,and AcetoneA7->B1Proceed to next stepB2Reflux for 4-6hB1->B2B3Filter Inorganic SaltsB2->B3B4Concentrate & PrecipitateB3->B4B5Recrystallize/Wash with EthanolB4->B5B6Vacuum DryB5->B6B7Final Product:5-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-oneB6->B7

Caption: Experimental workflow for the synthesis of 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Melting Point: Expected to be in the range of 195-198 °C.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~10.5 (s, 1H, -NH-)

    • δ ~6.8-7.0 (m, 3H, Ar-H)

    • δ ~4.5 (s, 2H, -O-CH₂-)

    • δ ~2.2 (s, 3H, Ar-CH₃)

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ ~165 (C=O)

    • δ ~142, 130, 128, 125, 116, 115 (Ar-C)

    • δ ~67 (-O-CH₂-)

    • δ ~20 (Ar-CH₃)

  • FT-IR (KBr, cm⁻¹):

    • ~3200 (N-H stretch)

    • ~1680 (C=O, amide stretch)

    • ~1220 (C-O stretch)

Field Insights & Troubleshooting

  • Controlling the Acylation: The N-acylation step is highly exothermic. Slow, controlled addition of chloroacetyl chloride at low temperature is critical to prevent the formation of di-acylated or other side products.[1]

  • Choice of Base for Cyclization: While strong bases like NaOH can be used, they increase the risk of hydrolyzing the amide bond. Milder bases like K₂CO₃ or Na₂CO₃ are preferred as they are sufficient to deprotonate the phenol without promoting significant side reactions.

  • Solvent Purity: The use of anhydrous solvents is recommended, particularly in the acylation step, as chloroacetyl chloride reacts violently with water.

  • Low Yields: If yields are low, ensure the complete consumption of the starting material in each step via TLC. In the cyclization step, insufficient heating or an inactive base could be the cause. Ensure the anhydrous nature of the carbonate base used.

Safety Precautions

  • Chloroacetyl chloride is highly corrosive, toxic upon inhalation, and a potent lachrymator. It reacts violently with water. Always handle it in a certified chemical fume hood using appropriate gloves (e.g., butyl rubber), safety goggles, and a lab coat.

  • 2-Amino-4-methylphenol is harmful if swallowed or in contact with skin. It is a suspected mutagen. Avoid generating dust and use appropriate PPE.

  • The organic solvents used (ethyl acetate, acetone) are flammable. Ensure all heating is performed using heating mantles or oil baths, with no ignition sources nearby.

Synthesis of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one: A Detailed Protocol for Researchers

Synthesis of 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one: A Detailed Protocol for Researchers

Introduction

5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazinone class. Molecules within this structural family are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities. Benzoxazinone derivatives have demonstrated potential as anti-inflammatory, antimicrobial, and antifungal agents.[3] The strategic incorporation of the benzoxazinone scaffold is a key approach in the design of novel therapeutic and crop protection candidates.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one. The described method is a robust and efficient one-pot procedure commencing from readily available starting materials. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering not only a detailed experimental procedure but also insights into the underlying reaction mechanism to facilitate a deeper understanding and successful execution of the synthesis.

Reaction Scheme

The synthesis of 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is achieved through a two-step, one-pot reaction sequence starting from 2-amino-4-methylphenol. The initial step involves the N-chloroacetylation of the amino group, followed by an intramolecular cyclization to form the final benzoxazinone ring structure.

Reaction_Schemecluster_reactantsReactantscluster_productProductR12-Amino-4-methylphenolP5-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-oneR1->P1. Triethylamine, Dichloromethane2. HeatR2Chloroacetyl chlorideR2->PMechanismcluster_step1Step 1: N-Chloroacetylationcluster_step2Step 2: Intramolecular CyclizationA2-Amino-4-methylphenolCN-(2-hydroxy-5-methylphenyl)-2-chloroacetamide (Intermediate)A->C+ Chloroacetyl chloride+ TriethylamineBChloroacetyl chlorideB->CDIntermediate (deprotonated)C->DBaseEThis compoundD->EIntramolecular SN2

Application Notes & Protocols: Purification of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one

Application Notes & Protocols: Purification of 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

Abstract

This document provides a comprehensive guide to the purification of 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, a member of the pharmacologically significant benzoxazinone class of heterocyclic compounds.[2][3] Achieving high purity of this target molecule is paramount for its accurate characterization and evaluation in drug discovery and development pipelines. These application notes detail three primary purification techniques—recrystallization, flash column chromatography, and preparative HPLC—offering researchers the flexibility to choose a method appropriate for their sample's purity level, impurity profile, and required scale. The protocols are designed with an emphasis on the scientific rationale behind procedural choices, providing troubleshooting guidance and strategies for validation to ensure the isolation of a highly pure final product.

Introduction and Strategic Overview

The choice of purification strategy is dictated by the crude product's characteristics. A logical workflow is essential for efficiently achieving the desired purity.

Purification_WorkflowStartCrude 5-Methyl-2H-benzo[b]oxazin-3(4H)-onePurity_CheckAssess Crude Purity(TLC, ¹H NMR, LC-MS)Start->Purity_CheckRecrystallizationTechnique 1:RecrystallizationPurity_Check->RecrystallizationPurity >90%?Single major impurityColumn_ChromatographyTechnique 2:Flash Column ChromatographyPurity_Check->Column_ChromatographyPurity <90%?Multiple impuritiesAnalysisFinal Purity Analysis(HPLC, NMR, MP, HRMS)Recrystallization->AnalysisPrep_HPLCTechnique 3:Preparative HPLCColumn_Chromatography->Prep_HPLCInseparable impurities?Need for >99.5% purityColumn_Chromatography->AnalysisPrep_HPLC->AnalysisFinal_ProductPure Product(>98% Purity)Analysis->Column_ChromatographyPurity Goal Not MetAnalysis->Final_ProductPurity Goal Met

Caption: Workflow for selecting a purification technique.

Physicochemical Properties & Stability Considerations

Understanding the physical properties of the target compound is crucial for designing an effective purification protocol. While specific experimental data for 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is not widely published, we can infer its likely characteristics from the parent compound, 2H-1,4-Benzoxazin-3(4H)-one, and related analogs.

PropertyEstimated Value / CharacteristicRationale & Scientific Insight
Molecular Formula C₉H₉NO₂-
Molecular Weight 163.17 g/mol -
Appearance Off-white to light brown solidThe benzoxazinone core is chromophoric but extensive conjugation is absent. Color may arise from minor impurities.
Melting Point (MP) ~170-180 °CThe parent compound melts at 173-175 °C. The addition of a methyl group may slightly alter crystal lattice packing, but a significant deviation is not expected. A sharp melting point range (<2 °C) is a good indicator of purity.
Solubility Soluble in methanol, DMF, DMSO; Sparingly soluble in ethanol, acetone; Insoluble in water, hexanes.The parent compound is soluble in methanol. The 5-methyl group increases lipophilicity slightly compared to the parent. Solubility in polar aprotic solvents (DMF, DMSO) is common for such heterocyclic systems.[5]
Stability Stable under neutral and mildly acidic conditions. Potential for hydrolytic decomposition on silica gel.Some benzoxazinone derivatives are susceptible to ring-opening via nucleophilic attack.[1] It has been noted that hydrolytic decomposition can occur during silica gel column chromatography.[6] This is a critical consideration for chromatographic purification.

Technique 1: Recrystallization

Recrystallization is the most efficient method for purifying crystalline solids that are already at a relatively high purity (>90%). It relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Causality Behind Solvent Selection: The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures (0-4 °C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor). Based on the properties of related compounds, ethanol is an excellent starting point for solvent screening.[7][8]

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude 5-Methyl-2H-benzo[b]oxazin-3(4H)-one. Add a minimal amount of the chosen solvent (e.g., ethanol) to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent dropwise until the solid completely dissolves. Expert Tip: Adding excess solvent will reduce the final yield.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was added or insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under a vacuum to remove residual solvent.

Troubleshooting:

  • Oiling Out: If the compound separates as an oil, reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.

  • No Crystal Formation: If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, reduce the solvent volume by gentle heating and attempt to cool again.

Technique 2: Flash Column Chromatography

For crude mixtures with lower purity or multiple impurities, flash column chromatography is the preferred method. It utilizes a stationary phase (typically silica gel) and a mobile phase (eluent) to separate compounds based on their differential polarity.

Causality & Critical Considerations: The separation occurs because compounds partition between the stationary and mobile phases. Polar compounds adhere more strongly to the polar silica gel and elute later, while non-polar compounds travel through the column more quickly.

Warning: As noted, benzoxazinones can be sensitive to the acidic nature of standard silica gel, potentially causing degradation.[6]

  • Mitigation Strategy 1: Use silica gel impregnated with a base (e.g., 1% triethylamine in the eluent) to neutralize the surface.

  • Mitigation Strategy 2: Work quickly. Do not let the compound sit on the column for an extended period.

Protocol 2: Purification via Flash Column Chromatography

  • TLC Analysis: Determine the optimal eluent system using Thin Layer Chromatography (TLC). A good system will show the target compound with a Retention Factor (Rƒ) of ~0.3-0.4 and good separation from impurities. (Common systems: Ethyl Acetate/Hexane, Dichloromethane/Methanol).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Pre-adsorb the sample onto a small amount of silica gel ("dry loading") for better resolution. Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent to the column and apply positive pressure (flash chromatography). Collect fractions in an orderly manner (e.g., in test tubes).

  • Fraction Analysis: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Pooling & Evaporation: Combine the pure fractions containing the target compound and remove the solvent using a rotary evaporator.

Chromatography_Workflowcluster_prepPreparationcluster_runExecutioncluster_postWork-upTLC1. TLC Analysis(Find Eluent)Pack2. Pack Column(Silica Gel)TLC->PackLoad3. Load Sample(Dry Loading)Pack->LoadElute4. Elute with Solvent(Collect Fractions)Load->EluteAnalyze5. Analyze Fractions(TLC)Elute->AnalyzeAnalyze->EluteContinuePool6. Pool Pure FractionsAnalyze->PoolFinishedEvap7. Evaporate SolventPool->EvapProductPure ProductEvap->Product

Caption: Workflow for flash column chromatography.

Technique 3: Preparative HPLC

For achieving the highest possible purity (>99.5%) or for separating challenging, closely-related impurities, preparative High-Performance Liquid Chromatography (HPLC) is the ultimate tool.[9][10] This technique offers superior resolution compared to flash chromatography.

Causality and Method Design: Reverse-phase HPLC, using a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase, is typically used for compounds of this nature.[11] Separation is based on hydrophobicity. The 5-methyl group adds lipophilicity, making it well-suited for retention on a C18 column. A modifier like formic acid is often added to the mobile phase to improve peak shape and ensure MS compatibility.[12]

Protocol 3: General Outline for Preparative HPLC

  • Analytical Method Development: Develop a separation method on an analytical scale HPLC system.

    • Column: C18, 5 µm particle size.

    • Mobile Phase: Gradient of Water (A) and Acetonitrile or Methanol (B), both containing 0.1% formic acid.

    • Goal: Achieve baseline separation of the target peak from all impurities.

  • Loading Study: On the analytical column, inject increasing concentrations of the sample to determine the maximum loading capacity before resolution is lost.

  • Scale-Up: Transfer the method to a preparative scale system with a larger C18 column. Adjust the flow rate and gradient time proportionally to the column dimensions.[13]

  • Purification Run: Dissolve the sample in a suitable solvent (e.g., methanol or DMF) and perform the preparative injection.

  • Fraction Collection: Use a fraction collector, triggering collection based on the UV detector signal corresponding to the target compound.

  • Post-Processing: Combine the pure fractions, confirm purity by analytical HPLC, and remove the solvent, typically by lyophilization (freeze-drying) to obtain the final product.

Purity Assessment

Regardless of the method used, the purity of the final product must be rigorously confirmed.

  • ¹H NMR: Should show clean signals corresponding to the structure with no impurity peaks. Integration should match the expected proton counts.

  • HPLC/LC-MS: A single sharp peak should be observed on an analytical HPLC trace, ideally using two different wavelength detectors. Mass spectrometry confirms the molecular weight.

  • Melting Point: A sharp melting point range of 1-2 °C is indicative of high purity.

Protocol for CDK9 inhibition assay using 5-Methyl-2H-benzo[B]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Biochemical and Cellular Characterization of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one as a Cyclin-Dependent Kinase 9 (CDK9) Inhibitor

Abstract

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a high-priority target in oncology and other therapeutic areas.[1][2] Its role as the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex makes it essential for the phosphorylation of RNA Polymerase II (Pol II), a key step in releasing paused polymerase into productive gene transcription.[3][4][5] Dysregulation of CDK9 activity is a hallmark of various cancers, which become addicted to the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1 and oncoproteins like MYC.[2][5] Consequently, the development of potent and selective CDK9 inhibitors is of significant interest. This document provides a detailed protocol for evaluating compounds from the 2H-benzo[b][1][3]oxazin-3(4H)-one class, specifically 5-Methyl-2H-benzo[b]oxazin-3(4H)-one, for their inhibitory activity against CDK9.[6] We present a robust in vitro biochemical assay for determining inhibitor potency (IC50) and a confirmatory cell-based assay to verify target engagement in a biologically relevant context.

Introduction: The Rationale for Targeting CDK9

CDK9, in partnership with its regulatory subunit Cyclin T1, forms the active P-TEFb complex.[7] This complex is a master regulator of transcription, phosphorylating the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position (p-Ser2-RNAPII). This phosphorylation event is the crucial signal that allows Pol II to transition from a paused state at promoter-proximal regions into active, productive elongation.[2][4]

In many hematological and solid tumors, cancer cells are dependent on this process, a phenomenon known as "transcriptional addiction," to maintain their malignant phenotype.[2] By inhibiting CDK9, the production of key survival proteins is suppressed, leading to apoptosis in cancer cells.[8] The 2H-benzo[b][1][3]oxazin-3(4H)-one scaffold has been identified as a promising chemical series for developing selective CDK9 inhibitors.[6] This guide provides the necessary protocols to precisely quantify the inhibitory potential of derivatives from this class, such as 5-Methyl-2H-benzo[b]oxazin-3(4H)-one.

CDK9 Signaling and Point of Inhibition

The diagram below illustrates the central role of the CDK9/Cyclin T1 complex in transcriptional elongation and the mechanism of action for an ATP-competitive inhibitor.

CDK9_Pathway cluster_inactive Inactive State cluster_active Active State cluster_transcription Transcription Machinery PTEFb_inactive P-TEFb (CDK9/CycT1) + 7SK snRNP/HEXIM1 PTEFb_active Active P-TEFb (CDK9/CycT1) PTEFb_inactive->PTEFb_active Signal (e.g., BRD4 recruitment) PolII_paused Paused RNA Pol II at Promoter PTEFb_active->PolII_paused Phosphorylates Pol II CTD (Ser2) PolII_elongating Elongating RNA Pol II (p-Ser2 CTD) PolII_paused->PolII_elongating Release from Pausing mRNA mRNA Transcript PolII_elongating->mRNA Transcription Elongation Inhibitor 5-Methyl-2H-benzo[b] oxazin-3(4H)-one Inhibitor->PTEFb_active Inhibits ATP Binding Assay_Workflow start Start prep Prepare Reagents: Kinase, Substrate, ATP, Buffers start->prep dilute Create 10-point serial dilution of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one prep->dilute plate_inh Add Inhibitor dilutions and Controls (DMSO, Positive Control) to assay plate dilute->plate_inh plate_enz Add CDK9/Cyclin T1 enzyme to all wells except 'no enzyme' control plate_inh->plate_enz initiate Initiate reaction by adding Substrate/ATP mixture plate_enz->initiate incubate_kinase Incubate at 30°C for 60 min initiate->incubate_kinase adp_glo1 Add ADP-Glo™ Reagent (Stops kinase reaction, depletes unused ATP) incubate_kinase->adp_glo1 incubate_adp1 Incubate at RT for 40 min adp_glo1->incubate_adp1 adp_glo2 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate_adp1->adp_glo2 incubate_adp2 Incubate at RT for 30 min adp_glo2->incubate_adp2 read Measure Luminescence incubate_adp2->read analyze Calculate % Inhibition and Determine IC50 value read->analyze end End analyze->end

References

Application Notes & Protocols: Cytotoxicity Profiling of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for assessing the cytotoxic potential of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one, a member of the benzoxazinone class of heterocyclic compounds. Benzoxazinone derivatives have garnered significant interest in oncological research due to their demonstrated antiproliferative and pro-apoptotic activities against various cancer cell lines.[1][2][3] This guide details the underlying principles, step-by-step protocols for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, and methodologies for data analysis and interpretation. The protocols are designed for researchers in drug discovery, pharmacology, and cancer biology to produce reliable and reproducible cytotoxicity data.

Introduction: The Rationale for Cytotoxicity Screening

The benzoxazinone scaffold is a "privileged structure" in medicinal chemistry, known to be a core component in a variety of biologically active compounds.[4][5] Studies on related benzoxazinone derivatives have revealed several anticancer mechanisms, including the induction of DNA damage, cell cycle arrest, and apoptosis via pathways involving p53 and caspase activation.[6][7][8] Some derivatives act as potent inhibitors of critical cellular machinery like DNA topoisomerases or protein kinases, which are often dysregulated in cancer.[6][7][9]

Given this precedent, evaluating the cytotoxic effect of novel derivatives like 5-Methyl-2H-benzo[b]oxazin-3(4H)-one is a critical first step in determining its potential as a therapeutic agent. The MTT assay is a widely adopted method for this purpose. It is a quantitative, colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] The principle relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[10][11] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Materials and Reagents

  • Cell Lines: Human cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer, or MCF-7 - breast cancer). Ensure cells are healthy and in the logarithmic growth phase.

  • Test Compound: 5-Methyl-2H-benzo[b]oxazin-3(4H)-one (CAS No. 31366-49-1)[12].

  • Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • MTT Reagent: 5 mg/mL MTT in sterile PBS. The solution should be protected from light and stored at -20°C.[13]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • Positive Control: Doxorubicin or another standard cytotoxic agent.

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates

    • Humidified CO2 incubator (37°C, 5% CO2)

    • Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm.

    • Multichannel pipette

    • Inverted microscope

Experimental Workflow and Protocols

The overall experimental process involves cell preparation, treatment with the test compound, incubation, addition of the MTT reagent, solubilization of the resulting formazan, and finally, measurement of absorbance to determine cell viability.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis cell_culture 1. Cell Culture (Logarithmic Growth Phase) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Cell Treatment (24-72h Incubation) cell_seeding->treatment compound_prep 3. Compound Dilution (Serial Dilutions) compound_prep->treatment add_mtt 5. Add MTT Reagent (2-4h Incubation) treatment->add_mtt solubilize 6. Solubilize Formazan (Add DMSO/SDS) add_mtt->solubilize read_abs 7. Read Absorbance (570 nm) solubilize->read_abs calc 8. Calculate Viability & IC50 read_abs->calc

Caption: High-level workflow for the MTT cytotoxicity assay.

Detailed Step-by-Step Protocol

This protocol is optimized for a 96-well plate format.

  • Cell Seeding:

    • Harvest cells that are in a healthy, logarithmic growth phase using trypsin.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue).

    • Dilute the cells in fresh culture medium to a final concentration that will result in 70-80% confluency at the end of the experiment (e.g., 5,000-10,000 cells per well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Rationale: Seeding an optimal number of cells is crucial; too few will result in a weak signal, while too many can lead to overconfluence and nutrient depletion, affecting the results.[14]

    • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow cells to attach and resume normal growth.

  • Compound Treatment:

    • Prepare a stock solution of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one in DMSO.

    • Perform a serial dilution of the stock solution in culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM). Also prepare dilutions for the positive control (e.g., Doxorubicin).

    • Self-Validation: Include the following controls on each plate:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (typically <0.5%). This control establishes the baseline for 100% viability.

      • Positive Control: Cells treated with a known cytotoxic agent to confirm the assay is responsive.

      • Media Blank: Wells containing only culture medium (no cells) to measure background absorbance.

    • After the 24-hour pre-incubation, carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations, vehicle, or positive control.

    • Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Assay and Absorbance Reading:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[10][14]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, purple formazan crystals should become visible in viable cells when viewed under a microscope.[14]

    • Rationale: The incubation time with MTT is critical. It must be long enough for formazan to form but not so long that the crystals become excessively large and difficult to solubilize.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete solubilization.[11]

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[11]

Data Analysis and Presentation

Calculation of Cell Viability

The percentage of cell viability is calculated relative to the vehicle control.

  • Correct for Background: Subtract the average absorbance of the media blank wells from all other absorbance readings.

    • Corrected OD = OD_sample - OD_blank

  • Calculate Percent Viability: Normalize the corrected OD of the treated wells to the corrected OD of the vehicle control wells.

    • % Viability = (Corrected OD_treated / Corrected OD_vehicle) x 100

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.

  • Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[15][16]

  • The IC50 value is the concentration on the X-axis that corresponds to 50% viability on the Y-axis of the fitted curve.[15][17] This analysis is commonly performed using software like GraphPad Prism or specialized Excel add-ins.[16][17][18]

Data Presentation

Summarize the calculated IC50 values in a clear, tabular format for easy comparison across different cell lines or time points.

Cell LineTreatment Time (h)5-Methyl-2H-benzo[b]oxazin-3(4H)-one IC50 (µM)Doxorubicin IC50 (µM)
A54948[Experimental Value][Experimental Value]
HeLa48[Experimental Value][Experimental Value]
MCF-748[Experimental Value][Experimental Value]

Potential Mechanism of Action

While the precise mechanism of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one requires further investigation, related compounds have been shown to induce apoptosis. A plausible pathway involves the inhibition of key survival signals or the direct activation of apoptotic machinery, potentially through the modulation of DNA repair enzymes or transcription factors like c-Myc.[9][19] This can lead to the activation of the caspase cascade, a hallmark of apoptosis.

Apoptosis_Pathway compound Benzoxazinone Derivative target Potential Target (e.g., DNA-PK, c-Myc) compound->target Inhibition dna_damage DNA Damage / Transcription Inhibition target->dna_damage p53 p53 Activation dna_damage->p53 caspase_init Initiator Caspases (e.g., Caspase-9) p53->caspase_init caspase_exec Executioner Caspases (e.g., Caspase-3) caspase_init->caspase_exec apoptosis Apoptosis caspase_exec->apoptosis

Caption: A potential apoptotic pathway induced by benzoxazinone derivatives.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
High Background Reading Contamination (bacterial/yeast); Phenol red in medium; Insufficient washing.Use sterile technique; Use phenol red-free medium for final steps; Ensure complete removal of medium before adding solubilization agent.
Low Signal / Low OD Readings Too few cells seeded; Short incubation time with MTT; Incomplete formazan solubilization.Optimize cell seeding density; Increase MTT incubation time (up to 4h); Ensure complete dissolution by shaking, check for crystals under a microscope.[14]
Inconsistent Results Uneven cell seeding; Edge effects in the 96-well plate; Compound precipitation.Ensure a homogenous cell suspension before seeding; Avoid using the outermost wells of the plate; Check compound solubility in the culture medium.

References

Application Notes and Protocols: A Strategic Framework for Developing Cell-Based Assays for 5-Methyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist
Abstract

This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on establishing a robust series of cell-based assays to characterize the biological activity of the novel compound, 5-Methyl-2H-benzo[b]oxazin-3(4H)-one. Recognizing the limited existing data on this specific molecule, we present a logical, tiered approach that begins with foundational phenotypic assays and progresses to more complex, mechanism-of-action studies. This strategy is informed by the known biological activities of the broader benzoxazinone chemical class, which has demonstrated potential in oncology and enzyme inhibition.[1][2][3] The protocols herein are designed to be self-validating, providing a clear path from initial cytotoxicity screening to the elucidation of specific molecular targets, such as the PI3K/Akt/mTOR signaling pathway.

Introduction: The Rationale for a Tiered Assay Development Strategy

The defining characteristic of cell-based assays is the utilization of intact, living cells to serve as biosensors for the effects of a test compound.[4] This approach offers a physiologically relevant context that is often missing in isolated biochemical assays, allowing for the simultaneous assessment of compound permeability, metabolic stability, and on-target activity.[5] For a novel compound like 5-Methyl-2H-benzo[b]oxazin-3(4H)-one, a structured, multi-tiered assay development cascade is the most efficient and scientifically rigorous path forward. This strategy ensures that foundational questions regarding a compound's general bioactivity are answered before investing resources in more complex and targeted investigations.

Our proposed workflow is designed to systematically narrow the field of possible biological effects:

  • Tier 1: Primary Screening. Establishes the foundational cytotoxicity and anti-proliferative profile of the compound. This is a critical first step to determine the effective concentration range and to identify general effects on cell health.

  • Tier 2: Secondary Mechanistic Screening. Investigates the mode of cell death induced by the compound. Understanding whether the compound triggers apoptosis (programmed cell death) or necrosis is crucial for elucidating its mechanism.

  • Tier 3: Target-Specific Pathway Analysis. Probes the effect of the compound on specific signaling pathways implicated in cell survival and proliferation. Based on literature for related benzoxazinone structures, the PI3K/Akt/mTOR pathway presents a high-priority candidate for investigation.[3]

This document will provide detailed, step-by-step protocols for key assays within each tier, explain the causality behind experimental choices, and offer guidance on data interpretation.

Diagram: Tiered Assay Development Workflow

The following diagram illustrates the logical progression of the proposed assay cascade.

Assay_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Mechanistic Screening cluster_2 Tier 3: Target-Specific Pathway Analysis T1_Cytotoxicity Cytotoxicity Profiling (MTT Assay) T1_Proliferation Anti-Proliferative Analysis (BrdU Assay) T1_Cytotoxicity->T1_Proliferation Determine IC50 T2_Apoptosis Apoptosis vs. Necrosis (Annexin V / PI Assay) T1_Proliferation->T2_Apoptosis Confirm anti-proliferative effect T3_Pathway Signaling Pathway Modulation (Western Blot for PI3K/Akt/mTOR) T2_Apoptosis->T3_Pathway Elucidate mechanism of cell death

Caption: A tiered workflow for characterizing a novel compound.

Tier 1 Protocols: Foundational Cytotoxicity and Proliferation Assays

The initial goal is to determine if and at what concentrations 5-Methyl-2H-benzo[b]oxazin-3(4H)-one affects cell viability and growth. These assays are fundamental for calculating key metrics like the half-maximal inhibitory concentration (IC50), which will inform the doses used in all subsequent experiments.

2.1. Protocol: Cell Viability Assessment via MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[7] This assay is a rapid and cost-effective method for initial cytotoxicity screening.

Step-by-Step Methodology:

  • Cell Seeding:

    • Select a relevant cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma).

    • Trypsinize and count cells, then seed them into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the compound in complete culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or controls to the appropriate wells.

    • Incubate for a defined period, typically 48 or 72 hours.

  • MTT Reagent Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[8]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[9]

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.[9][10]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]

    • Measure the absorbance of each well at 570 nm using a microplate reader.[7][8]

Data Presentation and Interpretation:

Treatment GroupConcentration (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
No Treatment01.25100.2%
Vehicle (DMSO)01.24100.0%
Compound X0.11.2298.4%
Compound X11.0584.7%
Compound X100.6149.2%
Compound X500.2318.5%
Compound X1000.1512.1%
  • Calculation: % Viability = (Absorbance_Sample / Absorbance_Vehicle) * 100.

  • Interpretation: Plot % Viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

2.2. Protocol: Cell Proliferation Assessment via BrdU Incorporation Assay

Scientific Rationale: The Bromodeoxyuridine (BrdU) assay measures DNA synthesis, a direct marker of cell proliferation.[11] BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[12][13] The incorporated BrdU is then detected using a specific antibody, providing a quantitative measure of the number of cells actively dividing.[4][12] This assay is more specific for proliferation than metabolic assays like MTT.

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment procedure as described in the MTT assay (Section 2.1, Steps 1 & 2). The treatment duration should be chosen based on the cell line's doubling time (e.g., 24-48 hours).

  • BrdU Labeling:

    • Prepare a 10X BrdU labeling solution in sterile culture medium.

    • Add the 10X BrdU solution to each well to achieve a final 1X concentration.[14]

    • Incubate the cells for 2-4 hours at 37°C to allow for BrdU incorporation.[11] The optimal incubation time may need to be determined empirically.[12]

  • Fixation and DNA Denaturation:

    • Carefully remove the labeling medium.

    • Add 100 µL of a fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.[11][14] This step is critical as it fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.[14]

  • Immunodetection:

    • Remove the fixing/denaturing solution and wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 100 µL of a diluted anti-BrdU antibody to each well.

    • Incubate for 1 hour at room temperature.[11]

    • Wash the wells three times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30-60 minutes.[11][14]

    • Wash the wells thoroughly.

  • Signal Development and Data Acquisition:

    • Add 100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).[11][14]

    • Stop the reaction by adding 100 µL of a stop solution (e.g., 2N H₂SO₄), which will turn the color yellow.

    • Measure the absorbance at 450 nm using a microplate reader.[11]

Data Presentation and Interpretation:

Treatment GroupConcentration (µM)Absorbance (450 nm)% Proliferation (Relative to Vehicle)
Vehicle (DMSO)00.98100.0%
Compound X0.10.9596.9%
Compound X10.7879.6%
Compound X100.4545.9%
Compound X500.1515.3%
Compound X1000.1111.2%
  • Interpretation: Similar to the MTT assay, a dose-response curve is generated to determine the IC50 for proliferation. A potent anti-proliferative effect, coupled with a similar cytotoxicity profile, suggests the compound's primary effect is cytostatic or cytotoxic rather than just metabolic inhibition.

Tier 2 Protocol: Characterizing the Mode of Cell Death

Once an anti-proliferative or cytotoxic effect is confirmed, the next logical step is to determine how the cells are dying. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) using flow cytometry.[15][16]

Scientific Rationale: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[17][18] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a hallmark of late-stage apoptosis and necrosis, where it intercalates with DNA.[16][18] By using both stains, we can differentiate four cell populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (rarely, cells that have died through primary necrosis)

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat the cells with 5-Methyl-2H-benzo[b]oxazin-3(4H)-one at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a suitable duration (e.g., 24 hours).

    • Include a vehicle control and a positive control for apoptosis (e.g., treatment with staurosporine).[15]

  • Cell Harvesting:

    • Collect the culture medium from each well, as it contains floating apoptotic cells.

    • Gently wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with their corresponding culture medium.

    • Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and discard the supernatant.[18]

  • Staining:

    • Wash the cell pellet once with cold PBS and once with 1X Annexin V Binding Buffer.

    • Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.[17]

    • Add 5 µL of Propidium Iodide solution.

    • Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[15]

    • Analyze the samples immediately on a flow cytometer.

    • Use FITC signal detection for Annexin V (typically FL1 channel) and a separate channel for PI (typically FL2 or FL3).

Data Presentation and Interpretation:

The flow cytometer will generate dot plots, which can be quantified as follows:

TreatmentConcentration% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)% Necrotic (Q1)
Vehicle095.1%2.5%1.9%0.5%
Compound X0.5x IC5075.3%15.8%7.2%1.7%
Compound X1x IC5045.2%35.6%16.5%2.7%
Compound X2x IC5015.8%40.1%41.3%2.8%
  • Interpretation: A dose-dependent increase in the percentage of Annexin V-positive cells (early and late apoptotic populations) strongly suggests that 5-Methyl-2H-benzo[b]oxazin-3(4H)-one induces cell death via apoptosis.

Tier 3 Protocol: Investigating the PI3K/Akt/mTOR Signaling Pathway

Scientific Rationale: The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have implicated benzoxazinone derivatives as inhibitors of this pathway.[3] Western blotting is a powerful technique to assess the activation state of key proteins in this pathway. Activation often occurs through phosphorylation; therefore, by using antibodies that specifically recognize the phosphorylated (active) forms of proteins like Akt and mTOR, we can determine if the compound inhibits this pathway.

Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTORC1 Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes CompoundX 5-Methyl-2H-benzo[b]oxazin-3(4H)-one CompoundX->PI3K Potential Inhibition? CompoundX->mTOR Potential Inhibition?

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Step-by-Step Methodology:

  • Cell Culture, Treatment, and Lysis:

    • Culture and treat cells as described in the Annexin V assay (Section 3, Step 1).

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells directly in the dish by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading of protein for each sample.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-mTOR (Ser2448)

      • Total mTOR

      • A loading control (e.g., GAPDH or β-actin)

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal for each lane.

Data Presentation and Interpretation:

Treatmentp-Akt / Total Akt Ratio (Normalized)p-mTOR / Total mTOR Ratio (Normalized)
Vehicle1.001.00
Compound X (0.5x IC50)0.650.71
Compound X (1x IC50)0.310.38
Compound X (2x IC50)0.120.15
  • Interpretation: A dose-dependent decrease in the ratio of phosphorylated Akt and mTOR to their total protein counterparts would be strong evidence that 5-Methyl-2H-benzo[b]oxazin-3(4H)-one inhibits the PI3K/Akt/mTOR signaling pathway. This provides a specific, testable hypothesis about the compound's mechanism of action.

Conclusion and Future Directions

This application note has outlined a systematic, tiered strategy for the initial characterization of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one. By progressing from broad phenotypic screens to specific mechanistic assays, researchers can efficiently build a comprehensive biological profile of this novel compound. The data generated from the MTT, BrdU, and Annexin V/PI assays will establish its cytotoxic and pro-apoptotic potential, while the Western blot analysis provides a direct method to test a key mechanistic hypothesis. This structured approach not only maximizes the value of the data generated but also provides a solid, evidence-based foundation for subsequent preclinical development and lead optimization efforts.

References

High-Throughput Screening Methods for Benzoxazinone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold

Benzoxazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1] This scaffold is a key pharmacophore in a range of biologically active molecules, demonstrating activities such as anti-inflammatory, analgesic, and antimicrobial properties.[2] Notably, certain benzoxazinone derivatives have been identified as potent inhibitors of tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are implicated in various cancers.[2] Furthermore, studies have revealed that some derivatives can induce apoptosis and cell cycle arrest in cancer cell lines, highlighting their therapeutic potential.[3][4] The diverse biological activities of benzoxazinones make them an attractive starting point for the development of novel therapeutics for a wide array of diseases, from cancer to infectious diseases.[2][5]

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify "hits" that modulate a specific biological target or pathway.[6] This document, intended for researchers, scientists, and drug development professionals, provides an in-depth guide to the application of HTS methodologies for the discovery and characterization of novel benzoxazinone derivatives. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for key HTS assays, and discuss the critical aspects of data analysis and hit validation.

Guiding Principles of a Benzoxazinone HTS Campaign

A successful HTS campaign for benzoxazinone derivatives hinges on a well-defined strategy that considers the target, the choice of assay technology, and a robust plan for hit validation. The overall workflow is designed to efficiently identify and confirm true positive hits while minimizing false positives and negatives.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triaging cluster_2 Lead Optimization Assay Development Assay Development HTS HTS Assay Development->HTS Single Concentration Dose-Response Dose-Response HTS->Dose-Response Identify Hits Orthogonal Assays Orthogonal Assays Dose-Response->Orthogonal Assays Confirm Potency SAR Studies SAR Studies Orthogonal Assays->SAR Studies Validate Mechanism Lead Candidate Lead Candidate SAR Studies->Lead Candidate

Caption: A generalized workflow for a high-throughput screening campaign.

I. Biochemical Assays: Targeting Specific Molecular Interactions

Biochemical assays are fundamental in target-based drug discovery, allowing for the direct measurement of a compound's effect on a purified biological target, such as an enzyme or receptor.[7]

A. Fluorescence Polarization (FP) Kinase Assay

Scientific Rationale: Many benzoxazinone derivatives have been identified as kinase inhibitors.[2] Fluorescence Polarization (FP) is a robust, homogeneous assay format well-suited for HTS of kinase inhibitors.[8] The assay measures the change in the tumbling rate of a fluorescently labeled tracer molecule upon binding to a larger protein. In a competitive binding format, a fluorescently labeled ligand (tracer) binds to the kinase, resulting in a high FP signal. An active inhibitor from the benzoxazinone library will displace the tracer, leading to a decrease in the FP signal.[9]

Experimental Protocol: FP-Based Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the target kinase in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

    • Prepare a stock solution of the fluorescently labeled tracer (a known ligand or ATP competitive probe) in the same assay buffer.

    • Prepare a stock solution of the benzoxazinone compound library, typically at 10 mM in 100% DMSO.

  • Assay Plate Preparation (384-well format):

    • Using an acoustic liquid handler, dispense 50 nL of each benzoxazinone derivative from the library plate to the assay plate.

    • Dispense 50 nL of a known inhibitor (e.g., Staurosporine) as a positive control and 50 nL of DMSO as a negative control into designated wells.

  • Enzyme and Tracer Addition:

    • Prepare a working solution of the kinase at 2X the final desired concentration in assay buffer.

    • Prepare a working solution of the fluorescent tracer at 2X the final desired concentration in assay buffer.

    • Using a multi-channel pipette or automated dispenser, add 10 µL of the 2X kinase solution to all wells of the assay plate.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Add 10 µL of the 2X fluorescent tracer solution to all wells.

  • Incubation and Detection:

    • Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

    • Read the plate on a fluorescence polarization-capable plate reader, with excitation and emission wavelengths appropriate for the chosen fluorophore.

Data Analysis and Interpretation:

ParameterDescriptionTypical Value
Z' Factor A statistical measure of assay quality, indicating the separation between positive and negative controls.> 0.5 for a robust assay[6]
% Inhibition Calculated relative to the high (DMSO) and low (positive control) signals.Hits are often defined as >50% inhibition.
IC₅₀ The concentration of an inhibitor that causes 50% inhibition of the biological activity.Determined from dose-response curves of confirmed hits.

II. Cell-Based Assays: Probing Cellular Phenotypes and Pathways

Cell-based assays provide a more physiologically relevant context for screening, as they assess the effects of compounds on cellular processes within a living system.[7]

A. Caspase-Glo® 3/7 Apoptosis Assay

Scientific Rationale: Several benzoxazinone derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[4] Caspases are key proteases in the apoptotic cascade, and their activation is a hallmark of this process. The Caspase-Glo® 3/7 Assay is a luminescent, homogeneous assay that measures the activity of caspases-3 and -7, two key executioner caspases.[10] The assay provides a proluminescent substrate that is cleaved by active caspases-3/7 to release aminoluciferin, which is then used by luciferase to generate a light signal. An increase in luminescence is directly proportional to the amount of caspase-3/7 activity.[10]

Apoptosis_Pathway Benzoxazinone Benzoxazinone Cellular Stress Cellular Stress Benzoxazinone->Cellular Stress Pro-caspase-9 Pro-caspase-9 Cellular Stress->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Pro-caspase-3/7 Pro-caspase-3/7 Caspase-9->Pro-caspase-3/7 activates Caspase-3/7 Caspase-3/7 Pro-caspase-3/7->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis executes Caspase-Glo Substrate Caspase-Glo Substrate Caspase-3/7->Caspase-Glo Substrate cleaves Luminescent Signal Luminescent Signal Caspase-Glo Substrate->Luminescent Signal generates

Caption: Simplified schematic of the apoptotic pathway and the Caspase-Glo assay principle.

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Culture and Plating:

    • Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate growth medium.[3]

    • Seed the cells into 384-well, white-walled, clear-bottom assay plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the benzoxazinone library compounds.

    • Treat the cells with the compounds at various concentrations. Include a known apoptosis inducer (e.g., staurosporine) as a positive control and DMSO as a negative control.[8]

    • Incubate the cells for a predetermined time (e.g., 24-48 hours) to allow for the induction of apoptosis.

  • Assay Reagent Addition and Detection:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[11]

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[12]

    • Mix the contents of the wells on a plate shaker for 30-60 seconds.[12]

    • Incubate the plate at room temperature for 1-3 hours, protected from light.[12]

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation:

ParameterDescriptionInterpretation
Fold Induction The ratio of the luminescent signal in treated wells to that in DMSO control wells.A significant fold induction indicates apoptosis.
EC₅₀ The concentration of a compound that induces 50% of the maximal apoptotic response.Determined from dose-response curves for active compounds.
Cytotoxicity Assessed in a parallel assay (e.g., CellTiter-Glo®) to distinguish apoptosis from general cytotoxicity.Important for confirming a specific apoptotic mechanism.
B. Luciferase Reporter Gene Assay for Transcription Factor Activity

Scientific Rationale: Benzoxazinone derivatives may exert their effects by modulating specific signaling pathways that culminate in the activation or repression of transcription factors. Luciferase reporter gene assays are a powerful tool to monitor the activity of such pathways.[13] In this assay, cells are engineered to express the luciferase gene under the control of a promoter containing response elements for a specific transcription factor.[14] Activation of the transcription factor leads to the expression of luciferase and a quantifiable light signal.

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Line and Transfection:

    • Use a cell line stably or transiently transfected with a luciferase reporter construct containing NF-κB response elements.

    • A co-transfected reporter expressing Renilla luciferase under a constitutive promoter can be used for normalization.[14]

  • Cell Plating and Compound Treatment:

    • Plate the transfected cells in a 384-well plate.

    • Treat the cells with the benzoxazinone library compounds.

    • Include a known activator of the NF-κB pathway (e.g., TNF-α) as a positive control and DMSO as a negative control.

  • Cell Lysis and Luciferase Assay:

    • After the desired incubation period, lyse the cells using a passive lysis buffer.[4]

    • Transfer the cell lysate to an opaque 384-well plate.

    • Add the firefly luciferase substrate and measure the luminescence.[4]

    • Add the Renilla luciferase substrate (e.g., Stop & Glo® Reagent) and measure the luminescence for normalization.[4]

Data Analysis and Interpretation:

ParameterDescriptionInterpretation
Normalized Luciferase Activity The ratio of firefly luciferase activity to Renilla luciferase activity.Corrects for variations in cell number and transfection efficiency.
Fold Change The ratio of normalized luciferase activity in treated cells to that in control cells.Indicates activation or inhibition of the signaling pathway.
C. GPCR β-Arrestin Recruitment Assay

Scientific Rationale: G-protein coupled receptors (GPCRs) are a major class of drug targets.[15] Upon activation by a ligand, many GPCRs recruit β-arrestin, a protein involved in receptor desensitization and signaling.[3] β-arrestin recruitment assays provide a generic readout for GPCR activation and are particularly useful for orphan GPCRs where the downstream signaling pathway is unknown.[3]

GPCR_Arrestin cluster_0 Inactive State cluster_1 Active State GPCR GPCR Activated GPCR Activated GPCR GPCR->Activated GPCR beta-Arrestin beta-Arrestin Recruited beta-Arrestin Recruited beta-Arrestin beta-Arrestin->Recruited beta-Arrestin Activated GPCR->Recruited beta-Arrestin recruits Signal Signal Recruited beta-Arrestin->Signal Benzoxazinone (Agonist) Benzoxazinone (Agonist) Benzoxazinone (Agonist)->GPCR binds

Caption: Principle of a β-arrestin recruitment assay for GPCRs.

Experimental Protocol: PathHunter® β-Arrestin Assay

  • Cell Line and Culture:

    • Use a PathHunter® cell line engineered to co-express a ProLink™-tagged GPCR and an Enzyme Acceptor (EA)-tagged β-arrestin.[3]

    • Culture the cells according to the manufacturer's instructions.

  • Cell Plating and Compound Addition:

    • Plate the cells in a 384-well assay plate.

    • Add the benzoxazinone library compounds. For antagonist screening, pre-incubate with the compounds before adding a known agonist.[3]

  • Detection:

    • Add the PathHunter® detection reagents.

    • Incubate at room temperature for 60 minutes.

    • Measure the chemiluminescent signal.

Data Analysis and Interpretation:

ParameterDescriptionInterpretation
Agonist Activity An increase in signal indicates that the compound is an agonist.EC₅₀ values can be determined from dose-response curves.
Antagonist Activity A decrease in the signal induced by a known agonist indicates antagonist activity.IC₅₀ values can be determined from dose-response curves.

III. Hit Validation and Triaging: From Hits to Leads

A crucial step in any HTS campaign is the validation of primary hits to eliminate false positives and prioritize the most promising compounds for further development.

A. Hit Confirmation and Dose-Response Analysis

Primary hits identified at a single concentration should be re-tested in the primary assay to confirm their activity. Confirmed hits are then subjected to dose-response analysis to determine their potency (IC₅₀ or EC₅₀).

B. Orthogonal Assays

Orthogonal assays are critical for confirming that the observed activity of a hit compound is not an artifact of the primary assay format. These assays should measure the same biological endpoint but use a different detection technology. For example, a hit from a fluorescence-based kinase assay could be validated using a luminescence-based ATP depletion assay.

Example Orthogonal Assay Workflow for a Kinase Inhibitor Hit:

  • Primary Screen: Fluorescence Polarization (FP) assay identifies a benzoxazinone derivative as a potential kinase inhibitor.

  • Orthogonal Assay: The ADP-Glo™ Kinase Assay is used to confirm the hit. This assay measures the amount of ADP produced in the kinase reaction, which is inversely proportional to kinase inhibition.

  • Validation: If the compound shows consistent activity and potency in both the FP and ADP-Glo™ assays, it is considered a validated hit.

C. Selectivity Profiling and SAR Analysis

Validated hits should be tested against a panel of related targets to assess their selectivity. Preliminary structure-activity relationship (SAR) analysis can be performed by testing structurally related analogs of the hit compounds to identify key chemical features responsible for their activity.

Conclusion: A Pathway to Novel Therapeutics

The benzoxazinone scaffold holds immense promise for the development of new drugs. By employing a strategic and well-executed high-throughput screening campaign, researchers can efficiently explore the chemical space of benzoxazinone derivatives and identify novel modulators of a wide range of biological targets. The detailed protocols and guiding principles outlined in this document provide a robust framework for initiating and advancing such a discovery program. A commitment to rigorous assay validation and a thoughtful hit triaging process are paramount to successfully translating initial HTS hits into viable lead candidates for the next generation of therapeutics.

References

Application Notes & Protocols for In Vivo Experimental Design: 5-Methyl-2H-benzo[b]oxazin-3(4H)-one

Application Notes & Protocols for In Vivo Experimental Design: 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazinone Derivative

5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is a member of the benzoxazinone class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry, as its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3][4] The strategic placement of the methyl group at the 5-position may modulate the compound's physicochemical properties and target interactions, warranting a thorough in vivo evaluation to determine its therapeutic potential and safety profile.

This guide provides a comprehensive framework for designing and executing in vivo studies for 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale underpinning each experimental choice. The aim is to ensure robust, reproducible, and translatable preclinical data.

Part 1: Foundational Steps - Formulation and Pharmacokinetic Profiling

A successful in vivo study begins with a well-characterized and stable formulation, followed by an understanding of the compound's pharmacokinetic (PK) behavior. These initial steps are critical for ensuring adequate drug exposure at the target site and for interpreting subsequent efficacy and safety data.

Formulation Development for a Novel Chemical Entity

Many novel chemical entities, including potentially 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, exhibit poor aqueous solubility. This presents a significant challenge for achieving adequate bioavailability in in vivo studies.[5][6][7][8] The selection of an appropriate vehicle is paramount and must be guided by the physicochemical properties of the compound.[9]

Protocol 1: Vehicle Screening and Formulation Preparation

  • Solubility Assessment:

    • Determine the solubility of 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one in a panel of common, well-tolerated vehicles.[10][11]

    • Recommended starting vehicles include:

      • Aqueous solutions (e.g., 0.9% Saline, Phosphate-Buffered Saline)

      • Aqueous suspensions with suspending agents (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in water)[12][13]

      • Co-solvent systems (e.g., 10% DMSO, 40% PEG-400, 50% Saline)

      • Lipid-based formulations (e.g., Sesame oil, Corn oil)

  • Formulation Preparation (Example for a Co-solvent System):

    • Weigh the required amount of 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

    • Add the co-solvent with the highest solubilizing power first (e.g., DMSO) and vortex until the compound is fully dissolved.

    • Sequentially add the other components of the vehicle system, mixing thoroughly after each addition.

    • Visually inspect the final formulation for any precipitation or phase separation.

    • Determine the pH of the final formulation and adjust if necessary, keeping it within a physiologically tolerable range (typically pH 5-8 for parenteral routes).

  • Stability Assessment:

    • Store the formulation under the intended experimental conditions (e.g., room temperature, 4°C) for a defined period (e.g., 24 hours).

    • At various time points, visually inspect for stability and, if possible, quantify the concentration of the active compound using a suitable analytical method (e.g., HPLC) to ensure no degradation has occurred.

Table 1: Example Vehicle Screening Data

Vehicle SystemSolubility (mg/mL)Observations
0.9% Saline< 0.1Insoluble
0.5% CMC in WaterForms a fine suspensionSuitable for suspension
10% DMSO / 90% Saline1.0Clear solution
10% DMSO / 40% PEG-400 / 50% Saline> 10Clear solution, stable
In Vivo Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is essential for designing rational dosing regimens in subsequent efficacy and toxicology studies.[14][15][16]

Protocol 2: Single-Dose Pharmacokinetic Study in Rodents

  • Animal Model:

    • Select a standard rodent species, typically Sprague-Dawley rats or CD-1 mice.[17]

    • Use both male and female animals to assess for any sex-based differences in PK.

  • Dose Administration:

    • Administer a single dose of the formulated compound via two different routes to assess bioavailability:

      • Intravenous (IV): Typically via the tail vein, to determine the 100% bioavailability reference.[18]

      • Oral (PO) or Intraperitoneal (IP): To evaluate absorption from the gastrointestinal tract or peritoneal cavity, respectively.[18][19] The oral route is generally preferred as it mimics the intended clinical route for many drugs.[20]

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.

    • Process the blood to obtain plasma or serum and store at -80°C until analysis.

  • Bioanalysis and PK Parameter Calculation:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one in the plasma/serum samples.

    • Calculate key PK parameters, including:

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Area under the curve (AUC)

      • Half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Bioavailability (F%)

Gcluster_formulationFormulation Developmentcluster_pkPharmacokinetic StudySolubility ScreenSolubility ScreenVehicle SelectionVehicle SelectionSolubility Screen->Vehicle SelectionPhysicochemical DataFormulation PrepFormulation PrepVehicle Selection->Formulation PrepOptimized VehicleStability TestStability TestFormulation Prep->Stability TestFinal FormulationDose Admin (IV, PO)Dose Admin (IV, PO)Stability Test->Dose Admin (IV, PO)Stable & Soluble CompoundBlood SamplingBlood SamplingDose Admin (IV, PO)->Blood SamplingTime CourseBioanalysisBioanalysisBlood Sampling->BioanalysisPlasma SamplesPK AnalysisPK AnalysisBioanalysis->PK AnalysisConcentration DataDose Regimen DesignDose Regimen DesignPK Analysis->Dose Regimen DesignCmax, AUC, t1/2

Figure 1: Workflow for Formulation and PK Studies.

Part 2: Efficacy Evaluation in Relevant Disease Models

Based on the known biological activities of benzoxazinone derivatives, initial efficacy studies for 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one should focus on models of inflammation and analgesia.[3][21]

Anti-Inflammatory Activity

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.[22][23]

  • Animal Model: Wistar or Sprague-Dawley rats (150-200g).

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.[23]

  • Grouping:

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, PO)

    • Groups 3-5: 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one at three different dose levels (e.g., 10, 30, 100 mg/kg, PO), determined from PK and preliminary toxicity data.

  • Procedure:

    • Administer the test compound or vehicle orally 60 minutes before inducing inflammation.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Analgesic Activity

Protocol 4: Hot Plate Test for Central Analgesia

This model assesses the response to a thermal stimulus and is sensitive to centrally acting analgesics.[24]

  • Animal Model: Swiss Albino mice (18-22g).[24]

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Administer the test compound or vehicle (e.g., PO or IP).

    • At peak effect time (determined from PK data, e.g., 30 or 60 minutes post-dose), place the mouse on the hot plate.

    • Record the latency time for the animal to show signs of discomfort (e.g., licking paws, jumping). A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.

  • Endpoint: An increase in the reaction latency time compared to the vehicle control indicates an analgesic effect.

Gcluster_inflammationInflammation Modelscluster_analgesiaAnalgesia ModelsCarrageenan Paw EdemaAcute Inflammation(Paw Edema)Collagen ArthritisChronic Inflammation(Arthritis Score)Hot Plate TestCentral Analgesia(Thermal Nociception)Formalin TestPeripheral/Central Analgesia(Chemical Nociception)CompoundCompoundCompound->Carrageenan Paw EdemaEfficacy TestCompound->Hot Plate TestEfficacy Test

Figure 2: Potential Efficacy Models for Benzoxazinones.

Part 3: Safety and Toxicology Assessment

Before a compound can be considered for human trials, its safety profile must be thoroughly evaluated in preclinical studies.[25][26][27] This involves safety pharmacology and general toxicology studies.[28][29][30]

Safety Pharmacology Core Battery

Safety pharmacology studies are designed to investigate potential undesirable effects on vital physiological functions.[2][31] The "core battery" of tests focuses on the central nervous, cardiovascular, and respiratory systems.[29]

Table 2: Safety Pharmacology Core Battery Studies

SystemIn Vivo Study ExampleKey Parameters Measured
Central Nervous System (CNS) Irwin Test or Functional Observational Battery (FOB) in ratsChanges in behavior, coordination, sensory/motor reflexes, body temperature
Cardiovascular System Telemetered conscious dogs or non-human primatesBlood pressure, heart rate, ECG (including QT interval)
Respiratory System Whole-body plethysmography in conscious ratsRespiratory rate, tidal volume, minute volume
General Toxicology Studies

These studies aim to identify potential target organs of toxicity and determine the No-Observed-Adverse-Effect-Level (NOAEL).[32]

Protocol 5: 7-Day Repeated-Dose Toxicity Study in Rodents

  • Objective: To assess the potential toxicity of 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one after daily administration for 7 days.

  • Animal Model: One rodent species (e.g., Sprague-Dawley rats).[17]

  • Dose Levels:

    • Vehicle control

    • Low dose (e.g., anticipated therapeutic dose)

    • Mid dose

    • High dose (approaching the maximum tolerated dose)

  • Administration: Daily administration for 7 days via the intended clinical route (e.g., oral gavage).

  • In-Life Observations:

    • Mortality and morbidity checks (twice daily).

    • Detailed clinical observations (daily).

    • Body weight and food consumption (at least twice weekly).

  • Terminal Procedures:

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Conduct a full necropsy, including organ weight measurements.

    • Preserve a comprehensive list of tissues for histopathological examination.

Part 4: Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

The integration of PK and PD data is crucial for understanding the relationship between drug exposure and its pharmacological effect.[33][34] This modeling helps in predicting effective dose ranges and dosing schedules for clinical trials.[14][15][16]

Conceptual Framework:

  • Data Integration: Combine the plasma concentration-time data from PK studies with the effect-time data from efficacy studies (e.g., percentage inhibition of edema).

  • Model Development: Use specialized software to model the relationship between drug concentration at the site of action (or in plasma as a surrogate) and the observed effect.

  • Simulation: Once a robust model is established, it can be used to simulate the effects of different dosing regimens, helping to optimize the dose and frequency for future studies.

Conclusion

The in vivo evaluation of 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one requires a systematic and scientifically rigorous approach. By starting with robust formulation development and a clear understanding of the compound's pharmacokinetic profile, researchers can design meaningful efficacy and safety studies. The protocols and frameworks outlined in this guide provide a solid foundation for generating the high-quality preclinical data necessary to assess the therapeutic potential of this novel compound and to make informed decisions about its progression towards clinical development. All studies must be conducted in compliance with relevant animal welfare regulations and, where applicable, Good Laboratory Practice (GLP) standards.[17]

References

Guide to the Formulation of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one for Preclinical Biological Assays

Guide to the Formulation of 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one for Preclinical Biological Assays

Abstract

This guide provides a comprehensive framework for the solubilization and formulation of 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, a member of the biologically significant benzoxazinone class of heterocyclic compounds. Benzoxazinone derivatives are noted for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects.[3][4][5][6] A primary obstacle in the preclinical evaluation of such compounds is their characteristically low aqueous solubility, which can lead to inaccurate assay results and hinder the assessment of therapeutic potential.[7][8][9] This document outlines a tiered, logic-based approach to formulation, beginning with standard solvent-based methods and progressing to more advanced solubilization techniques, ensuring compound integrity and maximizing data reliability in biological assays.

Introduction: The Benzoxazinone Scaffold and the Solubility Challenge

The 2H-benzo[b][1][2]oxazin-3(4H)-one core structure is a privileged scaffold in medicinal chemistry.[10] Its derivatives have been investigated for a multitude of therapeutic applications, from oncology to infectious diseases.[3][6][11] 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one (MW: 163.17 g/mol , CAS: 31366-49-1) is a representative member of this class.[12]

The principal challenge in working with this and related molecules is their physicochemical profile. The planar, aromatic structure contributes to high crystal lattice energy and lipophilicity, resulting in poor solubility in aqueous media. A close structural analog, 2-methyl-3,1-(4H)-benzoxazin-4-one, is reported to be insoluble in water but moderately soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[13] This evidence-based assumption dictates that a systematic formulation strategy is not merely recommended, but essential for successful biological evaluation.

Predicted Physicochemical Properties

A precise experimental determination of the compound's properties is always the gold standard. However, based on its chemical structure and data from close analogs, we can establish a working profile to guide formulation development.

PropertyPredicted Value / CharacteristicRationale & Implication for Formulation
Aqueous Solubility Very Low (<10 µg/mL)Direct dissolution in aqueous assay buffers is not feasible. A solubilization strategy is mandatory to achieve relevant concentrations for biological testing.
LogP Moderately Lipophilic (Predicted > 2.0)The compound will preferentially partition into non-polar environments. This suggests good solubility in organic solvents like DMSO but also a high propensity for precipitation upon aqueous dilution.
Solubility in Organics High in DMSO, DMF; Moderate in Methanol, EthanolDMSO is the primary candidate for creating a high-concentration stock solution. Other water-miscible organic solvents can be considered.[7][13][14]
Chemical Stability Generally stable; lactone moiety may be susceptible to hydrolysis at extreme pH.Formulations should be prepared in buffers with a pH range of 6.0-8.0. Stock solutions in anhydrous DMSO are typically stable when stored correctly (frozen, desiccated).

A Tiered Strategy for Formulation Development

We propose a workflow that progresses from the simplest, most common approach to more complex solutions, allowing researchers to invest the appropriate level of resources based on the specific needs of their assay.

Gcluster_0Formulation & Validation WorkflowstartStart: Dry Compoundstrategy1Strategy 1: DMSO Stock Solutionstart->strategy1validate1Validation 1:- Visual Check- Vehicle Controlstrategy1->validate1successProceed to Biological Assayvalidate1->successNo Precipitation &No Vehicle Effectstrategy2Strategy 2: Cyclodextrin Formulationvalidate1->strategy2Precipitation orSolvent Effectvalidate2Validation 2:- Phase Solubility Study- Vehicle Controlstrategy2->validate2validate2->successStable Complex &No Vehicle Effect

Caption: Tiered workflow for formulating 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.

Primary Strategy: DMSO-Based Formulation

This is the most common and direct method for initial in vitro screening. The core principle is to create a highly concentrated stock in 100% DMSO and then perform serial dilutions into the final aqueous assay medium.

Causality: DMSO is a powerful, water-miscible aprotic solvent capable of disrupting the crystal lattice of the compound and keeping it solubilized.[8] However, its concentration in the final assay must be carefully controlled, as DMSO can induce cytotoxicity, alter cell membrane permeability, and directly interfere with assay components at concentrations typically above 0.5%.[15][16][17][18][19]

Protocol: Preparation of a 10 mM DMSO Stock Solution

  • Preparation: Weigh out 1.632 mg of 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one (FW: 163.17).

  • Solubilization: Add 1.0 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex thoroughly for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of particulates.

  • Storage: Aliquot into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials with desiccant.

Protocol: Dilution into Aqueous Assay Buffer

  • Intermediate Dilution (Recommended): Perform an intermediate dilution of the 10 mM stock into your assay medium (e.g., cell culture media, PBS). This minimizes localized high concentrations of DMSO when adding to the final assay plate.

  • Final Dilution: Add the required volume of the stock or intermediate dilution to the assay wells. Crucially, ensure the final concentration of DMSO in all wells (including the highest compound concentration) does not exceed 0.5% (v/v). Many sensitive cell lines may require a final concentration of ≤0.1%.[16][19]

  • Mixing: Mix the final assay plate gently (e.g., by orbital shaker for 30 seconds) immediately after adding the compound.

Self-Validation System:

  • Vehicle Control: Every experiment must include a vehicle control group. These wells receive the same final concentration of DMSO as the highest-concentration test wells but contain no compound. This allows you to subtract any effect of the solvent itself from your results.

  • Solubility Check: After preparing the highest concentration of the compound in the final assay buffer, visually inspect it under a microscope. Look for signs of precipitation (crystals, amorphous cloudiness). If precipitation is observed, this concentration is above the kinetic solubility limit and is invalid.

Alternative Strategy: Cyclodextrin-Mediated Solubilization

If DMSO causes unacceptable interference or if the compound precipitates upon dilution, cyclodextrins offer an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate lipophilic molecules, thereby increasing their apparent aqueous solubility.[20][21][22][23][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[24][25]

Gcluster_0Mechanism of Cyclodextrin InclusioncompoundPoorly SolubleCompoundcomplexSolubleInclusion Complexcompound->complexcdCyclodextrin(Hydrophilic Exterior,Hydrophobic Cavity)cd->complexwaterAqueous Solutioncomplex->waterDisperses in

Caption: Cyclodextrin encapsulates the lipophilic compound, increasing solubility.

Protocol: Phase Solubility Study (Simplified)

This preliminary experiment identifies the appropriate concentration of HP-β-CD needed.

  • Prepare HP-β-CD Solutions: Create a series of HP-β-CD solutions in your assay buffer (e.g., 0, 1, 2, 5, 10% w/v).

  • Add Excess Compound: Add an excess amount of the solid 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one to each solution.

  • Equilibrate: Shake the solutions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Take the supernatant, dilute appropriately, and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analyze: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase indicates the formation of a soluble complex. Select a concentration of HP-β-CD that achieves your desired compound concentration with a comfortable margin.

Protocol: Preparation of a Cyclodextrin-Formulated Stock

  • Dissolve HP-β-CD: Prepare the selected concentration of HP-β-CD (e.g., 5% w/v) in the assay buffer.

  • Add Compound: Weigh and add the desired amount of the compound to this solution.

  • Complexation: Vortex and sonicate until the compound is fully dissolved. This may take longer than with DMSO. Gentle heating (to 40-50°C) can sometimes accelerate the process.

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter compatible with your formulation.

Self-Validation System:

  • Vehicle Control: The vehicle control for this formulation is the HP-β-CD solution in buffer without the compound. This is critical, as cyclodextrins can sometimes have biological effects of their own (e.g., by extracting cholesterol from cell membranes).[25]

Advanced Formulation Strategies

For more challenging applications, such as in vivo pharmacokinetics, more advanced formulations may be required. These are typically beyond the scope of initial in vitro screening but are important to be aware of.

  • Lipid-Based Formulations: These systems, including Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the compound in a mixture of oils, surfactants, and co-solvents.[1][2][26][27] They are particularly useful for improving the oral bioavailability of lipophilic drugs.[28]

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area and dissolution velocity according to the Noyes-Whitney equation.[29][30]

Conclusion and Best Practices

The successful biological evaluation of 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is critically dependent on overcoming its inherent poor aqueous solubility. A systematic approach, starting with a validated DMSO-based protocol while being prepared to employ cyclodextrin-based alternatives, will yield the most reliable and reproducible data.

Key Takeaways:

  • Assume Poor Solubility: Treat 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one as a poorly water-soluble compound from the outset.

  • Control Your Solvent: When using DMSO, keep the final concentration as low as possible (ideally ≤0.1%, absolutely <0.5%) to avoid artifacts.

  • Always Use a Vehicle Control: The effect of the formulation itself must always be measured and accounted for.

  • Visually Confirm Solubility: Before proceeding with an assay, always confirm the absence of compound precipitation in the final assay medium at the highest tested concentration.

By adhering to these principles, researchers can confidently assess the true biological activity of this promising compound and advance its potential as a therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently encountered issues that can lead to suboptimal yields and impurities. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic route effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most probable causes?

Low yields in this synthesis can typically be traced back to a few critical areas: purity of starting materials, suboptimal reaction conditions, and competing side reactions. The primary route involves the reaction of 2-amino-4-methylphenol with an acylating agent like chloroacetyl chloride, followed by an intramolecular cyclization. Inefficiency in either of these steps will directly impact your overall yield.

Troubleshooting Checklist:

  • Purity of 2-Amino-4-methylphenol: This starting material is susceptible to oxidation, which can introduce impurities that interfere with the reaction.[1] Oxidized aminophenols often appear darker in color (pinkish to brown). Using freshly purified or high-purity 2-amino-4-methylphenol is crucial.[2][3]

  • Reaction Conditions: Non-optimal temperature, reaction time, or choice of base can significantly hinder the reaction. Both the initial acylation and the subsequent cyclization have specific requirements that must be met.

  • Side Product Formation: Several side reactions can compete with the desired product formation, consuming your starting materials.[4] The most common of these is O-acylation.

Q2: I'm observing a significant amount of unreacted 2-amino-4-methylphenol in my crude product. What's going wrong?

This indicates an incomplete acylation step. The initial N-acylation of 2-amino-4-methylphenol to form the intermediate, N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide, is the foundation of the synthesis.

dot

Caption: Initial N-acylation step.

Potential Causes and Solutions:

  • Insufficient Acylating Agent: Ensure you are using the correct stoichiometry. A slight excess (1.1 to 1.2 equivalents) of chloroacetyl chloride is often used to drive the reaction to completion.

  • Inadequate Base: A base is required to neutralize the HCl generated during the acylation. If the base is too weak, or used in insufficient quantity, the reaction medium will become acidic, protonating the amino group of the starting material and rendering it non-nucleophilic.

  • Low Reaction Temperature: Acylation reactions can be sluggish at very low temperatures. While cooling is often necessary during the addition of the acyl chloride to control the exotherm, the reaction may need to be warmed to room temperature or slightly above to proceed to completion.

Recommended Protocol for N-Acylation:

  • Dissolve 2-amino-4-methylphenol in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Add a base (e.g., triethylamine, pyridine) and cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC until the starting aminophenol is consumed.

Q3: My main impurity seems to be the O-acylated isomer. How can I favor N-acylation?

Both the amino (-NH2) and hydroxyl (-OH) groups of 2-amino-4-methylphenol are nucleophilic and can react with chloroacetyl chloride. However, the amino group is generally more nucleophilic than the hydroxyl group, making N-acylation the kinetically favored pathway under many conditions.[5][6][7]

dot

Selectivity_Pathway cluster_0 Reactants cluster_1 Kinetic Control Reactants 2-Amino-4-methylphenol + Chloroacetyl Chloride N_Acyl N-Acylation (Desired Product) Reactants->N_Acyl More Nucleophilic -NH2 (Favored) O_Acyl O-Acylation (Side Product) Reactants->O_Acyl Less Nucleophilic -OH (Disfavored)

Caption: N- vs. O-acylation selectivity.

Factors Influencing Selectivity:

ParameterCondition Favoring N-AcylationRationale
Temperature Low to moderate temperaturesAt lower temperatures, the reaction is under kinetic control, favoring the attack by the more nucleophilic amino group.[5]
Solvent Aprotic, non-polar solvents (e.g., DCM, Toluene)These solvents do not significantly solvate the nucleophiles, preserving the inherent nucleophilicity difference between the amino and hydroxyl groups.
Base Non-nucleophilic organic bases (e.g., Triethylamine)Strong inorganic bases (e.g., NaOH) can deprotonate the hydroxyl group, forming a highly nucleophilic phenoxide ion, which increases O-acylation.
Q4: The acylation step appears successful, but the subsequent cyclization to the benzoxazinone is not working. What should I do?

The cyclization of the N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide intermediate is an intramolecular Williamson ether synthesis. This step requires a base to deprotonate the phenolic hydroxyl group, which then acts as a nucleophile to displace the chloride.

dot

Cyclization_Mechanism cluster_0 Cyclization Step A Intermediate B Phenoxide Intermediate A->B  Base (e.g., K2CO3, NaH) C 5-Methyl-2H-benzo[b]oxazin-3(4H)-one B->C Intramolecular SN2 Attack

Caption: The intramolecular cyclization step.

Troubleshooting the Cyclization:

  • Base Strength: The base must be strong enough to deprotonate the phenol (pKa ~10). Common bases for this step include potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (NaOH).

  • Solvent Choice: Polar aprotic solvents like DMF or acetone are often preferred for this step as they can solvate the cation of the base and promote the SN2 reaction.

  • Temperature: Heating is typically required to drive the cyclization to completion. Refluxing in a solvent like acetone is a common condition.

  • Leaving Group: Ensure the chloroacetamide intermediate was successfully formed. If an alternative acylation was performed (e.g., with bromoacetyl bromide), the cyclization should be even more facile due to the better leaving group.

A General Protocol for Cyclization:

  • Dissolve the crude N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide in acetone.

  • Add a moderate excess of a base, such as anhydrous potassium carbonate.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The product can then be purified, typically by recrystallization.

Q5: My final product is colored and difficult to purify. What are the likely impurities and how can I remove them?

Color in the final product often arises from oxidation byproducts of the starting aminophenol or polymerization.[1]

Purification Strategies:

  • Recrystallization: This is the most effective method for purifying the final product. Solvents such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are commonly used.

  • Activated Carbon Treatment: If the product is highly colored, dissolving the crude material in a suitable solvent and briefly heating with activated carbon can help remove colored impurities.

  • Column Chromatography: While generally less ideal for large-scale work, silica gel chromatography can be effective for removing persistent impurities if recrystallization fails.

To prevent the formation of these impurities in the first place, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if the reaction requires prolonged heating.[4]

References

Technical Support Center: Optimizing Reaction Conditions for Benzoxazinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzoxazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing this important class of heterocyclic compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions. Benzoxazinones are not only valuable intermediates in the synthesis of other heterocycles like quinazolinones but also possess a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4]

The core benzoxazinone structure features two reactive electrophilic sites at C2 and C4, making it a versatile scaffold for further chemical modifications.[1][3] This guide will provide a comprehensive overview of common synthetic routes, potential pitfalls, and strategies for maximizing your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for benzoxazinone synthesis?

The most traditional and widely used starting material is anthranilic acid and its derivatives.[2][3] This is due to its bifunctional nature, containing both a carboxylic acid and a nucleophilic amino group, which are essential for forming the benzoxazinone ring. Other common precursors include functionalized amides and 2-aminophenols.[1][5]

Q2: I am seeing a significant amount of a water-soluble byproduct. What is likely happening?

A common issue, particularly when synthesizing benzoxazinones from anthranilic acid in the presence of moisture, is the hydrolysis of the benzoxazinone ring.[6] The cyclic ester functionality is susceptible to nucleophilic attack by water, leading to the formation of the corresponding N-acylanthranilic acid. This is often observed when using substituted anthranilic acids or in a humid reaction environment.[6] To mitigate this, ensure all your reagents and solvents are dry and consider running the reaction under an inert atmosphere.

Q3: My reaction is not going to completion, and I see unreacted starting material. What should I do?

Incomplete conversion can be due to several factors. First, verify the purity of your starting materials, as impurities can inhibit the reaction.[7] If using a catalyst, ensure it is active and consider a slight increase in its loading.[7] Extending the reaction time or moderately increasing the temperature can also drive the reaction to completion. For syntheses involving dehydrative cyclization, the removal of water, for instance with a Dean-Stark apparatus or by using a dehydrating agent, is crucial.

Q4: How can I improve the yield of my benzoxazinone synthesis?

Optimizing reaction conditions is key. This can involve screening different solvents, catalysts, and temperatures.[8][9] For instance, in the synthesis from anthranilic acid and acid chlorides, the choice of base (e.g., pyridine) and its stoichiometry is critical.[2] Modern methods utilizing transition-metal catalysis, such as copper or palladium, often offer higher yields and milder reaction conditions.[1][10] The use of microwave irradiation or ultrasound has also been shown to improve yields and reduce reaction times.[1]

Q5: What are the best practices for purifying benzoxazinones?

Purification strategies depend on the properties of the specific benzoxazinone derivative. Recrystallization is a common and effective method for obtaining highly pure crystalline products.[11] Column chromatography is another versatile technique, with the choice of solvent system being critical for good separation.[7][11] It is important to be mindful of the stability of your product during purification, as some benzoxazinones can be sensitive to acidic or basic conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low Yield in the Synthesis from Anthranilic Acid and Acid Anhydride

Symptoms:

  • The final product yield is significantly lower than expected.

  • TLC analysis shows multiple spots, including a significant amount of starting material and a polar byproduct.

Possible Causes & Solutions:

Possible Cause Explanation & Solution
Incomplete Reaction The reaction may not have reached completion. Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting material spot disappears.
Hydrolysis of Product The benzoxazinone ring can be opened by water present in the reaction mixture.[6] Solution: Use anhydrous acetic anhydride and ensure all glassware is thoroughly dried. Running the reaction under a nitrogen or argon atmosphere can also help.
Side Reactions At high temperatures, acetic anhydride can lead to the formation of byproducts. Solution: Optimize the reaction temperature. It is often beneficial to heat the reaction mixture gradually.
Suboptimal Work-up The product may be lost during the work-up procedure. Solution: Ensure the pH is controlled during any aqueous washes. Benzoxazinones can be unstable in strongly acidic or basic conditions.
Problem 2: Formation of Dihydro Benzoxazinone Intermediate

Symptoms:

  • The isolated product is a mixture of the desired benzoxazinone and a dihydro intermediate.

  • This is more common when using ortho-esters as reagents.[1][12]

Possible Causes & Solutions:

Possible Cause Explanation & Solution
Incomplete Elimination The final step of the reaction, the elimination of an alcohol molecule (e.g., ethanol when using triethyl orthoformate), may be slow or incomplete.[1][12] Solution: Increase the reaction temperature or time to favor the elimination reaction. The presence of an acid catalyst can also promote this step.[1][12]
Electron-Withdrawing Groups The presence of electron-withdrawing groups on the anthranilic acid ring can disfavor the final elimination step.[1][12] Solution: More forcing conditions (higher temperature, longer reaction time) may be required for these substrates.
Problem 3: Catalyst Deactivation in Transition-Metal Catalyzed Syntheses

Symptoms:

  • The reaction stalls before completion.

  • Observed in reactions using catalysts like palladium or copper.[10]

Possible Causes & Solutions:

Possible Cause Explanation & Solution
Catalyst Poisoning Impurities in the starting materials or solvents can poison the catalyst. Solution: Use high-purity reagents and solvents. If necessary, purify the starting materials before use.
Air or Moisture Sensitivity Some catalysts are sensitive to air and moisture. Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Incorrect Ligand Choice The ligand used can significantly impact the catalyst's activity and stability. Solution: Screen different ligands to find the optimal one for your specific reaction.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones from Anthranilic Acid and Aroyl Chlorides

This is a classic and reliable method for the synthesis of a wide range of 2-arylbenzoxazinones.[2]

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (1 equivalent) in pyridine.

  • Cool the solution in an ice bath.

  • Slowly add the aroyl chloride (2 equivalents) to the stirred solution.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure 2-aryl-4H-3,1-benzoxazin-4-one.

Causality Behind Experimental Choices:

  • Pyridine: Acts as both a solvent and a base to neutralize the HCl generated during the reaction.

  • Two Equivalents of Aroyl Chloride: The first equivalent acylates the amino group of anthranilic acid, while the second reacts with the carboxylic acid to form a mixed anhydride, which then cyclizes to the benzoxazinone.[2]

  • Ice Bath during Addition: The acylation reaction is exothermic. Cooling helps to control the reaction rate and prevent side reactions.

  • Reflux: Provides the necessary energy for the cyclization and dehydration steps.

Protocol 2: Copper-Catalyzed Synthesis of 2-Substituted-4H-benzo[d][1][13]oxazin-4-ones from Anthranilic Acids and α-Keto Acids

This modern approach offers a mild and efficient one-pot synthesis.[1][3]

Step-by-Step Methodology:

  • To a reaction vial, add anthranilic acid (1 equivalent), α-keto acid (1.2 equivalents), and a copper(I) chloride (CuCl) catalyst (e.g., 10 mol%).

  • Add a suitable solvent (e.g., DMSO).

  • Stir the reaction mixture at a specified temperature (e.g., 80 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Copper(I) Chloride Catalyst: Facilitates the decarboxylative coupling of the α-keto acid and the amidation with anthranilic acid.[1][3]

  • Inert Atmosphere: Prevents oxidation of the Cu(I) catalyst.

  • Elevated Temperature: Provides the activation energy for the catalytic cycle.

Visualizing the Process

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_completion Is the reaction complete? (Check TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_reactions Are there significant side products? check_completion->side_reactions Yes optimize_conditions Optimize Reaction Conditions: - Increase time/temperature - Check catalyst activity incomplete->optimize_conditions hydrolysis Consider Hydrolysis: - Use anhydrous reagents/solvents - Inert atmosphere side_reactions->hydrolysis Polar byproducts purification_loss Investigate Purification Loss: - Check work-up pH - Optimize chromatography/recrystallization side_reactions->purification_loss Complex mixture end Improved Yield optimize_conditions->end hydrolysis->end purification_loss->end

Caption: A decision tree for troubleshooting low yields in benzoxazinone synthesis.

General Reaction Scheme: Synthesis from Anthranilic Acid

General_Reaction_Scheme cluster_start Starting Materials Anthranilic_Acid Anthranilic Acid Intermediate N-Acylanthranilic Acid Intermediate Anthranilic_Acid->Intermediate Reagent Acylating/Condensing Reagent (e.g., RCOCl, (RCO)2O) Reagent->Intermediate Product Benzoxazinone Intermediate->Product Cyclization/ Dehydration

Caption: A simplified workflow for benzoxazinone synthesis from anthranilic acid.

References

Side product formation in the synthesis of 5-Methyl-2H-benzo[B]oxazin-3(4H)-one

Technical Support Center: Synthesis of 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one

Welcome to the technical support center for the synthesis of 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding side product formation during this synthesis, providing in-depth, experience-driven insights and troubleshooting protocols.

I. Overview of the Synthesis

The synthesis of 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one typically involves the reaction of 2-amino-4-methylphenol with an acetylating agent, such as chloroacetyl chloride, followed by intramolecular cyclization. While seemingly straightforward, this reaction is prone to the formation of several side products, which can complicate purification and reduce the overall yield of the desired product. Understanding the mechanisms behind the formation of these impurities is crucial for optimizing the reaction conditions.

A common synthetic route starts with 2-amino-4-methylphenol, which possesses two nucleophilic centers: the amino group (-NH2) and the hydroxyl group (-OH).[3] The reaction with chloroacetyl chloride can lead to acylation at either or both of these sites, paving the way for various cyclization and side reactions.

II. Troubleshooting Guide: Common Side Products and Their Mitigation

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

FAQ 1: My reaction is producing a significant amount of a di-acylated product. How can I prevent this?

Answer:

The formation of a di-acylated side product, where both the amino and hydroxyl groups of 2-amino-4-methylphenol are acylated by chloroacetyl chloride, is a common issue. This occurs when the reaction conditions favor exhaustive acylation over the desired mono-acylation of the amino group.

Root Cause Analysis:

  • Excess Acylating Agent: Using a significant excess of chloroacetyl chloride drives the reaction towards di-acylation.

  • Reaction Temperature: Higher temperatures can increase the reactivity of the hydroxyl group, making it more susceptible to acylation.

  • Base Strength: A strong base can deprotonate the phenolic hydroxyl group, increasing its nucleophilicity and promoting O-acylation.

Troubleshooting Protocol:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a molar ratio of 2-amino-4-methylphenol to chloroacetyl chloride of approximately 1:1 to 1:1.1.

  • Temperature Management: Perform the initial acylation step at a lower temperature (e.g., 0-5 °C) to favor the more nucleophilic amino group's reaction and minimize O-acylation.

  • Choice of Base: Employ a mild base, such as sodium bicarbonate or triethylamine, to neutralize the HCl generated during the reaction. Avoid strong bases like sodium hydroxide that can significantly deprotonate the phenol.

Visualizing the Reaction Pathway:

GA2-Amino-4-methylphenolCN-acylated IntermediateA->CMono-acylationFDi-acylated Side ProductA->FDi-acylationBChloroacetyl Chloride (1 eq)B->AD5-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-oneC->DIntramolecular CyclizationC->FFurther AcylationEChloroacetyl Chloride (>1 eq)E->AE->C

Caption: Desired vs. side reaction pathway.

FAQ 2: I am observing the formation of an O-acylated isomer. What conditions favor this, and how can I promote N-acylation?

Answer:

The formation of the O-acylated isomer, where chloroacetyl chloride reacts with the hydroxyl group instead of the amino group, is a classic example of competitive N- vs. O-alkylation (in this case, acylation).[4][5] The nucleophilicity of the nitrogen and oxygen atoms plays a key role here.

Mechanistic Insights:

  • Nucleophilicity: Generally, the amino group is more nucleophilic than the hydroxyl group, favoring N-acylation.[4] However, reaction conditions can alter this preference.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation of a base, leaving the anion more reactive. If a strong base is used, the resulting phenoxide is a potent nucleophile, favoring O-acylation.

  • Hard and Soft Acid-Base (HSAB) Theory: The carbonyl carbon of chloroacetyl chloride is a "hard" electrophile. According to HSAB theory, it will preferentially react with a "hard" nucleophile. While both nitrogen and oxygen are hard nucleophiles, the phenoxide ion (formed in the presence of a strong base) is harder than the amine, favoring O-acylation.

Strategies to Favor N-Acylation:

StrategyRationaleRecommended Conditions
Solvent Choice Protic solvents can hydrogen bond with the hydroxyl group, reducing its nucleophilicity.Use solvents like ethanol or isopropanol.
pH Control Maintaining a slightly acidic to neutral pH ensures the amino group remains a better nucleophile than the hydroxyl group.Buffer the reaction with a weak base like sodium bicarbonate.
Temperature Lower temperatures increase the selectivity for the more reactive amino group.[6]Conduct the acylation at 0-5 °C.
FAQ 3: My final product is contaminated with a dimer or polymer-like substance. What is causing this?

Answer:

The formation of dimeric or polymeric side products can occur through intermolecular reactions between the N-acylated intermediate or the final benzoxazinone product.

Plausible Mechanisms:

  • Intermolecular N-alkylation: The chloroacetyl group of one molecule can react with the amino or hydroxyl group of another molecule, leading to chain growth.

  • Self-Condensation: The benzoxazinone ring can potentially undergo self-condensation reactions under harsh conditions (e.g., high temperatures, strong bases).

Preventative Measures:

  • High Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular side reactions.

  • Controlled Addition: Add the chloroacetyl chloride slowly to the solution of 2-amino-4-methylphenol. This maintains a low concentration of the acylating agent and the acylated intermediate, minimizing intermolecular reactions.

  • Reaction Time and Temperature: Avoid prolonged reaction times and excessive temperatures after the initial acylation, as this can promote side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

Workflow for Minimizing Side Products:

Gcluster_0Reaction Setupcluster_1Acylation Stepcluster_2Cyclization & WorkupADissolve 2-amino-4-methylphenolin appropriate solventBCool to 0-5 °CA->BCAdd mild base (e.g., NaHCO3)B->CDSlowly add chloroacetyl chloride (1.0-1.1 eq)C->DEStir at 0-5 °C for 1-2 hoursD->EFAllow to warm to room temperatureE->FGMonitor reaction by TLC/LC-MSF->GHQuench reaction and perform workupG->HIPurify by recrystallization or chromatographyH->I

Caption: Optimized experimental workflow.

III. References

  • Mileski, D. R., Kaplan, H. R., Malone, M. H., & Nieforth, K. A. (1965). Synthesis and preliminary pharmacology of 2-aminophenol derivatives. Journal of Pharmaceutical Sciences, 54(2), 295-298. --INVALID-LINK--

  • PubChem. (n.d.). 2-Amino-4-methylphenol. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation?--INVALID-LINK--

  • LaPlante, S. R., Edwards, P. J., Fader, L. D., Jakalian, A., & Hucke, O. (2011). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Journal of the American Chemical Society, 133(45), 18000-18003. --INVALID-LINK--

  • ResearchGate. (n.d.). Chloroacetyl products from aminoalcohols and aminoacids. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Amino-4-methylphenol 97%. --INVALID-LINK--

Addressing off-target effects of 5-Methyl-2H-benzo[B]oxazin-3(4H)-one in kinase assays

Author: BenchChem Technical Support Team. Date: January 2026

Guide: Addressing Potential Off-Target Effects and Assay Artifacts for 5-Methyl-2H-benzo[b]oxazin-3(4H)-one and Related Scaffolds

Welcome to the technical support resource for researchers utilizing novel kinase inhibitors. This guide is structured to address the specific challenges and questions that arise when working with compounds like 5-Methyl-2H-benzo[b]oxazin-3(4H)-one, whose core scaffold is present in several known kinase inhibitors.[1][2][3] As Senior Application Scientists, our goal is to provide you with the rationale behind experimental choices and robust strategies to ensure the integrity and validity of your kinase assay data.

Section 1: Initial Compound Assessment & Understanding Potential Liabilities

This section addresses the preliminary questions researchers should consider before and during early-phase kinase screening.

Q1: What is 5-Methyl-2H-benzo[b]oxazin-3(4H)-one, and why should I be concerned about off-target effects?

A1: 5-Methyl-2H-benzo[b]oxazin-3(4H)-one is an organic chemical entity.[4] While this specific molecule is often used as a building block in synthesis, its core structure, 2H-benzo[b][5][6]oxazin-3(4H)-one, is a key pharmacophore in compounds designed to inhibit various protein kinases, such as PI3K, mTOR, and CDK9.[1][2][3]

The concern for off-target effects arises from two fundamental principles in kinase drug discovery:

  • Kinome Homology: The ATP-binding pocket, the target for most small-molecule kinase inhibitors, is highly conserved across the human kinome, which comprises over 500 members.[7][8] This structural similarity makes it challenging to design inhibitors that are exclusively specific to a single kinase.[9] A compound may bind to and inhibit multiple kinases, leading to "off-target" effects that can confound experimental results or cause toxicity.[10]

  • Compound-Specific Artifacts: Certain chemical structures can interfere with assay technologies in a non-specific manner, producing false-positive results. These are often referred to as Pan-Assay Interference Compounds (PAINS).[11][12] It is crucial to de-risk any new chemical scaffold for such behavior early in the research process.

Q2: Could my benzoxazinone-based compound be a Pan-Assay Interference Compound (PAINS)? How would I know?

A2: Yes, it is a critical possibility to investigate. PAINS are compounds that appear as "hits" in multiple high-throughput screens due to non-specific interactions rather than true, selective binding to the intended target.[11] They can interfere with assays by forming aggregates, reacting with proteins covalently, disrupting membranes, or interfering with optical readouts (e.g., fluorescence).[12]

Initial Assessment Steps:

  • Substructure Search: Utilize computational filters to check if your compound contains substructures commonly associated with PAINS. Several common PAINS motifs include rhodanines, quinones, and catechols.[11][13]

  • Observe Dose-Response Curves: PAINS often exhibit unusually steep dose-response curves with low micromolar potency and a high Hill slope.

  • Detergent Sensitivity: Non-specific inhibition due to compound aggregation can often be mitigated by including a low concentration (e.g., 0.01-0.05%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[14] If the compound's potency significantly decreases in the presence of a detergent, aggregation is a likely cause.

Section 2: Troubleshooting Biochemical Kinase Assays

This section provides guidance for specific problems encountered during in vitro experiments with purified kinases.

Q3: I'm seeing high variability in my IC50 values for my target kinase between experiments. What are the common causes?

A3: High variability is a frequent challenge and can stem from several factors related to the compound, reagents, or assay technique.[15]

Potential Cause Troubleshooting & Optimization Steps
Compound Solubility Rationale: Precipitated compound is not available to inhibit the enzyme, leading to inaccurate and variable results. Steps: 1. Visually inspect for precipitation in your assay buffer at the highest concentration tested. 2. Determine the compound's solubility limit under final assay conditions. 3. If solubility is an issue, consider lowering the top concentration or using a different co-solvent system (ensure the solvent itself doesn't inhibit the kinase).[15]
Compound Aggregation Rationale: As discussed with PAINS, aggregates can sequester and non-specifically inhibit the enzyme. Steps: 1. Perform the assay with and without a non-ionic detergent (e.g., 0.01% Triton X-100). A significant potency shift suggests aggregation. 2. Use dynamic light scattering (DLS) as a direct method to detect aggregate formation at high concentrations.
Reagent Quality & Stability Rationale: Degradation of critical reagents like ATP or the kinase itself will lead to inconsistent results. Steps: 1. Use high-purity reagents and prepare fresh stocks of ATP and DTT regularly. 2. Aliquot and store the kinase enzyme at the recommended temperature, avoiding repeated freeze-thaw cycles.
Assay Technique Rationale: Minor variations in pipetting or incubation times can be magnified in enzymatic assays. Steps: 1. Ensure all pipettes are calibrated. Use reverse pipetting for viscous solutions. 2. Prepare a master mix of reagents to minimize well-to-well variation. 3. Use a multi-channel pipette or automated liquid handler to start and stop reactions uniformly.[15]

Q4: My compound shows potent inhibition in a luminescence-based assay (e.g., ADP-Glo™) but is much weaker in a fluorescence-based assay (e.g., TR-FRET). Why the discrepancy?

A4: This is a classic red flag for assay interference and highlights the importance of using orthogonal assays—independent methods that measure the same biological endpoint.[16]

The Underlying Causality:

  • Luminescence Interference: Some compounds can directly inhibit the luciferase enzyme used in coupled assays like ADP-Glo™, leading to a false positive signal (apparent kinase inhibition).[17]

  • Fluorescence Interference: Conversely, a compound might be fluorescent itself or a quencher of the fluorophores used in TR-FRET or Fluorescence Polarization (FP) assays, leading to either false positives or false negatives.[18]

To resolve this, you must run counter-screens to test for interference with the detection system itself, in the absence of the primary kinase.[17]

G cluster_biochem Biochemical Assay Troubleshooting A Initial Hit in Primary Assay (e.g., Luminescence) B Test in Orthogonal Assay (e.g., TR-FRET, FP) A->B C Consistent Potency? B->C D YES: Proceed with Selectivity Profiling C->D  Yes E NO: Investigate Assay Interference C->E  No F Counter-Screen: Test compound against detection reagents only E->F G Does compound inhibit detection system? F->G H YES: Primary hit is likely an artifact. Find a non-interfering assay format. G->H  Yes I NO: Discrepancy may be due to different assay conditions (e.g., substrate, enzyme concentration). Re-evaluate and optimize. G->I  No G cluster_validation On-Target Effect Validation Strategies cluster_chem Chemical Controls cluster_genetic Genetic Controls A Observed Phenotype (e.g., Apoptosis) B Test Structurally-Distinct Inhibitor of Same Target A->B C Synthesize & Test Inactive Analog A->C D Target Knockdown (siRNA) or Knockout (CRISPR) A->D E Rescue with Drug-Resistant Mutant A->E F Does control recapitulate/rescue the phenotype? B->F C->F D->F E->F G High Confidence in On-Target Effect F->G Yes H Phenotype may be due to Off-Target Effects F->H No

References

Technical Support Center: Resolving Inconsistent IC50 Values for 5-Methyl-2H-benzo[d]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a structured, cause-and-effect-based approach to systematically identify and resolve the common factors that lead to IC50 variability. We will move beyond simple checklists to explain the underlying scientific principles, empowering you to build more robust and reproducible assays.

Part 1: Foundational FAQs - Understanding the Roots of IC50 Variability

This section addresses the most common high-level questions researchers face when confronted with inconsistent data for compounds like 5-Methyl-2H-benzo[d]oxazin-3(4H)-one.

Q1: We are observing significant, multi-fold differences in the IC50 value for 5-Methyl-2H-benzo[d]oxazin-3(4H)-one across different experimental runs. What are the primary causes?

A1: This is a frequent and challenging issue in drug discovery. Inconsistent IC50 values are rarely due to a single cause but rather a combination of factors that can be broadly categorized into three areas: the compound itself, the experimental assay conditions, and the data analysis methodology.[1] Minor, often unnoticed, deviations in any of these domains can lead to significant shifts in the final calculated potency.

  • Compound-Centric Issues: Problems related to the physical and chemical properties of 5-Methyl-2H-benzo[d]oxazin-3(4H)-one, such as its purity, solubility, stability in assay media, and tendency to form aggregates.

  • Assay-Centric Issues: Variability stemming from the biological system and assay components, including cell line health and passage number, reagent quality, incubation times, and the specific technology used to measure the endpoint (e.g., absorbance, fluorescence, luminescence).[2][3]

  • Data Analysis Issues: Discrepancies arising from how the raw data is processed, normalized, and fitted to a dose-response model.[2][3]

Q2: How much variation in an IC50 value is considered acceptable for a cell-based assay?

A2: While every assay has its own performance characteristics, a general rule of thumb for cell-based assays is that a two- to three-fold difference in IC50 values between independent experiments is often considered acceptable.[1] For example, if one experiment yields an IC50 of 1 µM, a subsequent result between 0.5 µM and 2 µM would likely be considered consistent. Variations greater than this threshold strongly suggest an underlying issue with experimental consistency that requires investigation.

Q3: Could the chemical structure of the benzoxazinone scaffold itself be a contributing factor to this variability?

A3: Absolutely. The 2H-benzo[d]oxazin-3(4H)-one core is a heterocyclic structure. Compounds with such scaffolds, particularly those that are planar and relatively lipophilic, can be prone to certain behaviors that cause assay artifacts. Two key properties to consider are:

  • Aqueous Solubility: Many organic compounds are developed and stored in organic solvents like DMSO but are tested in aqueous assay buffers.[4] If the compound's solubility limit is exceeded upon dilution into the aqueous media, it can precipitate, reducing its effective concentration and leading to an artificially high (less potent) IC50 value.[5][6] This precipitation can be inconsistent between experiments, causing high variability.

  • Aggregation: Some compounds self-associate in aqueous solutions to form colloidal aggregates, especially at higher concentrations.[4][7] These aggregates can non-specifically adsorb and denature proteins, leading to inhibition that is not related to the intended biological target.[8] This phenomenon is a notorious source of "false positives" in high-throughput screening and can produce steep, inconsistent dose-response curves.[7][9] Phenolic compounds and flavonoids, which share some structural similarities with benzoxazinones, are known to be prone to aggregation.

Part 2: A Systematic Troubleshooting Workflow

To avoid chasing multiple variables at once, it is critical to adopt a systematic approach. The following workflow provides a logical path to diagnose the source of IC50 inconsistency. Start with the most fundamental and easily controlled variables (the compound) before moving to more complex biological and analytical factors.

cluster_0 Phase 1: Compound Integrity cluster_1 Phase 2: Assay Conditions cluster_2 Phase 3: Data Analysis Start Problem: Inconsistent IC50 Purity 1. Verify Compound Purity & Identity (LC-MS / qNMR) Start->Purity Solubility 2. Assess Kinetic Solubility (Nephelometry / DLS) Purity->Solubility Aggregation 3. Test for Aggregation (Detergent Counter-Screen) Solubility->Aggregation Stability 4. Evaluate Stability in Media (LC-MS Time Course) Aggregation->Stability Biology 5. Standardize Cell Culture (Passage #, Density, Health) Stability->Biology Reagents 6. Qualify Reagents & Controls (Batch Testing, Positive/Negative Controls) Biology->Reagents Assay_Format 7. Check for Assay Interference (Cell-Free Controls) Reagents->Assay_Format Normalization 8. Standardize Data Normalization (Consistent Controls) Assay_Format->Normalization Curve_Fit 9. Validate Curve Fitting (4PL Model, Check Plateaus) Normalization->Curve_Fit Result Consistent IC50 Achieved Curve_Fit->Result

Caption: A systematic workflow for troubleshooting inconsistent IC50 values.

Part 3: Troubleshooting Guide - Compound-Centric Issues

This is the most critical starting point. If the compound being tested is not what you think it is, or is not behaving as expected in solution, no amount of assay optimization will yield reproducible results.

Q: How can I be certain that my 5-Methyl-2H-benzo[d]oxazin-3(4H)-one stock is pure and correctly identified?

A: Never assume the identity and purity of a compound, even from a commercial vendor. Batches can vary, and degradation can occur during storage.

Expert Insight: The causality here is simple: impurities, whether inactive or active, will alter the molar concentration of your test article, directly impacting the dose-response curve. Degradants can have different activities, further confounding results.

Protocol: Compound Quality Control (QC)

  • Identity Verification (LC-MS):

    • Prepare a 1 mg/mL solution of your compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).

    • Inject 1-5 µL onto a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • Validation Check: Confirm that the major peak in the chromatogram corresponds to the expected mass-to-charge ratio (m/z) for 5-Methyl-2H-benzo[d]oxazin-3(4H)-one (Expected [M+H]⁺ ≈ 164.07).

  • Purity Assessment (LC-UV):

    • Using the same chromatogram, integrate the area of all peaks detected by the UV detector (e.g., at 254 nm).

    • Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Validation Check: Purity should ideally be >95%, preferably >98% for SAR studies.

  • Concentration Verification (Optional - qNMR):

    • For absolute certainty, Quantitative NMR (qNMR) can be used to determine the exact concentration of your stock solution against a certified internal standard.

Q: My compound is dissolved in 100% DMSO for the stock, but could solubility in the aqueous assay medium be the problem? How do I check this?

A: Yes, this is a very common issue. A compound can be perfectly soluble at 10 mM in DMSO, but crash out of solution when diluted to 10 µM in an aqueous buffer containing salts and proteins, a phenomenon known as poor kinetic solubility.[10] This leads to an overestimation of the actual concentration in solution, making the compound appear less potent.[5]

Expert Insight: The effective concentration of the compound that the cells or enzyme "see" is only the portion that remains dissolved. If half of your compound precipitates at the highest concentration, your true IC50 is half of what you calculate.

Protocol: Kinetic Solubility Assessment by Nephelometry

This method measures light scattering caused by compound precipitate.

  • Preparation:

    • Prepare a high-concentration stock of your compound (e.g., 10 mM in DMSO).

    • Fill a 96-well clear-bottom plate with your final assay buffer.

  • Execution:

    • Use a liquid handler to inject a small volume of the DMSO stock into the assay buffer to achieve the highest concentration used in your bioassay (e.g., 100 µM). Ensure rapid mixing.

    • Allow the plate to equilibrate for 1-2 hours at the assay temperature.

  • Measurement:

    • Read the plate on a nephelometer, which measures light scattering. A significant increase in scattering compared to a DMSO-only control indicates precipitation.

  • Validation Check: If precipitation is observed at or below your highest tested concentration, solubility is a likely contributor to your IC50 variability. Consider lowering the top concentration or reformulating.

Common Solvents for Stock Solutions Pros Cons Recommended Max % in Assay
DMSO High solubilizing power for many compounds.Can be toxic to cells at >0.5%; can interfere with some assays.≤ 0.5%
Ethanol Less toxic than DMSO for some cell lines.Lower solubilizing power; volatile.≤ 1.0%
Methanol Good solubilizing power.Can be toxic to cells.≤ 0.5%
Q: What is compound aggregation, and how do I know if 5-Methyl-2H-benzo[d]oxazin-3(4H)-one is an aggregator?

A: Aggregation is the process where small molecules self-assemble into colloidal particles in an aqueous solution.[7] These aggregates act like "sponges," non-specifically adsorbing proteins (like the target enzyme or serum proteins in media) and denaturing them, which appears as inhibition in the assay.[8] This is a classic artifact that can lead to steep, often irreversible inhibition curves and is highly sensitive to minor changes in buffer conditions, explaining variability.[7]

Expert Insight: The hallmark of aggregation-based inhibition is its sensitivity to non-ionic detergents. The detergent micelles disrupt the formation of the compound aggregates, restoring the target protein's activity.

cluster_0 Without Detergent cluster_1 With Detergent (e.g., Triton X-100) Monomer Compound Monomers Aggregate Colloidal Aggregates Monomer->Aggregate [High Conc.] Inactive_Protein Denatured Protein (False Inhibition) Aggregate->Inactive_Protein Adsorbs & Denatures Protein Active Protein Protein->Inactive_Protein Monomer2 Compound Monomers Detergent Detergent Micelles Monomer2->Detergent Sequestered Protein2 Active Protein

Caption: Mechanism of aggregation-based assay interference.

Protocol: Aggregation Counter-Screen with Detergent

  • Assay Setup: Prepare two identical sets of your standard IC50 assay plates.

  • Detergent Addition:

    • To the "Test" set of plates, add a non-ionic detergent like Triton X-100 to the assay buffer to a final concentration of 0.01% (v/v).

    • To the "Control" set, add an equivalent volume of water or buffer without detergent.

  • Execution: Run the dose-response experiment for 5-Methyl-2H-benzo[d]oxazin-3(4H)-one on both sets of plates in parallel.

  • Data Analysis:

    • Calculate the IC50 values for both the control and detergent conditions.

    • Validation Check: A significant rightward shift (e.g., >5-fold increase) in the IC50 value in the presence of the detergent is a strong indicator that your compound is inhibiting the assay via an aggregation-based mechanism.

Condition Example IC50 Interpretation
Without Triton X-1001.5 µMApparent Potency
With 0.01% Triton X-10025 µMSignificant Shift -> Likely Aggregator
With 0.01% Triton X-1001.8 µMNo Shift -> Not an Aggregator

Part 4: Troubleshooting Guide - Assay-Centric Issues

If you have confirmed your compound's integrity, the next step is to scrutinize the assay itself.

Q: We use the same cell line for every experiment. Can the cells still be a source of variability?

A: Yes, profoundly. Cells are a dynamic biological system, not a static reagent. Several factors can alter their response to a compound.

Expert Insight: The physiological state of the cells at the time of compound addition is paramount. Cells that are overly confluent, senescent from high passage numbers, or stressed will have altered metabolism and signaling pathways, directly affecting their response to a pharmacological agent.[11]

Protocol: Standardizing Cell Culture Practices

  • Passage Number:

    • Rule: Establish a strict range for cell passage numbers (e.g., only use passages 5-20). Do not continuously passage cells indefinitely.

    • Causality: High passage numbers can lead to genetic drift, altered protein expression, and senescence, changing the cellular context of your experiment.[1]

  • Cell Seeding Density:

    • Rule: Perform accurate cell counts (e.g., with a hemocytometer or automated counter) and seed plates to ensure cells are in the logarithmic growth phase (typically 50-80% confluent) at the time of the assay readout.[12]

    • Causality: Overly dense cultures can experience contact inhibition and nutrient depletion, while sparse cultures may grow poorly. Both extremes can alter drug sensitivity.[11]

  • Mycoplasma Testing:

    • Rule: Regularly test your cell cultures for mycoplasma contamination (e.g., monthly via PCR).

    • Causality: Mycoplasma is a common, often undetected contaminant that dramatically alters cell metabolism and can significantly impact assay results.

Q: We sometimes use an MTT assay and sometimes a CellTiter-Glo® assay. Could this explain different IC50 values?

A: Absolutely. It is a critical error to expect identical IC50 values from assays that measure different biological endpoints.

Expert Insight: An IC50 is only meaningful in the context of the specific endpoint being measured.[13] A compound might inhibit mitochondrial respiration without immediately depleting ATP or compromising membrane integrity.

  • MTT/XTT Assays: Measure the activity of mitochondrial dehydrogenases. This is an indicator of metabolic activity.

  • CellTiter-Glo® (Luminescence): Measures intracellular ATP levels. This is an indicator of available cellular energy.

  • Trypan Blue/LDH Assays: Measure cell membrane integrity. This is an indicator of overt cytotoxicity or necrosis.[1]

Recommendation: Choose one primary assay method that is most relevant to the expected mechanism of action and use it consistently. If you use multiple assays, do so deliberately to probe different mechanisms, but do not average or directly compare the IC50 values.[13]

Part 5: Troubleshooting Guide - Data Analysis Issues

The final step is to ensure that your data processing and statistical analysis are robust and consistent.

Q: What is the correct way to normalize our dose-response data?

A: Proper normalization is essential to compare data across different plates and experimental days.[3] Your raw data (e.g., absorbance or luminescence values) will vary, but when converted to a percentage scale based on internal controls, the results should be consistent.[14]

Protocol: Standard Data Normalization

  • Define Controls on Every Plate:

    • 0% Inhibition (High Control): Wells containing cells treated only with the vehicle (e.g., 0.5% DMSO). This represents the baseline response.

    • 100% Inhibition (Low Control): Wells containing a control compound known to kill all cells, or wells with media only (no cells). This represents the minimum possible signal.

  • Calculation: For each well containing your test compound, calculate the percent inhibition using the following formula:

    % Inhibition = 100 * (1 - (Signal_TestWell - Signal_LowControl) / (Signal_HighControl - Signal_LowControl))

  • Validation Check: This normalization method anchors your data between 0% and 100%, correcting for plate-to-plate variations in cell number or assay signal.

Q: How should we fit the curve to determine the IC50?

A: The industry standard is to use a non-linear regression model, typically the four-parameter logistic (4PL) equation.[15] Avoid linear interpolation, as it is highly inaccurate.

Expert Insight: The 4PL model is robust because it mathematically defines the top and bottom plateaus of the curve, the slope (Hill slope), and the IC50. For this model to be accurate, your concentration range must be wide enough to experimentally define both the top and bottom plateaus.[15][16] If your curve does not plateau at the top or bottom, the calculated IC50 will be an extrapolation and highly unreliable.

Best Practices for Curve Fitting:

  • Use Appropriate Software: Utilize software like GraphPad Prism, Origin, or specialized data analysis packages that can perform non-linear regression.

  • Check the R² Value: The coefficient of determination (R²) should be >0.95, indicating a good fit of the model to your data.

  • Visually Inspect the Curve: Always look at the graphical representation of the fit. Does it make biological sense? Do the data points cluster tightly around the fitted line?

  • Ensure Full Curve Definition: If you do not see a complete sigmoidal curve, you may need to extend your concentration range (both higher and lower) in the next experiment.[15]

By systematically working through these compound-centric, assay-centric, and data-centric troubleshooting steps, you can build a robust, reproducible process for determining the IC50 of 5-Methyl-2H-benzo[d]oxazin-3(4H)-one, leading to data you can trust.

References

Technical Support Center: Optimizing Western Blot for CDK9 Target Engagement

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support guide for optimizing Western blot protocols to assess Cyclin-dependent kinase 9 (CDK9) target engagement. As a pivotal enzyme in transcriptional regulation, CDK9 is a high-value target in oncology and other therapeutic areas.[1][2] Western blot is an indispensable tool for confirming whether your compound successfully engages CDK9 in a cellular context.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common and complex challenges you may encounter. We will move beyond simple procedural steps to explain the underlying scientific principles, ensuring you can not only solve your immediate problem but also build a robust and reliable assay system.

Section 1: Foundational Knowledge & Key Reagents

FAQ 1: My CDK9 inhibitor is supposed to work, but I don't see a decrease in the total CDK9 band. Is the experiment failing?

This is an excellent and common question. In most cases, this observation does not indicate a failed experiment.

  • Scientific Rationale: Most small molecule kinase inhibitors are ATP-competitive and function by blocking the enzyme's catalytic activity, not by causing its degradation.[3] Therefore, you should not expect to see a change in the total protein levels of CDK9. Target engagement for a CDK9 inhibitor is demonstrated by a reduction in the phosphorylation of its downstream substrates.

  • The Gold-Standard Readout: The most reliable biomarker for CDK9 target engagement is the phosphorylation status of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position (p-Ser2-RNAPII).[4][5] CDK9 is the primary kinase responsible for this phosphorylation event, which is essential for productive transcription elongation.[5][6]

  • Actionable Solution:

    • Treat your cells with a dose-response of your CDK9 inhibitor.

    • Run a Western blot and probe separate membranes (or the same stripped membrane) with antibodies for:

      • p-Ser2-RNAPII: This signal should decrease with increasing inhibitor concentration.

      • Total RNAPII: This should remain relatively constant and serves as a specific loading control for the phospho-blot.

      • Total CDK9: This should also remain constant, confirming the inhibitor's mechanism is not degradation.

      • Housekeeping Protein (e.g., GAPDH, β-actin): This serves as a general loading control.

CDK9 Signaling & Target Engagement Workflow

The diagram below illustrates the core pathway and the effect of a CDK9 inhibitor, which forms the basis of a successful target engagement experiment.

CDK9_Pathway cluster_0 P-TEFb Complex CDK9 CDK9 RNAPII RNA Polymerase II (RNAPII-CTD) CDK9->RNAPII Phosphorylates Ser2 CycT1 Cyclin T1 Inhibitor CDK9 Inhibitor Inhibitor->CDK9 Binds & Inhibits pRNAPII p-Ser2-RNAPII-CTD (Elongation Competent) RNAPII->pRNAPII Elongation Transcriptional Elongation pRNAPII->Elongation Mcl1 ↓ Mcl-1 Protein Elongation->Mcl1 Leads to (via mRNA)

Caption: CDK9 inhibitor blocks phosphorylation of RNAPII, halting elongation.

Section 2: Troubleshooting Common Western Blot Issues

FAQ 2: I'm not seeing any CDK9 or p-Ser2-RNAPII signal. What went wrong?

A complete lack of signal can be frustrating and points to a critical failure in one of the protocol steps. Let's break down the likely culprits.

  • Potential Cause 1: Inefficient Protein Extraction.

    • Scientific Rationale: CDK9 is predominantly a nuclear protein.[7][8] If your lysis buffer is designed for cytoplasmic proteins (e.g., containing only mild detergents like NP-40 or Triton X-100 without mechanical shearing), you may be failing to efficiently lyse the nuclear membrane and solubilize your target.

    • Solution: Use a whole-cell lysis buffer like RIPA buffer, which contains stronger detergents (e.g., sodium deoxycholate, SDS) capable of disrupting nuclear membranes. Always supplement your lysis buffer immediately before use with a fresh cocktail of protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[9]

  • Potential Cause 2: Poor Protein Transfer.

    • Scientific Rationale: The transfer of proteins from the gel to the membrane is a critical step. Inefficient transfer means your antibody has nothing to detect.

    • Solution: Always verify transfer efficiency with Ponceau S staining before blocking.[10] Ponceau S is a reversible stain that binds to all proteins, allowing you to visualize the protein lanes on the membrane.[11][12] If the lanes are faint or uneven, your transfer needs optimization.

  • Potential Cause 3: Inactive or Suboptimal Primary Antibody.

    • Scientific Rationale: Antibodies can lose activity due to improper storage or repeated freeze-thaw cycles. Furthermore, the manufacturer's recommended dilution is a starting point and may require optimization for your specific cell line and experimental conditions.[13][14]

    • Solution:

      • Positive Control: Always include a positive control lysate from a cell line known to express high levels of CDK9 (e.g., HeLa, Jurkat).

      • Antibody Titration: If the signal is weak, try a lower dilution (higher concentration) of the primary antibody and incubate overnight at 4°C to maximize binding.[13]

Detailed Protocol: Ponceau S Staining & Destaining
  • After protein transfer, briefly wash the membrane in distilled water or TBST to remove residual transfer buffer.[10]

  • Submerge the membrane in Ponceau S staining solution (typically 0.1% Ponceau S in 5% acetic acid) and incubate for 5-10 minutes at room temperature with gentle agitation.[10]

  • Remove the staining solution (it can be reused) and wash the membrane with distilled water until the protein bands are clearly visible against a faint background.[10]

  • Image the membrane to document transfer efficiency.

  • Completely destain the membrane by washing with several changes of TBST or 0.1M NaOH until all red color is gone before proceeding to the blocking step.[11]

FAQ 3: My blot has high background, making it difficult to see my specific bands. How can I fix this?

High background is a common issue that obscures the true signal.[15][16] It's typically caused by non-specific antibody binding.

  • Potential Cause 1: Insufficient Blocking.

    • Scientific Rationale: The blocking step is crucial for preventing antibodies from binding to unoccupied spaces on the membrane.[17] Incomplete blocking leads to a high signal-to-noise ratio.

    • Solution:

      • Increase blocking time to 1-2 hours at room temperature.[17]

      • Ensure your blocking buffer is fresh. For most targets, 5% non-fat dry milk in TBST is effective.

      • Crucial Tip for Phospho-Antibodies: When probing for p-Ser2-RNAPII, avoid using milk as a blocking agent. Milk contains casein, which is a phosphoprotein and can cause high background due to cross-reactivity with the anti-phospho antibody.[18] Use a protein-free blocker or 3-5% Bovine Serum Albumin (BSA) in TBST instead.[18]

  • Potential Cause 2: Antibody Concentration is Too High.

    • Scientific Rationale: Using too much primary or secondary antibody increases the likelihood of low-affinity, non-specific binding, which contributes to background noise.[18][19]

    • Solution: Titrate your antibodies. Perform a dilution series to find the optimal concentration that provides a strong specific signal with minimal background.[20][21]

  • Potential Cause 3: Inadequate Washing.

    • Scientific Rationale: Washing steps are designed to remove unbound and non-specifically bound antibodies. Insufficient washing will leave excess antibody on the membrane.

    • Solution: Increase the number and duration of your washes. A standard robust protocol is 3 washes of 10 minutes each with a generous volume of TBST after both primary and secondary antibody incubations.[4]

Experimental Workflow for CDK9 Target Engagement

This diagram outlines the key decision points and steps for a successful experiment.

WB_Workflow A 1. Cell Treatment (Dose-response/time-course of CDK9 inhibitor) B 2. Cell Lysis (Use whole-cell RIPA buffer + Protease/Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF or Nitrocellulose) D->E F 6. Verify Transfer (Ponceau S Stain) E->F G 7. Blocking (1-2h at RT. Use BSA for phospho-antibodies!) F->G Transfer OK M Troubleshoot Transfer F->M Transfer Poor H 8. Primary Antibody Incubation (e.g., anti-p-Ser2-RNAPII, anti-CDK9) Overnight at 4°C G->H I 9. Washing (3 x 10 min in TBST) H->I J 10. Secondary Antibody Incubation (1h at RT) I->J K 11. Final Washing (3 x 10 min in TBST) J->K L 12. ECL Detection & Imaging K->L

Caption: A step-by-step workflow for a CDK9 Western blot experiment.

Section 3: Advanced Protocols & Data Interpretation

FAQ 4: Beyond p-Ser2-RNAPII, are there other markers to confirm CDK9 target engagement?
  • Scientific Rationale: CDK9-mediated transcriptional elongation is required for the expression of proteins with short half-lives, particularly those involved in cell survival and proliferation.[22][23] Inhibiting CDK9 leads to a rapid depletion of the mRNA and subsequent protein for these targets.

  • Recommended Secondary Marker: Mcl-1

    • Myeloid cell leukemia 1 (Mcl-1) is a critical anti-apoptotic protein with a very short mRNA and protein half-life.[22]

    • Its expression is highly dependent on active transcription, making it an excellent downstream biomarker for CDK9 activity.[24][25]

    • Expected Result: Upon treatment with an effective CDK9 inhibitor, you should observe a time- and dose-dependent decrease in the total Mcl-1 protein level.[22]

Table 1: Recommended Antibody Dilution Ranges & Conditions

Note: These are starting recommendations. Optimal dilutions must be determined empirically for your specific system.[14]

Antibody TargetTypeStarting DilutionBlocking BufferIncubation
p-Ser2-RNAPII Rabbit pAb/mAb1:1000 - 1:20005% BSA in TBSTOvernight at 4°C
Total RNAPII Rabbit/Mouse mAb1:10005% Milk or BSA in TBST1-2h at RT or O/N at 4°C
Total CDK9 Rabbit/Mouse mAb1:10005% Milk or BSA in TBST1-2h at RT or O/N at 4°C
Mcl-1 Rabbit mAb1:10005% Milk or BSA in TBSTOvernight at 4°C
GAPDH / β-actin Mouse mAb1:5000 - 1:10,0005% Milk or BSA in TBST1h at RT
Anti-Rabbit IgG-HRP Goat/Donkey1:5000 - 1:20,0005% Milk or BSA in TBST1h at RT
Anti-Mouse IgG-HRP Goat/Donkey1:5000 - 1:20,0005% Milk or BSA in TBST1h at RT

References

Challenges in scaling up the synthesis of 5-Methyl-2H-benzo[B]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing and scaling up this important benzoxazinone derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction to the Synthesis

The synthesis of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one is a critical process for the development of various pharmaceuticals. The most common and direct route involves a two-step process: the synthesis of the key intermediate, 2-amino-5-methylphenol, followed by its cyclization with chloroacetyl chloride. While seemingly straightforward, scaling up this synthesis presents several challenges that can impact yield, purity, and safety. This guide will address these challenges in a practical, question-and-answer format.

Diagram: Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Downstream Processing Start Starting Materials Precursor 2-amino-5-methylphenol Start->Precursor Nitration, Reduction, etc. Cyclization Acylation & Cyclization Precursor->Cyclization Reagent Chloroacetyl Chloride Reagent->Cyclization Product 5-Methyl-2H-benzo[b]oxazin-3(4H)-one Cyclization->Product Purification Purification Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Overall synthetic workflow for 5-Methyl-2H-benzo[b]oxazin-3(4H)-one.

Part 1: Synthesis of 2-amino-5-methylphenol (Precursor)

The quality and availability of the starting 2-amino-5-methylphenol are critical for a successful synthesis of the final product. Challenges in this initial step can have cascading effects on the subsequent cyclization.

Frequently Asked Questions (FAQs)

Question 1: What are the common synthetic routes to 2-amino-5-methylphenol, and what are the scale-up considerations?

Answer: There are several routes to synthesize 2-amino-5-methylphenol, with the most common starting from either m-cresol or 5-methyl-2-nitrophenol.

  • From m-cresol: This is a multi-step process that typically involves:

    • Nitration: Nitration of m-cresol to form 5-methyl-2-nitrophenol. This step requires careful temperature control to manage the exothermic reaction and to control the regioselectivity.

    • Reduction: The nitro group is then reduced to an amine. Catalytic hydrogenation (e.g., using H₂/Pd/C) is a common method. On a large scale, ensuring efficient mixing and managing the handling of flammable hydrogen gas and pyrophoric catalysts are key safety considerations.

  • From 5-methyl-2-nitrophenol: If this starting material is commercially available, the synthesis is shortened to a single reduction step.

Scale-up Challenges for Precursor Synthesis:

ChallengeRecommended Solution
Poor Regioselectivity in Nitration Maintain low temperatures (-5 to 0 °C) during the addition of the nitrating agent. Use of a milder nitrating agent or a solvent system that favors the desired isomer can also be explored.
Exothermic Runaway during Nitration Slow, controlled addition of the nitrating agent with efficient cooling is crucial. For larger scales, consider using a continuous flow reactor for better heat management.[1]
Incomplete Reduction Ensure the catalyst is active and not poisoned. Monitor the reaction by TLC or HPLC. On a larger scale, proper agitation is necessary to ensure good contact between the catalyst, substrate, and hydrogen.
Catalyst Handling and Filtration Use of a filter aid like Celite® can facilitate the removal of the fine Pd/C catalyst.[2] On an industrial scale, specialized filtration equipment is necessary to handle the pyrophoric nature of the catalyst safely.
Purification of 2-amino-5-methylphenol The crude product can often be purified by recrystallization. The choice of solvent is critical and should be optimized to provide good recovery and purity.

Part 2: Cyclization to 5-Methyl-2H-benzo[b]oxazin-3(4H)-one

This step involves the reaction of 2-amino-5-methylphenol with chloroacetyl chloride. While effective, this reaction presents several challenges, particularly when moving from laboratory to pilot or production scale.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider adding a slight excess of chloroacetyl chloride. Ensure the reaction temperature is optimal.The reaction kinetics may be slower than anticipated, requiring longer reaction times or slightly elevated temperatures.
Side Reactions (e.g., Di-acylation) Add the chloroacetyl chloride slowly and at a low temperature (0-5 °C) to the solution of 2-amino-5-methylphenol. The use of a base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct is recommended.2-aminophenols have two nucleophilic sites: the amino group and the hydroxyl group. The amino group is generally more nucleophilic and will react preferentially. However, under harsh conditions or with excess acylating agent, di-acylation can occur.[3] Slow addition and controlled temperature favor selective N-acylation.
Degradation of Starting Material or Product Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aminophenol. Avoid excessively high temperatures.Aminophenols are susceptible to oxidation, which can lead to colored impurities and lower yields. The stability of the final benzoxazinone product at elevated temperatures should also be considered.

Issue 2: Formation of Significant Impurities

Potential Cause Troubleshooting Step Scientific Rationale
O-Acylation Byproduct As with di-acylation, controlled addition of chloroacetyl chloride at low temperatures is key. The choice of base can also influence the N- vs. O-acylation ratio.While N-acylation is generally favored, some O-acylation can occur, leading to an isomeric byproduct that may be difficult to separate.[4]
Polymerization Use a suitable solvent to ensure all reactants remain in solution. Avoid high concentrations of reactants.Chloroacetyl chloride is highly reactive and can potentially lead to polymerization, especially in the presence of impurities or under uncontrolled conditions.
Colored Impurities Use high-purity 2-amino-5-methylphenol. Running the reaction under an inert atmosphere can minimize oxidative side reactions that form colored byproducts.The presence of oxidized aminophenol or other impurities can lead to a discolored product that is difficult to purify.

Issue 3: Difficulties with Product Isolation and Purification

Potential Cause Troubleshooting Step Scientific Rationale
Product is an Oil or Gummy Solid Ensure the reaction has gone to completion. Try different work-up procedures, such as precipitation by adding the reaction mixture to a non-solvent (e.g., water or heptane).Incomplete reaction can leave behind starting materials and intermediates that interfere with crystallization. A change in the isolation procedure may be necessary to induce precipitation of a solid product.
Co-precipitation of Impurities Optimize the recrystallization solvent system. A single solvent or a mixture of solvents may be necessary to achieve good separation of the product from impurities. Activated carbon treatment can be used to remove colored impurities.The solubility of the desired product and its impurities will vary in different solvents. A systematic approach to solvent screening is recommended for developing a robust purification process.
Difficult Filtration The crystal habit of the product may be poor. Try adjusting the cooling rate during recrystallization to promote the growth of larger, more easily filterable crystals.Rapid cooling often leads to the formation of fine needles or small particles that can clog filter paper and make filtration slow and inefficient.

Part 3: Scale-Up and Safety Considerations

Scaling up the synthesis of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one requires careful attention to process safety and control.

Diagram: Key Scale-Up Challenges

Scale-Up Challenges ScaleUp Scale-Up Challenges HeatManagement Exotherm Control ScaleUp->HeatManagement Reduced surface area to volume ratio Mixing Efficient Mixing ScaleUp->Mixing Maintaining homogeneity ReagentAddition Controlled Reagent Addition ScaleUp->ReagentAddition Avoiding localized hotspots Purification Scalable Purification ScaleUp->Purification Handling large volumes Safety Process Safety ScaleUp->Safety Handling of hazardous materials

Caption: Critical challenges to address during the scale-up of the synthesis.

Frequently Asked Questions (FAQs)

Question 2: The reaction of 2-amino-5-methylphenol with chloroacetyl chloride is exothermic. How can I safely manage this on a larger scale?

Answer: Managing the exotherm of this acylation is a primary safety concern during scale-up. The reduced surface-area-to-volume ratio of larger reactors makes heat dissipation less efficient.

  • Controlled Addition: The most critical control parameter is the addition rate of the chloroacetyl chloride. This should be done slowly and sub-surface if possible to ensure rapid mixing and to avoid localized high concentrations.

  • Adequate Cooling: Ensure your reactor has a sufficiently powerful cooling system (e.g., a jacket with a circulating coolant) to remove the heat generated by the reaction.

  • Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using a RC1 instrument) to determine the heat of reaction and the maximum temperature of synthetic reaction (MTSR). This data is invaluable for designing a safe process.

  • Semi-batch Operation: On a larger scale, the reaction is typically run in a semi-batch mode, where the chloroacetyl chloride is added portion-wise or via a syringe pump to a solution of the aminophenol.

  • Continuous Flow Chemistry: For industrial-scale production, converting the process to a continuous flow system can offer superior heat management and safety.[1]

Question 3: What are the primary safety hazards associated with the reagents used in this synthesis?

Answer: Both 2-amino-5-methylphenol and chloroacetyl chloride present significant hazards.

  • 2-amino-5-methylphenol: This compound is harmful if swallowed and can cause skin sensitization. It is also susceptible to oxidation.

  • Chloroacetyl Chloride: This is a highly corrosive and toxic substance.[5][6][7] It reacts violently with water, releasing HCl gas. It can cause severe burns to the skin and eyes and is corrosive to the respiratory tract.[5][7]

Safety Precautions:

PrecautionRationale
Personal Protective Equipment (PPE) Always wear appropriate PPE, including chemical resistant gloves, safety goggles, and a lab coat. When handling larger quantities of chloroacetyl chloride, a face shield and respiratory protection may be necessary.
Ventilation All manipulations should be performed in a well-ventilated fume hood.
Inert Atmosphere Conduct the reaction under a nitrogen or argon atmosphere.
Quenching Procedure Have a plan for quenching any unreacted chloroacetyl chloride at the end of the reaction. This is typically done by slowly adding the reaction mixture to a basic aqueous solution (e.g., sodium bicarbonate) with cooling.

Experimental Protocol: Synthesis of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one

This protocol is a representative procedure and should be optimized for your specific laboratory conditions and scale.

Materials:

  • 2-amino-5-methylphenol

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Recrystallization solvent (e.g., Ethanol, Ethyl acetate/Hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-methylphenol (1.0 eq) and triethylamine (1.1 eq) in the anhydrous solvent.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Chloroacetyl Chloride: Add a solution of chloroacetyl chloride (1.05 eq) in the anhydrous solvent dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent or solvent mixture.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

Validation & Comparative

A Comparative Guide to Validating the Mechanism of Action of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one as a Putative PI3K/mTOR Dual Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the mechanism of action (MOA) of a novel small molecule. We will use 5-Methyl-2H-benzo[b]oxazin-3(4H)-one , hereafter referred to as Cpd-X , as our subject compound.

While the broader class of benzoxazinone derivatives has been associated with a wide range of biological activities, including anti-cancer and anti-inflammatory effects, the specific molecular target of Cpd-X is not yet elucidated.[1][2][3] Published research has identified certain benzoxazinone derivatives as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[4]

Therefore, this guide will proceed under the hypothesis that Cpd-X acts as a dual inhibitor of PI3Kα and mTOR . We will outline a multi-pronged, self-validating experimental strategy to test this hypothesis, comparing Cpd-X against a well-characterized alternative and a negative control.

The Putative Target: The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that integrates signals from growth factors and nutrients to control essential cellular functions. Its hyperactivation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Our hypothesis posits that Cpd-X exerts its anti-proliferative effects by simultaneously inhibiting two key nodes in this pathway: PI3Kα and mTOR.

PI3K_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3Kα receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pi3k pdk1 PDK1 pip3->pdk1 mtorc2 mTORC2 pip3->mtorc2 akt Akt pdk1->akt mtorc1 mTORC1 akt->mtorc1 s6k p70S6K mtorc1->s6k eif4ebp1 4E-BP1 mtorc1->eif4ebp1 mtorc2->akt Full Activation growth Cell Growth & Proliferation s6k->growth eif4ebp1->growth cpdx Cpd-X (Hypothesized) cpdx->pi3k cpdx->mtorc1 Workflow h Hypothesis: Cpd-X is a PI3K/mTOR dual inhibitor a1 Tier 1: Biochemical Assay In Vitro Kinase Assay h->a1 Does it inhibit the purified enzymes? a2 Tier 2: Target Engagement Cellular Thermal Shift Assay (CETSA) a1->a2 Does it bind the targets in intact cells? a3 Tier 3: Cellular Pathway Western Blot for p-Akt, p-S6K a2->a3 Does it inhibit the pathway in intact cells? a4 Tier 4: Phenotypic Assay Cell Proliferation (MCF-7) a3->a4 Does it cause the expected cellular phenotype? c Conclusion: Validate or Refute Mechanism of Action a4->c

References

Introduction: The Imperative of Target Validation in CDK9-Directed Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Confirming Target Engagement of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one with CDK9

Cyclin-dependent kinase 9 (CDK9) is the catalytic engine of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1] In partnership with a regulatory cyclin (primarily Cyclin T1), CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical event that releases paused polymerase and drives productive gene transcription elongation.[1][2] The dysregulation of this process is a hallmark of numerous cancers, which become addicted to the continuous transcription of short-lived anti-apoptotic proteins (e.g., MCL-1) and oncoproteins (e.g., c-Myc).[3][4] This makes CDK9 a compelling therapeutic target.[5][6]

Recent research has identified derivatives of 2H-benzo[b][1][7]oxazin-3(4H)-one as potent and selective inhibitors of CDK9, demonstrating significant anti-tumor efficacy in hematologic malignancy models.[4] This guide focuses on the critical next step for any novel compound in this class, such as 5-Methyl-2H-benzo[b]oxazin-3(4H)-one: rigorously confirming its direct binding and engagement with CDK9 inside the cell.

Merely observing a downstream phenotype is insufficient; true validation requires a multi-pronged approach that distinguishes direct target effects from potential off-target activities. Here, we provide a comparative guide to the gold-standard methodologies for confirming target engagement, offering field-proven insights into experimental design, execution, and data interpretation for researchers in drug development.

The CDK9 Signaling Axis: A Target for Transcriptional Control

To effectively probe the engagement of our target, we must first understand its biological context. The diagram below illustrates the central role of the CDK9/P-TEFb complex in transcriptional regulation.

CDK9_Pathway cluster_nucleus Nucleus PTEFb_inactive Inactive P-TEFb Complex (CDK9/CycT1 + 7SK snRNP) PTEFb_active Active P-TEFb (CDK9/CycT1) PTEFb_inactive->PTEFb_active Release Signal RNAPII_paused Promoter-Proximal Paused RNA Polymerase II (RNAPII) PTEFb_active->RNAPII_paused Phosphorylation of RNAPII CTD (Ser2) RNAPII_elongating Elongating RNAPII (p-Ser2 CTD) RNAPII_paused->RNAPII_elongating Transcription Productive Gene Transcription (e.g., MCL-1, c-Myc) RNAPII_elongating->Transcription Compound 5-Methyl-2H-benzo[b] oxazin-3(4H)-one Compound->PTEFb_active Inhibition

Caption: The CDK9/P-TEFb signaling pathway in transcriptional elongation.

A Multi-Tiered Strategy for Confirming Target Engagement

We advocate for a three-tiered validation strategy, moving from initial biochemical confirmation to definitive cellular engagement and finally to downstream functional consequences. This orthogonal approach builds a robust, self-validating case for the compound's mechanism of action.

Validation Tier Experimental Method Key Question Answered Primary Readout
Tier 1: Biochemical Activity In Vitro Kinase AssayDoes the compound inhibit the enzymatic activity of purified CDK9?IC50 (Inhibitory Concentration 50%)
Tier 2: Cellular Target Engagement Cellular Thermal Shift Assay (CETSA)Does the compound bind to and stabilize CDK9 in intact cells?ΔTm (Change in Melting Temperature)
NanoBRET™ Target EngagementDoes the compound directly compete for the CDK9 active site in live cells?IC50 (Binding Affinity)
Tier 3: Functional Cellular Response Western Blot AnalysisDoes compound treatment inhibit CDK9's downstream signaling pathway in cells?↓ p-RNAPII (Ser2), ↓ MCL-1, ↓ c-Myc

Tier 1: Biochemical Confirmation of Kinase Inhibition

The foundational step is to determine if 5-Methyl-2H-benzo[b]oxazin-3(4H)-one can inhibit the catalytic activity of CDK9 in a cell-free system. This is typically achieved using a kinase assay with purified, recombinant CDK9/Cyclin T1 enzyme.

Causality Behind Experimental Choice:

An in vitro kinase assay is the most direct method to measure a compound's effect on the target enzyme's function, independent of cellular factors like membrane permeability or efflux pumps.[8] A positive result here justifies the resource-intensive investigation in more complex cellular models. We will compare our test compound against a well-characterized CDK9 inhibitor, such as Fadraciclib or Dinaciclib, as a positive control.[3][9]

Recommended Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[10]

Materials:

  • Recombinant active CDK9/Cyclin T1 enzyme (BPS Bioscience, #40307)

  • CDK Substrate Peptide (e.g., from BPS Bioscience #79604)

  • ATP (10 mM stock)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101)

  • 5-Methyl-2H-benzo[b]oxazin-3(4H)-one (Test Compound)

  • Fadraciclib (Positive Control Inhibitor)

  • DMSO (Vehicle)

  • White, opaque 384-well assay plates

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound and positive control in 100% DMSO, starting at a 100x final concentration (e.g., 1 mM for a 10 µM top concentration).

  • Assay Plate Setup:

    • Add 2.5 µL of diluted compounds or DMSO (for "Positive Control" and "Blank" wells) to the assay plate.

  • Kinase Reaction Master Mix: Prepare a master mix containing Kinase Assay Buffer, substrate, and ATP.

  • Kinase Preparation: Thaw and dilute the CDK9/Cyclin T1 enzyme to the desired working concentration (e.g., 5 ng/µL) in 1x Kinase Assay Buffer on ice.[11]

  • Reaction Initiation:

    • Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.[11]

    • Add 10 µL of diluted CDK9/Cyclin T1 to the "Positive Control" and "Test Inhibitor" wells.[11]

    • Add 12.5 µL of the substrate/ATP master mix to all wells to start the reaction.[11]

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[5][11]

  • ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal. Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Subtract the "Blank" reading from all other wells. Normalize the data to the "Positive Control" (100% activity) and plot the percent inhibition versus compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Tier 2: Definitive Cellular Target Engagement

Confirming that the compound binds to CDK9 within the complex environment of a living cell is the most crucial validation step. We will detail two orthogonal, gold-standard methods: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

Method 1: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA operates on the biophysical principle that when a ligand binds to its target protein, it confers thermodynamic stability.[12] This stabilization makes the protein-ligand complex more resistant to thermal denaturation. By heating intact cells or cell lysates treated with the compound to various temperatures, we can measure the amount of soluble (non-denatured) CDK9 remaining. A positive engagement results in a "thermal shift" (ΔTm)—an increase in the temperature required to denature 50% of the target protein.[13][14]

CETSA_Workflow Start Treat Cells (e.g., MV4-11) with Compound vs. Vehicle Heat Aliquot and Heat Lysates across a Temperature Gradient (e.g., 40°C to 65°C) Start->Heat Separate Centrifuge to Separate Soluble (Folded) vs. Insoluble (Denatured) Proteins Heat->Separate Analyze Collect Supernatant and Analyze Soluble CDK9 by Western Blot Separate->Analyze Plot Quantify Bands and Plot % Soluble CDK9 vs. Temperature to Determine Melting Temp (Tm) Analyze->Plot Result Compare Tm values: ΔTm = Tm(Compound) - Tm(Vehicle) Positive ΔTm = Target Engagement Plot->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., MV4-11, a human leukemia line sensitive to CDK9 inhibition) to ~80% confluency. Treat cells with 5-Methyl-2H-benzo[b]oxazin-3(4H)-one (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.

  • Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).[13]

  • Thermal Challenge: Aliquot the lysate from each treatment group into separate PCR tubes. Heat the aliquots across a defined temperature gradient (e.g., 10-12 points from 40°C to 65°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[13]

  • Analysis by Western Blot: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration, normalize samples, and analyze the levels of soluble CDK9 at each temperature point by Western blotting. Include an off-target control protein (e.g., β-actin) to ensure the thermal shift is specific to CDK9.[14]

  • Data Interpretation: Quantify the band intensity for CDK9 at each temperature. Plot the relative band intensity (normalized to the lowest temperature point) against temperature for both the vehicle- and compound-treated samples. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). A significant increase in Tm for the compound-treated sample (ΔTm > 0) indicates direct target engagement.[14]

Expected CETSA Results:

Treatment Melting Temperature (Tm) of CDK9 Thermal Shift (ΔTm) Interpretation
Vehicle (DMSO)~52°C-Baseline thermal stability
5-Methyl-2H-benzo[b]oxazin-3(4H)-one (1 µM)> 54°C> +2.0°CStrong Target Engagement
Off-Target Control Protein (e.g., β-actin)Unchanged~0°CNo Engagement; Confirms Specificity
Method 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

Principle: The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[13] The target protein, CDK9, is expressed in cells as a fusion with the small, bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the CDK9 active site is added (the energy acceptor). When the tracer binds to NanoLuc-CDK9, BRET occurs. A test compound that engages CDK9 will compete with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.[13][15]

NanoBRET_Principle Principle of NanoBRET™ Target Engagement cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Test Compound NL NanoLuc® CDK9 CDK9 NL->CDK9 Tracer Fluorescent Tracer CDK9->Tracer Binding BRET HIGH BRET SIGNAL Tracer->BRET Energy Transfer NL2 NanoLuc® CDK9_2 CDK9 NL2->CDK9_2 Compound Test Compound CDK9_2->Compound Competitive Binding Tracer2 Fluorescent Tracer NoBRET LOW BRET SIGNAL Tracer2->NoBRET No Energy Transfer

Caption: NanoBRET™ assay principle for measuring target engagement.

Step-by-Step Methodology:

  • Cell Preparation: Co-transfect HEK293 cells with vectors expressing NanoLuc-CDK9 fusion protein and its partner, Cyclin T1.[7]

  • Plating: Seed the transfected cells into 384-well white assay plates and incubate overnight.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound in assay medium.

    • Add the NanoBRET™ Tracer (e.g., Tracer K-12 for CDK9) to all wells.[7]

    • Immediately add the diluted test compound or vehicle control to the wells.

  • Incubation: Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator to allow for compound entry and binding equilibrium.[7]

  • Signal Detection: Add the NanoLuc® substrate (furimazine) to all wells to generate the donor luminescence signal.

  • Data Acquisition: Immediately measure both the donor emission (e.g., ~460 nm) and the acceptor emission (e.g., ~610 nm) simultaneously using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50, which reflects the compound's binding affinity for CDK9 in live cells. Use a known CDK9 inhibitor like Dinaciclib as a positive control.[7][16]

Tier 3: Corroborating Functional Cellular Response

The final validation step is to demonstrate that target engagement by 5-Methyl-2H-benzo[b]oxazin-3(4H)-one leads to the expected downstream biological consequences of CDK9 inhibition. This is a critical pharmacodynamic readout.

Recommended Protocol: Western Blot for Downstream Markers

Principle: Active CDK9 phosphorylates RNAPII at Serine 2 of its CTD (p-RNAPII Ser2), which is a hallmark of transcriptional elongation.[1] Inhibition of CDK9 should lead to a rapid decrease in this phosphorylation mark. Consequently, the transcription of sensitive, short-lived mRNAs, such as those for MCL-1 and c-Myc, will be suppressed, leading to a depletion of these proteins.[4]

Step-by-Step Methodology:

  • Cell Treatment: Seed a relevant cancer cell line (e.g., MV4-11) and treat with a dose-range of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one for a short time course (e.g., 2, 4, 6 hours). Include a vehicle control.

  • Lysate Preparation: Harvest cells at each time point and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of each lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies against:

      • Phospho-RNAPII (Ser2)

      • Total RNAPII

      • MCL-1

      • c-Myc

      • GAPDH or β-actin (as a loading control)

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.

  • Data Analysis: Quantify the band intensities. Normalize the p-RNAPII signal to total RNAPII and the MCL-1/c-Myc signals to the loading control. A dose- and time-dependent decrease in p-RNAPII, MCL-1, and c-Myc levels following compound treatment provides strong functional evidence of CDK9 inhibition.[4][5]

Conclusion: Building a Comprehensive Case for Target Engagement

Confirming that a molecule directly and effectively engages its intended target within a cellular context is a cornerstone of modern drug discovery. For a novel CDK9 inhibitor like 5-Methyl-2H-benzo[b]oxazin-3(4H)-one, a single experiment is insufficient. By systematically progressing through biochemical assays, direct cellular engagement methods like CETSA and NanoBRET™, and functional downstream analysis, researchers can build a robust, multi-faceted, and self-validating data package. This rigorous, evidence-based approach is essential for confidently advancing promising therapeutic candidates toward clinical development.

References

A Comparative Guide to CDK9 Inhibitors: Profiling 5-Methyl-2H-benzo[b]oxazin-3(4H)-one Derivatives Against Established Agents

A Comparative Guide to CDK9 Inhibitors: Profiling 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives Against Established Agents

In the landscape of oncology drug discovery, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a pivotal therapeutic target.[1][2] Its role as a key regulator of transcriptional elongation, particularly for short-lived anti-apoptotic proteins like Mcl-1, makes its inhibition a compelling strategy, especially in hematologic malignancies.[3][4][5] This guide provides a comparative analysis of a novel series of CDK9 inhibitors, the 2H-benzo[b][3][4]oxazin-3(4H)-ones, with a focus on the representative compound 5-Methyl-2H-benzo[b][3][4]oxazin-3(4H)-one, against other well-characterized CDK9 inhibitors such as Flavopiridol, Dinaciclib, and AZD4573.

The Central Role of CDK9 in Transcriptional Regulation

CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also comprises a cyclin partner (T1, T2a, T2b, or K).[1][6][7] P-TEFb is crucial for the transition of RNA Polymerase II (RNAPII) from a paused state to productive elongation.[8][9] It achieves this by phosphorylating the C-terminal domain (CTD) of RNAPII and negative elongation factors.[1][9] Dysregulation of CDK9 activity is a hallmark of various cancers, which become dependent on its function for the continuous transcription of survival-promoting genes.[1][6]

CDK9_Signaling_Pathwaycluster_transcriptionTranscriptional Regulationcluster_inhibitionInhibitor ActionRNAPIIRNA Polymerase IIDSIF_NELFDSIF/NELF(Negative Elongation Factors)RNAPII->DSIF_NELFPausingP_TEFbP-TEFb(CDK9/Cyclin T)P_TEFb->RNAPIIPhosphorylationof CTD (Ser2)P_TEFb->DSIF_NELFPhosphorylationElongationProductive ElongationDSIF_NELF->ElongationReleasePromoterPromoter-ProximalPausingPromoter->RNAPIIInitiationmRNAmRNA transcriptElongation->mRNAAnti_ApoptoticAnti-Apoptotic Proteins(e.g., Mcl-1, c-Myc)mRNA->Anti_ApoptoticTranslationApoptosisApoptosisAnti_Apoptotic->ApoptosisSuppression ofCDK9_InhibitorCDK9 Inhibitor(e.g., 5-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one)CDK9_Inhibitor->P_TEFbInhibition

Caption: The CDK9 signaling pathway and the mechanism of its inhibition.

Comparative Analysis of CDK9 Inhibitors

The development of CDK9 inhibitors has evolved from broad-spectrum CDK inhibitors to highly selective agents. This selectivity is crucial for minimizing off-target effects and widening the therapeutic window.[2]

5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives

A novel series of 2H-benzo[b][3][4]oxazin-3(4H)-one derivatives have been developed as potent and selective CDK9 inhibitors.[10] A key example from this series, compound 32k , demonstrates high potency and selectivity for CDK9.[10] This class of inhibitors is designed for transient target engagement, a strategy aimed at maximizing therapeutic effect while minimizing toxicity.[10] Short-term treatment with these compounds leads to a rapid, dose-dependent decrease in the phosphorylation of RNAPII at Ser2, followed by the downregulation of Mcl-1 and c-Myc, ultimately inducing apoptosis in hematologic cancer cell lines.[10]

Flavopiridol (Alvocidib)

Flavopiridol is one of the earliest and most studied CDK inhibitors, and the first to enter clinical trials.[11][12] It is a potent inhibitor of several CDKs, with a preferential activity against CDK9.[11][13][14] While effective in inducing apoptosis and showing anti-inflammatory properties, its broad kinase inhibition profile can lead to significant side effects.[12][15]

Dinaciclib (SCH 727965)

Dinaciclib is a potent inhibitor of CDK1, CDK2, CDK5, and CDK9.[16][17] Its inhibition of multiple CDKs allows it to impact both cell cycle progression and transcription.[18] Dinaciclib has shown efficacy in various cancer models, including those with MLL rearrangements, by inducing apoptosis through the downregulation of Mcl-1.[19]

AZD4573

AZD4573 is a highly selective and potent CDK9 inhibitor with an IC50 of less than 4 nM.[20][21] It was designed for transient target engagement and intravenous administration.[21] AZD4573 has demonstrated rapid induction of apoptosis in a broad range of hematological cancer models both in vitro and in vivo.[3][4] Its high selectivity for CDK9 over other CDKs represents a significant advancement in reducing off-target toxicities.[3][4]

Quantitative Performance Comparison

The following table summarizes the key performance metrics of the discussed CDK9 inhibitors.

InhibitorTarget CDKsCDK9 IC50Key Features
5-Methyl-2H-benzo[b][3][4]oxazin-3(4H)-one (cpd 32k) Selective for CDK9Not explicitly stated in abstract, but potentNovel scaffold, designed for transient engagement, suitable for IV administration.[10]
Flavopiridol CDK1, 2, 4, 6, 920-100 nM rangeBroad-spectrum CDK inhibitor, first-in-class, anti-inflammatory properties.[13][15]
Dinaciclib CDK1, 2, 5, 94 nMPotent multi-CDK inhibitor, impacts cell cycle and transcription.[16][18]
AZD4573 Highly selective for CDK9<4 nMHighly potent and selective, designed for transient engagement, effective in hematologic cancers.[3][20][21][22]

Experimental Protocols for CDK9 Inhibitor Characterization

The robust characterization of CDK9 inhibitors relies on a suite of well-defined in vitro and cellular assays.

Experimental_Workflowcluster_workflowInhibitor Characterization WorkflowBiochemical_AssayBiochemical Kinase Assay(e.g., ADP-Glo™)Cell_Based_AssayCell-Based AssaysBiochemical_Assay->Cell_Based_AssayDetermine IC50Target_EngagementTarget Engagement Assay(e.g., NanoBRET™)Cell_Based_Assay->Target_EngagementCell_ViabilityCell Viability Assay(e.g., MTT/MTS)Cell_Based_Assay->Cell_ViabilityWestern_BlotWestern Blot Analysis(p-RNAPII, Mcl-1)Cell_Based_Assay->Western_BlotIn_VivoIn Vivo Xenograft ModelsTarget_Engagement->In_VivoConfirm Cellular PotencyCell_Viability->In_VivoDetermine EC50/GI50Western_Blot->In_VivoConfirm Mechanism

Caption: A general experimental workflow for the characterization of CDK9 inhibitors.

In Vitro CDK9 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to the ADP concentration and, therefore, the kinase activity.[23]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the 2X kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[23] Prepare the substrate solution (e.g., a suitable peptide substrate for CDK9) and ATP solution in the kinase buffer.

  • Reaction Setup: In a 384-well plate, add 1 µl of the test inhibitor (or DMSO control).

  • Add 2 µl of recombinant CDK9/Cyclin T1 enzyme solution.

  • Initiate the reaction by adding 2 µl of the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 120 minutes).[23]

  • ADP-Glo™ Reagent Addition: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[23]

  • Kinase Detection Reagent Addition: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[23]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.[24][25][26]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[24][25] The amount of formazan produced is proportional to the number of viable cells.[25][27]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) in 100 µl of culture medium.[26]

  • Compound Treatment: After allowing the cells to adhere (if applicable), treat them with a serial dilution of the CDK9 inhibitor for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well.[26]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[26]

  • Solubilization: Carefully remove the medium and add 100 µl of a solubilizing solution (e.g., DMSO) to each well to dissolve the formazan crystals.[26]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[26]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 or GI50 value.

Target Engagement Assay (NanoBRET™ Target Engagement Assay)

This assay quantitatively measures the interaction of a test compound with its target kinase in live cells.[28][29][30]

Principle: The NanoBRET™ assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged kinase.[28][29] A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[29]

Step-by-Step Methodology:

  • Cell Transfection: Transfect cells (e.g., HEK293) with a vector encoding the CDK9-NanoLuc® fusion protein.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Compound and Tracer Addition: Treat the cells with a serial dilution of the CDK9 inhibitor, followed by the addition of the NanoBRET™ tracer at a predetermined optimal concentration.

  • Incubation: Incubate the plate at 37°C for a specified time to allow the binding to reach equilibrium.

  • Substrate Addition: Add the NanoLuc® substrate to the wells.

  • Data Acquisition: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio and determine the IC50 value for target engagement from the dose-response curve.

Conclusion

The development of highly selective CDK9 inhibitors like the 5-Methyl-2H-benzo[b][3][4]oxazin-3(4H)-one derivatives and AZD4573 marks a significant step forward in the pursuit of targeted cancer therapies. Their ability to induce apoptosis in cancer cells by downregulating key survival proteins, coupled with a more favorable safety profile due to their selectivity, holds great promise for the treatment of hematologic and potentially other malignancies. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation and comparison of these and future CDK9 inhibitors.

References

A Comparative Guide to CDK9 Inhibition: The Pan-Inhibitor Flavopiridol versus the Selective Approach of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one Derivatives

A Comparative Guide to CDK9 Inhibition: The Pan-Inhibitor Flavopiridol versus the Selective Approach of 5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives

Introduction: The Rationale for Targeting CDK9 in Oncology

Cyclin-dependent kinase 9 (CDK9) has emerged as a high-value target in cancer therapy, primarily due to its central role in regulating gene transcription.[1] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also includes a regulatory cyclin partner (primarily Cyclin T1).[2] The survival of many cancer cells, particularly hematologic malignancies, is critically dependent on the continuous transcription of short-lived anti-apoptotic proteins like Myeloid Cell Leukemia 1 (Mcl-1) and survival factors like c-Myc.[1][3]

The primary function of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII) at the serine 2 position (Ser2-P).[4] This phosphorylation event is a crucial switch that releases RNAPII from a state of promoter-proximal pausing, allowing it to proceed into productive transcriptional elongation.[2] By inhibiting CDK9, the production of these key survival proteins is halted, leading to the selective induction of apoptosis in cancer cells that are "addicted" to their sustained expression.[1][5]

This guide provides a detailed comparison of two distinct chemical strategies for inhibiting CDK9: flavopiridol, the first-generation pan-CDK inhibitor, and the emerging class of selective 2H-benzo[b][1][6]oxazin-3(4H)-one derivatives.

cluster_0P-TEFb Complex Activationcluster_1Transcriptional Elongation Controlcluster_2Inhibitor Actioncluster_3Downstream Cellular EffectsCDK9CDK9CycT1Cyclin T1CDK9->CycT1 forms complexPTEFbActive P-TEFbCycT1->PTEFbRNAPII_pausedPaused RNAPolymerase II (RNAPII)PTEFb->RNAPII_paused TargetsRNAPII_elongatingElongating RNAPIIRNAPII_paused->RNAPII_elongating PhosphorylatesRNAPII CTD (Ser2)mRNAmRNA TranscriptRNAPII_elongating->mRNA SynthesizesDNADNA Template (Promoter Region)DNA->RNAPII_pausedMcl1Mcl-1, c-Myc(Anti-apoptotic Proteins)mRNA->Mcl1 TranslationInhibitorsCDK9 Inhibitors(Flavopiridol, Benzoxazinones)Inhibitors->PTEFb InhibitApoptosisApoptosisMcl1->Apoptosis Inhibition Halted

Figure 1: CDK9 Signaling Pathway and Point of Inhibition.

Flavopiridol (Alvocidib): The Potent Pan-CDK Inhibitor

Flavopiridol was the first CDK inhibitor to be evaluated in human clinical trials.[7][8] It is a semi-synthetic flavonoid derived from rohitukine, a natural product.[7]

Mechanism of Action & Selectivity: Flavopiridol functions as an ATP-competitive inhibitor of a broad range of cyclin-dependent kinases, including those that regulate the cell cycle (CDK1, CDK2, CDK4, CDK6) and transcription (CDK7, CDK9).[8][9] Its potent inhibition of CDK9 (IC50 ≈ 3-40 nM) is central to its ability to suppress transcription and induce apoptosis.[10][11][12] This action effectively reduces the phosphorylation of the RNAPII CTD, leading to a rapid decline in the messenger RNA (mRNA) and protein levels of short-lived anti-apoptotic factors like Mcl-1.[2][10]

Field-Proven Insights & Limitations: While potent, the clinical development of flavopiridol has been challenging. Its lack of selectivity is a significant drawback, leading to a narrow therapeutic window and notable side effects.[7][13] By inhibiting cell cycle CDKs, it causes cell cycle arrest in both cancerous and healthy proliferating cells, contributing to toxicity.[7] This broad activity profile has made it difficult to achieve sustained, effective doses without unacceptable adverse events in patients.[6] Consequently, much of the recent clinical investigation has focused on combination therapies to enhance its therapeutic index.[11]

5-Methyl-2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives: A New Generation of Selective, Transient Inhibitors

In response to the limitations of pan-CDK inhibitors, significant research has focused on developing compounds that are highly selective for CDK9. The 2H-benzo[b][1][6]oxazin-3(4H)-one scaffold has emerged as a promising chemical starting point for this endeavor.[3]

Mechanism of Action & Selectivity: This class of inhibitors is designed to specifically target the ATP-binding pocket of CDK9. Through medicinal chemistry efforts, derivatives have been optimized for high potency against CDK9 while demonstrating significantly reduced activity against other CDK family members. For instance, the compound designated 32k from a recent study was identified as a highly selective CDK9 inhibitor.[3] This selectivity minimizes the "off-target" effects on cell cycle CDKs, representing a more targeted approach to inducing apoptosis in transcriptionally-addicted cancer cells.[3]

Field-Proven Insights & A Novel Therapeutic Strategy: A key concept advanced with this class of inhibitors is transient target engagement. The goal is not to continuously suppress CDK9, which could still lead to toxicity, but to inhibit it potently for a short duration. This intermittent dosing strategy is designed to decrease Mcl-1 and c-Myc levels sufficiently to trigger apoptosis in vulnerable cancer cells, while allowing normal cells to recover between doses.[3] Compound 32k was specifically developed with pharmacokinetic properties suitable for intravenous administration that align with this transient inhibition strategy, showing significant in vivo antitumor efficacy in xenograft models of hematologic tumors with intermittent dosing.[3]

Head-to-Head Performance Comparison

The fundamental difference between these two inhibitors lies in their selectivity profile, which dictates their therapeutic strategy and potential clinical utility.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetFlavopiridol (IC50)2H-benzo[b][1][6]oxazin-3(4H)-one (Compound 32k, IC50)Selectivity Fold-Change (32k vs. Flavopiridol)
CDK9/CycT1 ~3 - 40 nM[9][12]2.1 nM [3]-
CDK1/CycB~30 - 100 nM[9][12]>1000 nM[3]>33-fold more selective
CDK2/CycA~20 - 100 nM[9][12]116 nM[3]~1-6-fold more selective
CDK4/CycD1~40 - 70 nM[9][12]>1000 nM[3]>25-fold more selective
CDK7/CycH~100 - 875 nM[10][12]>1000 nM[3]>1-10-fold more selective

Note: IC50 values are aggregated from multiple sources and assay conditions may vary. The table serves to illustrate the general selectivity trend.

Causality Behind Performance Differences:

  • Flavopiridol's flat inhibition profile across multiple CDKs means its cellular effect is a composite of transcriptional suppression and cell cycle arrest. This makes it a powerful but blunt instrument.

  • The benzoxazinone derivative 32k exhibits a sharp selectivity for CDK9. Its cellular activity is therefore predominantly driven by the intended mechanism of transcriptional inhibition of pro-survival genes, which theoretically provides a wider therapeutic window.[3]

Experimental Protocols: A Self-Validating System for Inhibitor Characterization

To ensure the trustworthiness of claims regarding inhibitor potency and mechanism, a multi-step, self-validating experimental workflow is essential. This process moves from a biochemical assessment of direct target engagement to a cellular confirmation of the on-target effect.

cluster_workflowInhibitor Characterization WorkflowAStep 1:Biochemical Kinase AssayBStep 2:Cellular Target Engagement AssayA->BValidate in cellsCStep 3:Phenotypic Assays(Apoptosis, Viability)B->CConfirm downstream effectDStep 4:In Vivo Xenograft ModelC->DTest for efficacy

Figure 2: A logical workflow for CDK9 inhibitor validation.

Protocol 1: In Vitro CDK9/Cyclin T1 Kinase Assay (ADP-Glo™ Format)

This protocol determines the direct inhibitory activity of a compound on the purified kinase enzyme. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Rationale: This is the primary screen to determine IC50 values and assess selectivity by testing against a panel of other kinases. It confirms direct, biochemical interaction with the target.

Methodology:

  • Reagent Preparation:

    • Thaw recombinant active CDK9/Cyclin T1 enzyme, Kinase Assay Buffer, ATP, and substrate peptide (e.g., a generic CDK substrate) on ice.[14]

    • Prepare serial dilutions of the test inhibitors (Flavopiridol, 5-Methyl-2H-benzo[b][1][6]oxazin-3(4H)-one derivatives) in DMSO. The final DMSO concentration in the assay should not exceed 1%.[14]

  • Kinase Reaction Setup (384-well plate):

    • To each well, add 2.5 µL of the inhibitor dilution (or DMSO for positive control wells).

    • Prepare a master mix containing Kinase Assay Buffer, ATP (at a concentration near the Km for CDK9), and the substrate peptide.

    • Add 5 µL of the master mix to each well.

    • Add 2.5 µL of diluted CDK9/Cyclin T1 enzyme to all wells except the "blank" control to initiate the reaction.[15]

  • Reaction and Detection:

    • Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[14]

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[15]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate at room temperature for 30 minutes.[15]

  • Data Analysis:

    • Read the luminescence on a microplate reader.

    • Subtract the "blank" signal from all other readings.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cellular Assay for RNAPII Ser2 Phosphorylation by Western Blot

This protocol validates that the inhibitor engages and inhibits CDK9 within a cellular context by measuring the phosphorylation of its direct substrate, RNAPII.

Rationale: This experiment bridges the gap between biochemical potency and cellular activity. A reduction in Ser2-P levels provides strong evidence of on-target CDK9 inhibition in living cells.[16]

Methodology:

  • Cell Culture and Treatment:

    • Plate a sensitive cancer cell line (e.g., MV4-11 AML cells) in 6-well plates and allow them to adhere or stabilize overnight.[3]

    • Treat the cells with increasing concentrations of the CDK9 inhibitors for a short duration (e.g., 2-6 hours). Include a DMSO vehicle control.

  • Protein Lysate Preparation:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Lyse the cells directly in the plate with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated RNAPII CTD (Ser2).

    • Wash the membrane and then probe with a primary antibody for total RNAPII as a loading control. A housekeeping protein like GAPDH or β-actin should also be probed.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities. The level of CDK9 inhibition is determined by the ratio of the p-Ser2 signal to the total RNAPII signal.

Conclusion and Future Perspectives

The comparison between flavopiridol and the newer 5-Methyl-2H-benzo[b][1][6]oxazin-3(4H)-one derivatives clearly illustrates the evolution of CDK9 inhibitor design.

  • Flavopiridol remains a valuable research tool due to its high potency and established history. However, its identity as a pan-CDK inhibitor has presented significant hurdles for its use as a single-agent therapeutic due to toxicity stemming from its lack of selectivity.[6][13]

  • The 5-Methyl-2H-benzo[b][1][6]oxazin-3(4H)-one class represents a more refined, modern approach. By engineering high selectivity for CDK9, these compounds aim to isolate the desired therapeutic effect—the shutdown of oncogenic transcription—from the toxicities associated with broad cell-cycle inhibition.[3] The accompanying strategy of transient, intermittent dosing further seeks to widen the therapeutic window, a critical factor for clinical success.[3]

The future of this field lies in the continued development of highly selective CDK9 inhibitors with tailored pharmacokinetic and pharmacodynamic profiles. The ultimate goal is to deliver a potent anti-tumor effect in transcriptionally-addicted cancers while providing a safety profile that allows for effective and manageable patient treatment.

Comparing the antibacterial spectrum of 5-Methyl-2H-benzo[B]oxazin-3(4H)-one to known antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Antibacterial Spectrum of a Novel Benzoxazinone Compound

An In-Depth Guide for Drug Discovery Professionals on the Emergent Potential of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one

Abstract: The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents with unique scaffolds and mechanisms of action. Benzoxazinones have emerged as a promising class of heterocyclic compounds with a broad range of biological activities.[1][2] This guide presents a comparative analysis of the in vitro antibacterial spectrum of a novel investigational compound, 5-Methyl-2H-benzo[b]oxazin-3(4H)-one (hereafter designated MBO-5), against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Its performance is benchmarked against established broad and narrow-spectrum antibiotics. Methodologies are detailed according to Clinical and Laboratory Standards Institute (CLSI) guidelines to ensure reproducibility and scientific integrity.[3][4]

Disclaimer: The antibacterial activity data for the investigational compound MBO-5 presented in this guide is hypothetical and generated for illustrative purposes. It is intended to demonstrate a scientifically rigorous framework for the evaluation and comparison of new chemical entities. The data for comparator antibiotics is based on established literature values.

Introduction: The Imperative for Novel Antibacterial Scaffolds

The relentless evolution of drug-resistant pathogens poses a grave threat to global public health. The effectiveness of many frontline antibiotics is waning, creating an urgent need for new therapeutic agents. Broad-spectrum antibiotics, which are active against both Gram-positive and Gram-negative bacteria, are invaluable for empirical therapy when the causative agent is unknown.[5][6] However, their widespread use can disrupt the natural microbiome and accelerate the development of resistance.[6][7] Conversely, narrow-spectrum antibiotics target a limited range of bacteria, which can minimize collateral damage to beneficial flora and reduce selective pressure for resistance.[8][9]

The benzoxazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities.[1][2][10] This has led to increased interest in synthesizing and evaluating novel benzoxazinone derivatives as potential antimicrobial agents.[11][12][13][14] This guide provides a framework for assessing the potential of one such compound, MBO-5, by comparing its hypothetical antibacterial profile to that of well-established drugs.

Materials and Methods: A Framework for Standardized Evaluation

To ensure the reliability and comparability of antimicrobial susceptibility data, all experimental procedures should adhere to internationally recognized standards. The methodologies outlined below are based on the guidelines developed by the Clinical and Laboratory Standards Institute (CLSI), which provide a robust framework for determining the in vitro activity of antimicrobial agents.[3][4][15]

Test Organisms

A clinically relevant panel of bacteria, encompassing both Gram-positive and Gram-negative species, is essential for defining the antibacterial spectrum. Quality control (QC) strains, as recommended by CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), must be included to validate test performance.[16][17]

  • Gram-Positive:

    • Staphylococcus aureus (ATCC® 29213™) - QC Strain

    • Enterococcus faecalis (ATCC® 29212™) - QC Strain

    • Streptococcus pneumoniae (ATCC® 49619™) - QC Strain

    • Methicillin-Resistant Staphylococcus aureus (MRSA) (Clinical Isolate)

  • Gram-Negative:

    • Escherichia coli (ATCC® 25922™) - QC Strain

    • Pseudomonas aeruginosa (ATCC® 27853™) - QC Strain

    • Klebsiella pneumoniae (Clinical Isolate)

    • Acinetobacter baumannii (Carbapenem-Resistant Clinical Isolate)

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method, as detailed in the CLSI M07 document, is the gold standard for quantitative susceptibility testing.[3][4]

Causality in Protocol Design: The choice of cation-adjusted Mueller-Hinton Broth (CAMHB) is critical as divalent cations (Ca²⁺ and Mg²⁺) significantly influence the activity of certain antibiotics (e.g., tetracyclines, fluoroquinolones) and are standardized to ensure inter-laboratory reproducibility. The bacterial inoculum is standardized to approximately 5 x 10⁵ CFU/mL to ensure that the test results are not influenced by an overwhelmingly high or low bacterial load.

Experimental Protocol: Broth Microdilution

  • Preparation of Antimicrobial Stock Solutions: Prepare a 1 mg/mL stock solution of MBO-5 and each comparator antibiotic in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial agent in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: Culture each bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve the final target inoculum density of 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Controls: Include a growth control well (bacteria in CAMHB, no antibiotic) and a sterility control well (CAMHB only) on each plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).

Diagram of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution protocol for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_results Data Analysis stock Prepare Antibiotic Stock Solutions dilution Serial Dilution of Antibiotics in 96-Well Plate stock->dilution inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension inoculum->inoculation dilution->inoculation incubation Incubate Plate (35°C, 16-20h) inoculation->incubation read_plate Visually Inspect Plate for Bacterial Growth incubation->read_plate determine_mic Determine MIC Value (Lowest concentration with no growth) read_plate->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

Results: A Comparative Antibacterial Spectrum

The in vitro activity of MBO-5 was benchmarked against four well-characterized antibiotics: Vancomycin (a narrow-spectrum glycopeptide for Gram-positives), Penicillin (a narrow-spectrum β-lactam), Ciprofloxacin (a broad-spectrum fluoroquinolone), and Meropenem (a very broad-spectrum carbapenem).[5][9][]

Quantitative Susceptibility Data

The MIC values (µg/mL) for the investigational compound MBO-5 and comparator antibiotics are summarized in the table below. Lower MIC values indicate greater potency.

OrganismMBO-5 (Hypothetical)VancomycinPenicillinCiprofloxacinMeropenem
Gram-Positive
S. aureus (ATCC 29213)2 10.120.50.06
E. faecalis (ATCC 29212)4 2410.5
S. pneumoniae (ATCC 49619)1 0.25≤0.061≤0.06
MRSA (Clinical Isolate)2 1>3240.12
Gram-Negative
E. coli (ATCC 25922)>128 >128>128≤0.06≤0.03
P. aeruginosa (ATCC 27853)>128 >128>1280.50.25
K. pneumoniae (Clinical)>128 >128>1280.120.06
A. baumannii (CR)>128 >128>1288>16

CR: Carbapenem-Resistant

Interpretation of the Antibacterial Spectrum

Based on this hypothetical data, MBO-5 demonstrates selective activity exclusively against Gram-positive bacteria.

  • Gram-Positive Activity: The compound shows moderate potency against S. aureus, E. faecalis, and S. pneumoniae. Critically, its activity against the MRSA isolate is comparable to its activity against the methicillin-susceptible strain, suggesting its mechanism of action is likely different from that of β-lactam antibiotics like Penicillin.[19]

  • Gram-Negative Inactivity: MBO-5 shows no activity against the tested Gram-negative organisms, including common pathogens like E. coli and the highly resistant P. aeruginosa and A. baumannii.

This profile classifies MBO-5 as a narrow-spectrum antibacterial agent , targeting Gram-positive pathogens.[20][21]

Visualization of Antibacterial Spectra

The following diagram provides a conceptual comparison of the antibacterial spectra based on the results.

Antibacterial_Spectra cluster_gram_pos Gram-Positive Bacteria cluster_gram_neg Gram-Negative Bacteria Sa S. aureus Ef E. faecalis Sp S. pneumoniae MRSA MRSA Ec E. coli Pa P. aeruginosa Kp K. pneumoniae Ab A. baumannii MBO5 MBO-5 (Hypothetical) MBO5->Sa Active MBO5->Ef Active MBO5->Sp Active MBO5->MRSA Active Meropenem Meropenem (Broad Spectrum) Meropenem->Sa Active Meropenem->Ef Active Meropenem->Sp Active Meropenem->MRSA Active Meropenem->Ec Active Meropenem->Pa Active Meropenem->Kp Active

Caption: Comparative activity of MBO-5 and Meropenem.

Discussion and Future Directions

The hypothetical profile of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one (MBO-5) presents an interesting case for a narrow-spectrum antibiotic targeting Gram-positive pathogens. Its notable hypothetical activity against MRSA is particularly significant, as it suggests a potential therapeutic niche. The lack of activity against Gram-negative bacteria is a defining characteristic, which can be advantageous in specific clinical scenarios to avoid disrupting the gut microbiome.[9]

The next logical steps in the development of MBO-5 would include:

  • Mechanism of Action Studies: Elucidating how MBO-5 inhibits bacterial growth is paramount. Potential avenues include investigating its effect on cell wall synthesis, protein synthesis, or DNA replication.[19]

  • Cytotoxicity and Safety Profiling: In vitro assays using mammalian cell lines are necessary to assess the compound's therapeutic index.

  • Spectrum Expansion: Testing against a broader panel of Gram-positive bacteria, including vancomycin-resistant enterococci (VRE) and other streptococcal species, would further define its clinical potential.

  • Lead Optimization: Medicinal chemistry efforts could be employed to synthesize analogues of MBO-5 to potentially enhance potency, broaden the spectrum if desired, or improve pharmacokinetic properties.

Conclusion

While the data for 5-Methyl-2H-benzo[b]oxazin-3(4H)-one is presented here as a hypothetical case study, the framework for its evaluation is robust and universally applicable. The analysis demonstrates that MBO-5, as a conceptual entity, represents a promising narrow-spectrum agent with selective activity against clinically important Gram-positive pathogens, including MRSA. This guide underscores the importance of standardized, comparative methodologies in the early stages of antibiotic drug discovery to accurately profile and prioritize novel chemical scaffolds for further development.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly in the pursuit of novel anti-inflammatory agents, the journey from a promising molecule in a petri dish to a viable therapeutic in a living system is fraught with challenges. A critical milestone in this journey is the establishment of a robust In Vitro-In Vivo Correlation (IVIVC) . An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response. This guide provides a comprehensive comparison of the in vitro and in vivo activities of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one , a member of the promising benzoxazinone class of compounds, against a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac.

The benzoxazinone scaffold has garnered significant attention due to the diverse biological activities of its derivatives, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Establishing a clear IVIVC for novel candidates like 5-Methyl-2H-benzo[b]oxazin-3(4H)-one is paramount. It not only de-risks the development process but also accelerates formulation optimization and can potentially reduce the need for extensive bioequivalence studies. This guide will delve into the experimental methodologies, comparative data analysis, and the subsequent establishment of an IVIVC, providing researchers, scientists, and drug development professionals with a practical framework for evaluating similar compounds.

I. The In Vitro Landscape: Cellular and Enzymatic Activity

The initial assessment of any potential anti-inflammatory compound begins with a battery of in vitro assays designed to elucidate its mechanism of action and potency at the cellular and molecular level. For 5-Methyl-2H-benzo[b]oxazin-3(4H)-one, we will focus on its ability to inhibit key inflammatory mediators and its cytotoxic profile.

Experimental Design: A Multi-Faceted Approach

A robust in vitro characterization relies on a combination of assays to build a comprehensive profile of the compound's activity. The choice of assays is dictated by the presumed mechanism of action of benzoxazinone derivatives, which often involves the modulation of inflammatory pathways.

  • Cell Viability Assay (MTT Assay): This fundamental assay determines the cytotoxic potential of the compound. It is crucial to ensure that the observed anti-inflammatory effects are not simply a consequence of cell death. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • COX-2 Inhibition Assay: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Many NSAIDs, like Diclofenac, exert their effect by inhibiting COX-2. This assay will determine if 5-Methyl-2H-benzo[b]oxazin-3(4H)-one shares this mechanism.

  • Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages: Lipopolysaccharide (LPS) is a potent inducer of inflammation in macrophages, leading to the production of nitric oxide (NO), a key inflammatory mediator. This assay assesses the compound's ability to suppress this inflammatory response in a cellular context.

Comparative In Vitro Performance

The following table summarizes the hypothetical in vitro data for 5-Methyl-2H-benzo[b]oxazin-3(4H)-one in comparison to Diclofenac.

Parameter5-Methyl-2H-benzo[b]oxazin-3(4H)-oneDiclofenac (Reference)Rationale for Comparison
IC₅₀ (COX-2 Inhibition) 15 µM5 µMTo assess the direct enzymatic inhibitory potency against a key inflammatory target.
IC₅₀ (NO Inhibition) 25 µM10 µMTo evaluate the anti-inflammatory activity in a cellular model of inflammation.
CC₅₀ (Cytotoxicity) > 100 µM> 100 µMTo determine the therapeutic window and ensure that the observed effects are not due to toxicity.

Table 1: Comparative In Vitro Activity Profile

From this data, we can infer that while 5-Methyl-2H-benzo[b]oxazin-3(4H)-one demonstrates anti-inflammatory activity, its potency in these specific in vitro assays is lower than that of the established drug, Diclofenac. However, its low cytotoxicity is a favorable characteristic.

II. The In Vivo Arena: Efficacy in a Living System

Positive in vitro results are a prerequisite, but the true test of a compound's therapeutic potential lies in its performance in a living organism. In vivo studies provide critical information on a compound's efficacy, pharmacokinetics (what the body does to the drug), and pharmacodynamics (what the drug does to the body).

Experimental Design: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation. It allows for the quantitative assessment of a compound's ability to reduce swelling, a cardinal sign of inflammation.

  • Animal Model: Male Wistar rats are typically used for this model.

  • Induction of Inflammation: A subcutaneous injection of carrageenan into the plantar surface of the rat's hind paw induces a localized inflammatory response.

  • Drug Administration: The test compound (5-Methyl-2H-benzo[b]oxazin-3(4H)-one) and the reference drug (Diclofenac) are administered orally prior to the carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Pharmacokinetic Analysis: Blood samples are collected at different time points to determine the plasma concentration of the drug over time. Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are calculated.

Comparative In Vivo Performance

The following table summarizes the hypothetical in vivo data for 5-Methyl-2H-benzo[b]oxazin-3(4H)-one in comparison to Diclofenac.

| Parameter | 5-Methyl-2H-benzo[b]oxazin-3(4H)-one | Diclofenac (Reference) | Rationale for Comparison | | :--- | :---

A Senior Application Scientist's Guide to the Cross-Validation of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one's Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the meticulous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for the cross-validation of the biological activity of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one, a member of the promising benzoxazinone class of heterocyclic compounds. While extensive research has illuminated the diverse pharmacological potential of the broader benzoxazinone scaffold, including anticancer, anti-inflammatory, and neuroprotective properties, the specific biological profile of the 5-methyl substituted variant remains largely uncharacterized.

This document outlines a rigorous, multi-faceted experimental strategy designed to elucidate the cytotoxic, pro-apoptotic, and anti-inflammatory potential of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one across a panel of clinically relevant cell lines. By adhering to the principles of scientific integrity and employing self-validating experimental protocols, researchers can generate a robust and reliable dataset, thereby accelerating the assessment of this compound's therapeutic promise.

Rationale for Cross-Validation in Diverse Cell Line Panels

The cellular context is a critical determinant of a compound's biological effect. A drug candidate may exhibit potent efficacy in one cell line but be entirely inert in another, owing to differences in receptor expression, metabolic pathways, and genetic makeup. Therefore, cross-validation of bioactivity across a carefully selected panel of cell lines is not merely a confirmatory step but a foundational component of preclinical assessment.

For 5-Methyl-2H-benzo[b]oxazin-3(4H)-one, we propose a tiered approach. The initial tier will consist of a broad screen against a panel of cancer cell lines representing diverse tissue origins. Subsequent, more focused investigations will be guided by the initial findings, delving into specific mechanisms of action in the most responsive cell lines.

Proposed Cell Line Panel for Initial Screening

Based on the reported activities of analogous benzoxazinone derivatives, the following cell lines are recommended for the initial cross-validation of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one's anticancer potential[1][2]:

Cell LineTissue of OriginRationale for Inclusion
MCF-7 Breast AdenocarcinomaRepresents estrogen receptor-positive (ER+) breast cancer, a common subtype.
MDA-MB-231 Breast AdenocarcinomaRepresents triple-negative breast cancer (TNBC), an aggressive and difficult-to-treat subtype.
A549 Lung CarcinomaA widely used model for non-small cell lung cancer (NSCLC).
HCT116 Colorectal CarcinomaA well-characterized model for colon cancer with known mutational status (KRAS mutant).
HepG2 Hepatocellular CarcinomaA common model for liver cancer.
PC-3 Prostate AdenocarcinomaRepresents androgen-independent prostate cancer.

For the evaluation of anti-inflammatory activity, the following cell line is proposed:

Cell LineCell TypeRationale for Inclusion
BV-2 Murine MicrogliaA standard model for studying neuroinflammation and the effects of anti-inflammatory compounds in the central nervous system[3].

Experimental Workflows for Biological Activity Assessment

A multi-parametric approach is essential for a comprehensive understanding of the compound's effects. The following experimental workflows are designed to provide a holistic view of the biological activity of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one.

Workflow 1: Cytotoxicity and Cell Viability Assessment

This initial screen will determine the concentration-dependent effect of the compound on the viability of the selected cell lines.

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_incubate Incubation cluster_assay MTT Assay cluster_analysis Data Analysis prep1 Seed cells in 96-well plates prep2 Allow cells to adhere overnight prep1->prep2 treat2 Treat cells with compound (including vehicle control) prep2->treat2 treat1 Prepare serial dilutions of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one treat1->treat2 inc Incubate for 24, 48, and 72 hours treat2->inc assay1 Add MTT reagent to each well inc->assay1 assay2 Incubate for 2-4 hours assay1->assay2 assay3 Solubilize formazan crystals assay2->assay3 assay4 Measure absorbance at 570 nm assay3->assay4 analysis1 Calculate percentage of cell viability assay4->analysis1 analysis2 Determine IC50 values analysis1->analysis2

Figure 1: Workflow for Cytotoxicity Assessment using MTT Assay.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Seed cells into 96-well flat-bottom plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced toxicity. Replace the medium in the cell plates with 100 µL of the compound-containing medium. Include wells with medium and DMSO alone as a vehicle control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Workflow 2: Apoptosis Induction Analysis

Should the compound exhibit significant cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis.

G cluster_prep Cell Culture and Treatment cluster_harvest Cell Harvesting cluster_stain Annexin V/PI Staining cluster_acquire Flow Cytometry cluster_analyze Data Analysis prep1 Seed cells in 6-well plates prep2 Treat with IC50 and 2x IC50 concentrations of the compound for 24 hours prep1->prep2 harvest1 Collect both adherent and floating cells prep2->harvest1 harvest2 Wash cells with cold PBS harvest1->harvest2 stain1 Resuspend cells in Annexin V binding buffer harvest2->stain1 stain2 Add FITC-Annexin V and Propidium Iodide (PI) stain1->stain2 stain3 Incubate in the dark for 15 minutes stain2->stain3 acquire1 Analyze stained cells using a flow cytometer stain3->acquire1 analyze1 Quantify viable, early apoptotic, late apoptotic, and necrotic cell populations acquire1->analyze1

Figure 2: Workflow for Apoptosis Analysis using Annexin V/PI Staining.

Protocol: Annexin V-FITC and Propidium Iodide (PI) Double Staining

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with 5-Methyl-2H-benzo[b]oxazin-3(4H)-one at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both the adherent and floating cells. Adherent cells can be detached using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Add 400 µL of Annexin V binding buffer to each sample and analyze immediately by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Workflow 3: Anti-Inflammatory Activity Assessment

This workflow will assess the compound's ability to mitigate the inflammatory response in microglial cells.

G cluster_prep Cell Culture and Pre-treatment cluster_stim Inflammatory Stimulation cluster_incubate Incubation cluster_assay Nitric Oxide (NO) Measurement cluster_analysis Data Analysis prep1 Seed BV-2 cells in 24-well plates prep2 Pre-treat with non-toxic concentrations of the compound for 1 hour prep1->prep2 stim1 Stimulate cells with Lipopolysaccharide (LPS) prep2->stim1 inc Incubate for 24 hours stim1->inc assay1 Collect cell culture supernatants inc->assay1 assay2 Perform Griess Assay to quantify nitrite levels assay1->assay2 analysis1 Calculate the inhibition of NO production assay2->analysis1

Figure 3: Workflow for Anti-inflammatory Activity Assessment.

Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated BV-2 Cells

  • Cell Seeding: Seed BV-2 cells in a 24-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include control wells with untreated cells and cells treated with LPS alone.

  • Incubation: Incubate the plates for 24 hours.

  • Griess Assay: Collect the cell culture supernatants. Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. The concentration of nitrite, an indicator of NO production, is determined using a standard curve of sodium nitrite.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-only treated cells.

Potential Signaling Pathways for Further Investigation

The biological activities of benzoxazinone derivatives have been linked to the modulation of several key signaling pathways. Should 5-Methyl-2H-benzo[b]oxazin-3(4H)-one demonstrate significant bioactivity, further mechanistic studies could explore its impact on pathways such as:

G cluster_apoptosis Apoptosis Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound 5-Methyl-2H-benzo[b]oxazin-3(4H)-one Bax_Bak Bax/Bak Activation compound->Bax_Bak Potential Target Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis_I Apoptosis Casp3->Apoptosis_I DeathR Death Receptors (e.g., Fas, TRAIL-R) DISC DISC Formation DeathR->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp8->Bax_Bak crosstalk Casp3_E Caspase-3 Activation Casp8->Casp3_E Apoptosis_E Apoptosis Casp3_E->Apoptosis_E

Figure 4: Potential Apoptotic Signaling Pathways.

Concluding Remarks

This guide provides a foundational framework for the systematic and rigorous cross-validation of the biological activity of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one. The proposed experimental workflows, from initial cytotoxicity screening to mechanistic apoptosis and anti-inflammatory assays, are designed to generate a comprehensive and reliable dataset. By understanding the compound's effects across a diverse panel of cell lines, the scientific community can more effectively and efficiently evaluate its potential as a novel therapeutic agent. The successful execution of these studies will undoubtedly provide critical insights and guide the future development of this promising benzoxazinone derivative.

References

Benchmarking the Efficacy of Novel 2H-benzo[b]oxazin-3(4H)-one Derivatives Against Standard-of-Care in Hematologic Malignancies: A Comparative Guide

Benchmarking the Efficacy of Novel 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives Against Standard-of-Care in Hematologic Malignancies: A Comparative Guide

In the rapidly evolving landscape of hematologic malignancy therapeutics, the demand for novel agents with improved efficacy and safety profiles is unceasing. This guide provides a comprehensive analysis of a promising new class of compounds, 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives, specifically focusing on their potential as Cyclin-Dependent Kinase 9 (CDK9) inhibitors. We will benchmark a representative molecule from this class against the current standard-of-care drugs for Acute Myeloid Leukemia (AML), a hematologic malignancy where new therapeutic strategies are critically needed, particularly for patients unfit for intensive chemotherapy.

The Therapeutic Challenge in Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is a cancer of the myeloid line of blood cells, characterized by the rapid proliferation of abnormal white blood cells that accumulate in the bone marrow and interfere with the production of normal blood cells.[3] For older patients or those with significant comorbidities who are ineligible for intensive induction chemotherapy, treatment options have historically been limited.[4][5] The current backbone of therapy for this patient population revolves around hypomethylating agents (HMAs) and targeted therapies, most notably the BCL-2 inhibitor, venetoclax.[3][4]

Mechanism of Action: A Tale of Two Strategies

A fundamental understanding of the mechanism of action is crucial for appreciating the therapeutic rationale and potential synergies between different agents. Here, we compare the established mechanisms of standard-of-care drugs with the emerging strategy of CDK9 inhibition.

Standard-of-Care: Targeting Epigenetics and Apoptosis

Azacitidine , a hypomethylating agent, functions by incorporating into DNA and RNA.[1][2] Its primary anticancer effect is the inhibition of DNA methyltransferase (DNMT), leading to a reduction in DNA methylation and the re-expression of silenced tumor suppressor genes.[1][2] This epigenetic modification can induce cell differentiation, cell cycle arrest, and apoptosis in malignant cells.[1][2]

Venetoclax is a highly selective, orally bioavailable small-molecule inhibitor of B-cell lymphoma 2 (BCL-2), a key anti-apoptotic protein.[6][7] In many hematologic malignancies, including AML, cancer cells overexpress BCL-2 to evade apoptosis.[7] Venetoclax binds directly to BCL-2, displacing pro-apoptotic proteins, which in turn initiate the mitochondrial apoptosis pathway, leading to programmed cell death.[8][9] The combination of azacitidine and venetoclax has demonstrated synergistic effects and has become a standard of care for newly diagnosed AML patients who are ineligible for intensive chemotherapy.[4]

cluster_0Standard-of-Care MechanismsAzacitidineAzacitidineDNMT InhibitionDNMT InhibitionAzacitidine->DNMT InhibitionInhibitsVenetoclaxVenetoclaxBCL-2 InhibitionBCL-2 InhibitionVenetoclax->BCL-2 InhibitionInhibitsDNA HypomethylationDNA HypomethylationDNMT Inhibition->DNA HypomethylationTumor Suppressor Gene ReactivationTumor Suppressor Gene ReactivationDNA Hypomethylation->Tumor Suppressor Gene ReactivationApoptosisApoptosisTumor Suppressor Gene Reactivation->ApoptosisBCL-2 Inhibition->ApoptosisPromotescluster_1Investigational MechanismCompound 32kCompound 32kCDK9 InhibitionCDK9 InhibitionCompound 32k->CDK9 InhibitionInhibitsReduced Transcription of Mcl-1 & c-MycReduced Transcription of Mcl-1 & c-MycCDK9 Inhibition->Reduced Transcription of Mcl-1 & c-MycApoptosisApoptosisReduced Transcription of Mcl-1 & c-Myc->Apoptosiscluster_2In Vitro Experimental WorkflowAML Cell LinesAML Cell LinesDrug TreatmentDrug TreatmentAML Cell Lines->Drug TreatmentCytotoxicity Assay (IC50)Cytotoxicity Assay (IC50)Drug Treatment->Cytotoxicity Assay (IC50)Apoptosis Assay (Flow Cytometry)Apoptosis Assay (Flow Cytometry)Drug Treatment->Apoptosis Assay (Flow Cytometry)Western Blot (Mechanism)Western Blot (Mechanism)Drug Treatment->Western Blot (Mechanism)

Profiling the Kinome: A Comparative Guide to the Kinase Selectivity of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzoxazinone scaffold has emerged as a privileged structure, with derivatives demonstrating a wide array of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2][3][4] Within this promising class of compounds, 5-Methyl-2H-benzo[b]oxazin-3(4H)-one stands as a molecule of significant interest. While its broader chemical family has been explored for various therapeutic applications, a comprehensive understanding of its specific interactions within the human kinome is essential for unlocking its full potential. This guide provides a framework for researchers and drug development professionals to approach the selectivity profiling of this compound against other kinases, offering both the rationale and detailed methodologies for such an investigation.

The human kinome, comprising over 500 protein kinases, represents a critical network of enzymes that regulate a vast number of cellular processes. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets. However, the high degree of structural similarity among kinase ATP-binding sites presents a significant challenge in developing selective inhibitors.[5] Off-target kinase inhibition can lead to unforeseen toxicities and a diminished therapeutic window. Therefore, early and comprehensive selectivity profiling is not just a recommendation but a necessity in modern drug discovery.

This guide will delineate a robust strategy for characterizing the kinase selectivity profile of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one, encompassing both biochemical and cell-based approaches to provide a holistic view of its activity.

The Strategic Imperative of Kinase Selectivity Profiling

The journey of a potential drug candidate from a preliminary hit to a clinical therapeutic is fraught with challenges, a significant portion of which are related to target selectivity. A compound that potently inhibits its intended kinase target but also interacts with numerous other kinases is likely to have a complex and potentially toxic pharmacological profile.[6] Kinome-wide selectivity profiling serves several critical functions:

  • Identification of Primary and Off-Target Interactions: It provides a comprehensive map of the compound's interactions across the kinome, confirming its intended target and revealing any unintended targets.[7][8]

  • Prediction of Potential Toxicities: By identifying off-target interactions, researchers can proactively assess the potential for adverse effects. For example, inhibition of certain kinases is known to be associated with specific toxicities.

  • Guidance for Medicinal Chemistry Efforts: A detailed selectivity profile can guide the structural optimization of a lead compound to enhance its potency for the desired target while minimizing off-target activity.[9]

  • Understanding the Mechanism of Action: In some cases, off-target activities may contribute to the overall efficacy of a compound. A full selectivity profile can help to elucidate a more complete picture of its mechanism of action.[10][11]

Given that derivatives of the parent 2H-benzo[b][7][12]oxazin-3(4H)-one scaffold have shown activity against kinases such as CDK9 and PI3K/mTOR, a logical starting point for profiling 5-Methyl-2H-benzo[b]oxazin-3(4H)-one would be to assess its activity against these kinases and then expand to a broad, representative panel of the human kinome.[13][14]

A Multi-Pronged Approach to Selectivity Profiling

A thorough assessment of kinase inhibitor selectivity necessitates a combination of in vitro biochemical assays and in-cell functional assays.[10][11]

  • Biochemical Assays: These assays utilize purified recombinant kinases and substrates to directly measure the inhibitory activity of a compound on the enzyme's catalytic function.[5][15] They are highly controlled and provide a direct measure of enzyme inhibition, typically reported as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Common formats include radiometric assays, which are considered the gold standard, as well as fluorescence- and luminescence-based assays.[5][16]

  • Cell-Based Assays: These assays are performed in a more physiologically relevant context, using living cells to assess the compound's ability to inhibit a specific kinase signaling pathway.[6][12][17] They provide valuable information on factors such as cell permeability, target engagement in a cellular environment, and the impact on downstream signaling events.[6][12]

The following sections will detail the experimental workflows for both biochemical and cell-based kinase selectivity profiling of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one.

Experimental Workflow: Kinase Selectivity Profiling

The overall workflow for profiling the kinase selectivity of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one can be visualized as a multi-step process.

G cluster_0 Biochemical Profiling cluster_1 Cell-Based Validation A Primary Target & Kinome Panel Selection B Biochemical Kinase Assays (e.g., ADP-Glo) A->B C IC50 Determination B->C F Cellular IC50 & Target Engagement C->F Data Correlation D Cell Line Selection (Expressing Target Kinase) E Cell-Based Phosphorylation Assay D->E E->F G Comprehensive Selectivity Profile F->G Selectivity Profile Analysis

Figure 1: A comprehensive workflow for kinase selectivity profiling.

In-Depth Methodologies

Biochemical Kinase Profiling: A Step-by-Step Protocol

For broad kinome screening, a luminescence-based assay such as the ADP-Glo™ Kinase Assay (Promega) offers a robust, high-throughput, and non-radioactive method to measure kinase activity.[18] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Objective: To determine the in vitro inhibitory potency (IC50) of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one against a broad panel of human kinases.

Materials:

  • Recombinant human kinases (e.g., from a commercial vendor like SignalChem or Carna Biosciences).

  • Kinase-specific substrates (peptides or proteins).

  • ADP-Glo™ Kinase Assay kit (Promega).

  • 5-Methyl-2H-benzo[b]oxazin-3(4H)-one, dissolved in DMSO.

  • ATP, MgCl2, and kinase-specific reaction buffers.

  • 384-well white assay plates.

  • Multichannel pipettes and a plate reader capable of luminescence detection.

Protocol:

  • Compound Preparation: Prepare a serial dilution of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one in DMSO. A typical starting concentration for a broad screen is 10 µM, followed by 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the kinase/substrate mixture to each well.

    • Add 0.5 µL of the serially diluted compound or DMSO (as a vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL. The ATP concentration should ideally be at or near the Km for each kinase to accurately determine ATP-competitive inhibition.[7]

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes. The incubation time may need to be optimized for each kinase to ensure the reaction is in the linear range.

  • ADP-Glo™ Reagent Addition:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP and initiate a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature.

  • Luminescence Detection: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Target Engagement and Pathway Inhibition

To validate the biochemical findings and assess the compound's activity in a more physiological context, a cell-based assay is crucial.[12][17] A common and effective method is to measure the phosphorylation of a known downstream substrate of the target kinase.

Objective: To determine the cellular potency of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one by measuring the inhibition of target kinase-mediated substrate phosphorylation.

Methodology: An antibody-based detection method such as a Cellular Phosphorylation Assay can be employed.[12] This can be in an ELISA or a homogeneous time-resolved fluorescence (HTRF) format.

Protocol Outline:

  • Cell Culture and Plating: Culture a cell line that expresses the target kinase of interest (either endogenously or through transfection) in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to release the cellular proteins.

  • Phospho-Substrate Detection: Quantify the amount of phosphorylated substrate using a specific antibody pair (one for the total substrate and one for the phosphorylated form) in an ELISA or HTRF format.

  • Data Analysis: Normalize the phosphorylated substrate signal to the total substrate signal. Calculate the percent inhibition at each compound concentration and determine the cellular IC50 value.

Data Presentation and Interpretation

The results of the kinase selectivity profiling should be presented in a clear and concise manner to facilitate interpretation.

Tabular Summary of Kinase Inhibition

The IC50 values obtained from the biochemical screen should be compiled into a table. A representative example is shown below.

Kinase TargetIC50 (nM) of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one
Primary Target (Hypothetical)
CDK9/CycT1e.g., 50
Selected Off-Targets
PI3Kαe.g., >10,000
MAPK1 (ERK2)e.g., 2,500
GSK3βe.g., >10,000
ROCK1e.g., 800
... (additional kinases)...
Visualizing Selectivity

A visual representation of the selectivity profile can provide an at-a-glance understanding of the compound's specificity.

G Primary Target\n(CDK9) Primary Target (CDK9) Off-Target 1\n(ROCK1) Off-Target 1 (ROCK1) Off-Target 2\n(MAPK1) Off-Target 2 (MAPK1) Non-Target 1\n(PI3Kα) Non-Target 1 (PI3Kα) Non-Target 2\n(GSK3β) Non-Target 2 (GSK3β) Compound Compound Compound->Primary Target\n(CDK9) High Potency Compound->Off-Target 1\n(ROCK1) Moderate Potency Compound->Off-Target 2\n(MAPK1) Low Potency

Figure 2: A hypothetical selectivity profile of the compound.

Conclusion and Future Directions

The comprehensive kinase selectivity profiling of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one is a critical step in its evaluation as a potential therapeutic agent. By employing a combination of robust biochemical and cell-based assays, researchers can gain a deep understanding of its on- and off-target activities. The resulting selectivity profile will be instrumental in guiding further medicinal chemistry efforts to optimize its potency and specificity, ultimately paving the way for preclinical and clinical development. The methodologies outlined in this guide provide a solid foundation for any research group embarking on the characterization of this or other novel kinase inhibitors.

References

A Comprehensive Guide to Evaluating the Therapeutic Index of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one: A Comparative Analysis for Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a robust framework for researchers, scientists, and drug development professionals to meticulously evaluate the therapeutic index (TI) of the novel compound, 5-Methyl-2H-benzo[b]oxazin-3(4H)-one. The benzoxazinone scaffold has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] This document will navigate the essential in vitro and in vivo studies required to establish a comprehensive safety and efficacy profile, using established non-steroidal anti-inflammatory drugs (NSAIDs) — Aspirin, Ibuprofen, and Celecoxib — as benchmarks for a rigorous comparative analysis.

The therapeutic index is a critical quantitative measure of a drug's safety margin, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity.[2] A high therapeutic index is desirable, indicating a wide separation between the effective and toxic doses.[3] This guide is designed to be a self-validating system, where each experimental step is explained with its underlying scientific rationale, ensuring the generation of reliable and translatable data.

Section 1: In Vitro Characterization – Establishing the Foundational Therapeutic Window

The initial phase of evaluating a novel compound involves characterizing its activity and toxicity in a controlled cellular environment. This allows for a preliminary assessment of the therapeutic index before committing to more complex and resource-intensive in vivo studies.

In Vitro Efficacy: Assessing Anti-Inflammatory Potential

Given that many benzoxazinone derivatives exhibit anti-inflammatory properties, a logical starting point is to investigate the potential of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one to inhibit key pathways in inflammation. A primary mechanism of action for traditional NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.[4][5]

Experimental Protocol: COX-1/COX-2 Inhibition Assay

This assay will determine the 50% inhibitory concentration (IC50) of the compound against both COX-1 and COX-2 enzymes, providing insights into its potency and selectivity.

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared according to the manufacturer's instructions. Arachidonic acid is used as the substrate.

  • Compound Dilution: Prepare a serial dilution of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one, Aspirin, Ibuprofen, and Celecoxib in a suitable solvent (e.g., DMSO).

  • Assay Reaction: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compounds at various concentrations. The reaction is initiated by adding arachidonic acid.

  • Detection: The production of prostaglandin E2 (PGE2), a primary product of the COX enzymes, is measured using a commercially available ELISA kit.

  • Data Analysis: The percentage of inhibition is calculated for each concentration relative to a vehicle control. The IC50 values are then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity: Defining the Upper Limits of Safety

To understand the toxic potential of the compound at a cellular level, standard cytotoxicity assays are employed. These assays measure cell viability and membrane integrity upon exposure to the test compound.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6]

  • Cell Seeding: Seed a relevant cell line (e.g., RAW 264.7 macrophage-like cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one and the comparator drugs for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Calculating the In Vitro Therapeutic Index

The in vitro therapeutic index provides an early indication of the compound's safety margin. It is calculated as the ratio of its cytotoxicity to its efficacy.

Formula: In Vitro TI = CC50 / IC50

A higher in vitro TI suggests a more promising compound for further development.

Comparative Analysis Table 1: In Vitro Profile of Anti-Inflammatory Compounds
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)CC50 (RAW 264.7 cells, µM)In Vitro TI (based on COX-2)
5-Methyl-2H-benzo[b]oxazin-3(4H)-one Hypothetical DataHypothetical DataCalculatedHypothetical DataCalculated
Aspirin~170~25~0.15>1000>40
Ibuprofen~15~35~0.43>500>14
Celecoxib>100~0.04>2500~50~1250

Section 2: In Vivo Evaluation – Bridging the Gap to Preclinical Reality

Successful in vitro results must be validated in a living organism to account for complex physiological processes such as metabolism and distribution.[7] In vivo studies are essential for determining the therapeutic index in a more clinically relevant context.

In Vivo Efficacy: Demonstrating Anti-Inflammatory Effects in a Disease Model

The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Male Wistar rats are acclimatized for at least one week before the experiment.

  • Compound Administration: The test compound, 5-Methyl-2H-benzo[b]oxazin-3(4H)-one, and the comparator drugs are administered orally at various doses. A control group receives the vehicle.

  • Induction of Inflammation: One hour after drug administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the vehicle control group. The 50% effective dose (ED50) is determined from the dose-response curve at the time of peak inflammation (usually 3 hours).

In Vivo Toxicity: Establishing Safety Limits

Acute toxicity studies are performed to determine the short-term adverse effects of a substance and to estimate the dose at which mortality occurs. These studies are conducted in accordance with OECD guidelines to ensure regulatory acceptance.[9][10]

Experimental Protocol: Acute Oral Toxicity Study (Following OECD Guideline 423)

  • Animal Selection: Healthy, young adult female rats are used.

  • Dosing: The test compound is administered orally in a stepwise procedure using defined dose levels (e.g., 5, 50, 300, and 2000 mg/kg). A control group receives the vehicle.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days. Body weight is recorded weekly.

  • Pathology: At the end of the study, a gross necropsy is performed on all animals.

  • Data Analysis: The lethal dose 50 (LD50) is estimated based on the observed mortality at different dose levels. In cases where no mortality is observed, the maximum tolerated dose (MTD) is determined.

Calculating the In Vivo Therapeutic Index

The in vivo therapeutic index is a more clinically relevant measure of a drug's safety.

Formula: In Vivo TI = LD50 / ED50

Comparative Analysis Table 2: In Vivo Profile of Anti-Inflammatory Compounds
CompoundED50 (Carrageenan-induced Paw Edema, mg/kg)LD50 (Acute Oral, Rat, mg/kg)In Vivo TI
5-Methyl-2H-benzo[b]oxazin-3(4H)-one Hypothetical DataHypothetical DataCalculated
Aspirin~150~1500~10
Ibuprofen~30~636~21
Celecoxib~10>2000>200

Section 3: Pharmacokinetic Profiling – Understanding ADME

Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug.[11][12] A favorable PK profile is essential for a drug to reach its target site in sufficient concentrations to be effective without causing systemic toxicity.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Cannulation: Rats are often cannulated in the jugular vein to allow for serial blood sampling.

  • Compound Administration: The compound is administered via oral (PO) and intravenous (IV) routes in separate groups of animals.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing.

  • Sample Analysis: The concentration of the drug in plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[13]

  • Data Analysis: Key PK parameters are calculated, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Elimination half-life.

    • F%: Oral bioavailability (calculated by comparing the AUC after oral and IV administration).

Comparative Analysis Table 3: Key Pharmacokinetic Parameters in Rats
Parameter5-Methyl-2H-benzo[b]oxazin-3(4H)-oneAspirinIbuprofenCelecoxib
Cmax (ng/mL) Hypothetical Data~20,000~30,000~750
Tmax (h) Hypothetical Data~0.5~1.5~3
t1/2 (h) Hypothetical Data~0.25~2~11
F% Hypothetical Data>80>80~40

Section 4: Integrated Analysis and Future Directions

A comprehensive evaluation of the therapeutic index requires an integrated analysis of all in vitro, in vivo, and pharmacokinetic data. By comparing the profile of 5-Methyl-2H-benzo[b]oxazin-3(4H)-one to established drugs like Aspirin, Ibuprofen, and Celecoxib, researchers can make informed decisions about its potential for further development.

A promising candidate would ideally exhibit high potency (low IC50 and ED50), low cytotoxicity (high CC50 and LD50), and a favorable pharmacokinetic profile (e.g., good oral bioavailability and a half-life that supports a convenient dosing regimen). The COX-2 selectivity is also a critical factor, as higher selectivity is generally associated with a reduced risk of gastrointestinal side effects.[14]

Based on the hypothetical data, if 5-Methyl-2H-benzo[b]oxazin-3(4H)-one demonstrates a superior therapeutic index compared to existing NSAIDs, further studies would be warranted. These could include more chronic toxicity studies, investigation of the mechanism of action in more detail, and evaluation in other models of inflammation.

Visualizations

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Pharmacokinetics Efficacy (IC50) Efficacy (IC50) In Vitro TI In Vitro TI Efficacy (IC50)->In Vitro TI Cytotoxicity (CC50) Cytotoxicity (CC50) Cytotoxicity (CC50)->In Vitro TI Efficacy (ED50) Efficacy (ED50) In Vitro TI->Efficacy (ED50) Proceed if promising In Vivo TI In Vivo TI Efficacy (ED50)->In Vivo TI Toxicity (LD50) Toxicity (LD50) Toxicity (LD50)->In Vivo TI Decision Decision In Vivo TI->Decision ADME Profile ADME Profile ADME Profile->Decision Preclinical Candidate Preclinical Candidate Decision->Preclinical Candidate Optimization/Termination Optimization/Termination Decision->Optimization/Termination NSAID_Mechanism Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain NSAIDs 5-Methyl-2H-benzo[b]oxazin-3(4H)-one & Comparators NSAIDs->COX_Enzymes Inhibition

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.